Decernotinib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-methyl-2-[[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]-N-(2,2,2-trifluoroethyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N6O/c1-3-17(2,16(28)25-10-18(19,20)21)27-13-6-8-23-15(26-13)12-9-24-14-11(12)5-4-7-22-14/h4-9H,3,10H2,1-2H3,(H,22,24)(H,25,28)(H,23,26,27)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUGUQWIHMTFJL-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)NCC(F)(F)F)NC1=NC(=NC=C1)C2=CNC3=C2C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@](C)(C(=O)NCC(F)(F)F)NC1=NC(=NC=C1)C2=CNC3=C2C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241504 | |
| Record name | Decernotinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70241504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944842-54-0 | |
| Record name | VX 509 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944842-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decernotinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944842540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decernotinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12566 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Decernotinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70241504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2-((2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl)amino)-2-methyl-N-(2,2,2-trifluoroethyl)butanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECERNOTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZK2GP0RHK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Decernotinib's Mechanism of Action in T-Cells: A Technical Guide
Introduction
Decernotinib (VX-509) is a selective, orally administered small molecule inhibitor of Janus Kinase 3 (JAK3).[1][2][3] Its development as a therapeutic agent for autoimmune diseases, such as rheumatoid arthritis, is rooted in the critical role JAK3 plays in the signaling pathways that govern lymphocyte function.[1][4] Unlike other Janus kinase family members (JAK1, JAK2, and TYK2) which are broadly expressed, JAK3 expression is largely restricted to hematopoietic cells, particularly lymphocytes.[2] This restricted expression profile makes JAK3 an attractive therapeutic target for modulating immune responses with potentially fewer off-target effects compared to less selective JAK inhibitors.[2][4] This guide provides an in-depth examination of the molecular mechanism by which this compound modulates T-cell function, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism: Inhibition of the JAK3/STAT Signaling Pathway
The primary mechanism of action of this compound in T-cells is the disruption of the JAK/STAT intracellular signaling pathway. This pathway is essential for transducing signals from a variety of cytokines crucial for T-cell development, survival, activation, and differentiation.[2]
The Role of JAK3 in T-Cell Cytokine Signaling
JAK3 uniquely associates with the common gamma chain (γc or CD132), a shared receptor subunit for a key family of cytokines: Interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[4] These cytokines are fundamental to T-cell biology. For instance, IL-2 is a potent T-cell growth factor, IL-7 is critical for T-cell development and homeostasis, and IL-15 supports the survival of memory T-cells.
The signaling cascade is initiated when one of these cytokines binds to its receptor complex on the T-cell surface. This binding event brings the associated JAKs into close proximity, leading to their auto- and trans-phosphorylation and subsequent activation. For γc family cytokines, JAK3 pairs with JAK1. The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5] Once recruited, STATs (primarily STAT5 for IL-2, IL-7, and IL-15) are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes essential for T-cell responses.[6]
This compound's Point of Intervention
This compound functions as an ATP-competitive inhibitor. It selectively binds to the ATP-binding pocket within the kinase domain of JAK3, preventing the phosphorylation of JAK3 itself and its downstream substrates. By blocking the catalytic activity of JAK3, this compound effectively halts the entire signaling cascade mediated by the γc family of cytokines.[1] This leads to a dose-dependent reduction in T-cell-mediated inflammatory responses.[1][2]
Quantitative Data: Potency and Selectivity
The therapeutic efficacy of this compound is underpinned by its high potency against JAK3 and its selectivity over other JAK family members. This selectivity is crucial for minimizing off-target effects, such as the anemia associated with JAK2 inhibition (due to blockade of erythropoietin signaling).[4]
| Parameter | JAK3 | JAK1 | JAK2 | TYK2 | Reference |
| Ki (nM) | 2.5 ± 0.7 | >10,000 | 1,460 | 5,500 | [2] |
| Cellular IC50 (nM) | 50 - 170 | >20,000 | 2,700 | >20,000 | [2] |
| Selectivity (Fold vs. JAK3) | 1x | >4000x | 584x | 2200x | Calculated from[2] |
Table 1: In vitro kinase and cellular inhibitory activity of this compound against JAK family members. Ki represents the enzyme inhibitory constant. IC50 represents the concentration required for 50% inhibition in cellular assays.
Experimental Protocols
The mechanism of action of this compound has been elucidated through a series of key experiments. The following sections detail the methodologies for these assays.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory constant (Ki) of this compound against purified JAK enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are purified. A generic peptide substrate for tyrosine kinases is used.
-
Assay Reaction: The kinase reaction is performed in a buffer containing ATP and the peptide substrate. The reaction is initiated by adding the JAK enzyme.
-
Inhibitor Addition: this compound is serially diluted and added to the reaction wells to achieve a range of final concentrations.
-
Detection: The amount of phosphorylated substrate is quantified, typically using a fluorescence-based or luminescence-based method (e.g., ADP-Glo™ Kinase Assay). The amount of ADP produced is directly proportional to kinase activity.
-
Data Analysis: The rate of reaction is plotted against the inhibitor concentration. The IC50 value is determined using non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration of ATP used in the assay.
Cellular Phospho-STAT Assay (Phosphoflow)
Objective: To measure the ability of this compound to inhibit cytokine-induced STAT phosphorylation in primary T-cells.
Methodology:
-
Cell Isolation: Primary T-cells are isolated from human peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.
-
Inhibitor Pre-incubation: T-cells are plated and pre-incubated with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Cytokine Stimulation: Cells are stimulated with a recombinant cytokine known to signal through JAK3, such as IL-2 or IL-15, for a short period (e.g., 15-30 minutes).
-
Fixation and Permeabilization: The reaction is stopped by fixing the cells immediately with a fixative agent (e.g., paraformaldehyde). Following fixation, cells are permeabilized with a detergent (e.g., methanol) to allow antibodies to access intracellular proteins.
-
Antibody Staining: Cells are stained with a fluorescently-conjugated antibody specific for the phosphorylated form of the target STAT protein (e.g., Alexa Fluor 647 anti-pSTAT5). Cell surface markers (e.g., CD4, CD8) can be co-stained to identify T-cell subsets.
-
Flow Cytometry Analysis: The fluorescence intensity of the anti-pSTAT antibody is measured for thousands of individual cells using a flow cytometer.
-
Data Analysis: The median fluorescence intensity (MFI) of pSTAT5 is calculated for each this compound concentration. The results are normalized to the stimulated and unstimulated controls, and an IC50 value is determined.
T-Cell Proliferation Assay
Objective: To assess the functional consequence of JAK3 inhibition on T-cell proliferation.
Methodology:
-
Cell Preparation and Labeling: Isolated T-cells are labeled with a cell proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE). CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, leading to a halving of fluorescence intensity with each generation.
-
Inhibitor Treatment: Labeled T-cells are cultured in the presence of serial dilutions of this compound or a vehicle control.
-
Stimulation: T-cells are stimulated to proliferate using anti-CD3/CD28 antibodies, which mimic T-cell receptor (TCR) and co-stimulatory signals.
-
Incubation: Cells are cultured for 3-5 days to allow for multiple rounds of division.
-
Flow Cytometry Analysis: The CFSE fluorescence of the cells is analyzed by flow cytometry. Non-proliferating cells retain high fluorescence, while cells that have divided show distinct peaks of progressively lower fluorescence.
-
Data Analysis: The percentage of divided cells or a proliferation index is calculated for each inhibitor concentration to determine the IC50 for proliferation.
This compound exerts its immunomodulatory effects on T-cells through the potent and selective inhibition of JAK3. By blocking the ATP-binding site of the enzyme, it prevents the phosphorylation and activation of STAT proteins in response to key γc cytokines. This targeted disruption of the JAK3/STAT signaling cascade effectively curtails T-cell activation, proliferation, and effector functions, which are central to the pathophysiology of many autoimmune diseases.[1] The quantitative selectivity for JAK3 over other JAK family members highlights its design as a targeted therapy aimed at maximizing efficacy within the immune system while minimizing off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. VX-509 (this compound) is a potent and selective janus kinase 3 inhibitor that attenuates inflammation in animal models of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of VX-509 (this compound): A Potent and Selective Janus Kinase 3 Inhibitor for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Next-Generation Jakinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. longdom.org [longdom.org]
Decernotinib: A Technical Guide to JAK3 Selectivity and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decernotinib (VX-509) is a potent and selective inhibitor of Janus kinase 3 (JAK3), a key enzyme in the signaling pathways of several cytokines crucial for immune cell function. This technical guide provides an in-depth analysis of this compound's selectivity for JAK3, detailing its inhibitory activity against all members of the JAK family. Furthermore, it explores the observed off-target effects of this compound, presenting clinical trial data and discussing potential mechanistic underpinnings. Detailed experimental protocols for assessing JAK inhibitor selectivity and cellular signaling are provided, along with visual representations of key pathways and workflows to facilitate a comprehensive understanding of this compound's pharmacological profile.
Introduction
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases are essential for the signal transduction of a wide array of cytokines, growth factors, and hormones, thereby regulating processes such as hematopoiesis, immune response, and inflammation. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is the principal signaling cascade initiated by JAK activation.
This compound was developed as a selective inhibitor of JAK3. Due to JAK3's restricted expression, primarily in hematopoietic cells, and its essential role in the signaling of cytokines that utilize the common gamma chain (γc) receptor subunit (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21), it is an attractive therapeutic target for autoimmune and inflammatory diseases. Selective inhibition of JAK3 is hypothesized to offer a more targeted immunomodulatory effect with an improved safety profile compared to broader-spectrum JAK inhibitors.
This guide will dissect the selectivity profile of this compound and elucidate its known off-target effects, providing a valuable resource for researchers and drug development professionals in the field of kinase inhibitors and immunology.
This compound's JAK3 Selectivity: Quantitative Analysis
The selectivity of this compound for JAK3 has been characterized through in vitro kinase assays, which measure the direct inhibitory effect of the compound on the enzymatic activity of purified kinases. The data consistently demonstrates a higher potency of this compound for JAK3 compared to other JAK family members.
| Kinase | Inhibition Constant (Ki) (nM) | Reference |
| JAK3 | 2.5 | [1] |
| JAK1 | 11 | [1] |
| JAK2 | 13 | [1] |
| TYK2 | 11 | [1] |
Table 1: In Vitro Inhibitory Potency of this compound against JAK Family Kinases. This table summarizes the inhibition constants (Ki) of this compound for each of the four JAK family members as determined by in vitro kinase assays. A lower Ki value indicates greater potency.
Based on these in vitro kinase assays, this compound exhibits a roughly 4.4- to 5.2-fold greater selectivity for JAK3 over the other JAK isoforms[1][2].
Cellular assays provide a more physiologically relevant context for assessing inhibitor activity by measuring the inhibition of cytokine-induced signaling pathways within intact cells. In cellular assays, this compound has been shown to have an even greater selectivity for JAK3-dependent pathways. For instance, in cell-based assays, this compound demonstrated more than 20-fold selectivity for JAK3 over other JAKs[2].
| Assay Type | Cell Line | Stimulant | Measured Endpoint | IC50 (nM) | Reference |
| T-cell Proliferation | Human T-cell blasts | IL-2 | Proliferation | 140 - 400 | [1] |
| B-cell Activity | Human B-cells | CD40L/IL-4 | Cytotoxicity | 50 | [1] |
| T-cell Proliferation | T-cells | - | Mean Proliferation | 170 ± 101 | [1] |
Table 2: Cellular Activity of this compound. This table presents the half-maximal inhibitory concentration (IC50) values of this compound in various cellular assays, reflecting its functional potency in a cellular context.
Off-Target Effects of this compound
While this compound is designed to be a selective JAK3 inhibitor, clinical trials have revealed several off-target effects. These adverse events provide insights into the broader biological consequences of this compound administration and may suggest interactions with other signaling pathways.
A study of this compound monotherapy in patients with active rheumatoid arthritis reported the following common adverse events:
| Adverse Event | Incidence (%) in this compound Group | Reference |
| Nausea | 6.1 | [3] |
| Headache | 4.3 | [3] |
| Increased Alanine Aminotransferase | 4.3 | [3] |
| Hypercholesterolemia | 3.7 | [3] |
Table 3: Common Adverse Events Observed with this compound Monotherapy. This table lists the most frequently reported adverse events in a clinical trial of this compound, providing a quantitative overview of its off-target effects in a clinical setting.
Another clinical trial involving this compound in combination with methotrexate reported headache as the most common adverse event (8.7%), along with observations of elevated levels of transaminases, lipoproteins, and creatinine[4].
The development of neutropenia in some patients is particularly noteworthy, as JAK3 is not typically associated with neutrophil homeostasis[2]. This has led to speculation that at therapeutic doses, this compound may exert inhibitory effects on other JAKs, such as JAK1, which could contribute to this off-target effect[2].
While comprehensive kinome screening data for this compound against a broad panel of kinases is not publicly available, the observed clinical side effects suggest that the drug may interact with other cellular targets beyond the JAK family.
Signaling Pathways and Experimental Workflows
The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade for a multitude of cytokines and growth factors. The binding of a ligand to its receptor induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound on JAK3.
Experimental Workflow: Radiometric Kinase Assay
A radiometric kinase assay is a standard method for determining the inhibitory potency of a compound against a purified kinase. This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase.
Caption: A generalized workflow for a radiometric kinase assay to determine inhibitor potency.
Experimental Workflow: Intracellular Phospho-STAT Flow Cytometry
Intracellular flow cytometry for phosphorylated STAT proteins is a powerful technique to assess the functional inhibition of JAK signaling in a cellular context. This method allows for the quantification of cytokine-induced STAT phosphorylation in specific cell populations.
Caption: A typical workflow for measuring phospho-STAT levels by flow cytometry.
Detailed Experimental Protocols
Radiometric Filter Binding Kinase Assay for JAK3 Inhibition
Objective: To determine the in vitro inhibitory activity of this compound against purified JAK3 kinase.
Materials:
-
Purified recombinant human JAK3 enzyme
-
Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)
-
[γ-³²P]ATP
-
Assay buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 0.01% BSA
-
Stop solution: 75 mM phosphoric acid
-
Streptavidin-coated filter plates (e.g., Millipore MultiScreen-PH)
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 96-well plate, add the this compound dilutions. Include wells with DMSO only for 0% inhibition (positive control) and wells without enzyme for 100% inhibition (background).
-
Add the JAK3 enzyme to all wells except the background controls.
-
Add the biotinylated peptide substrate to all wells.
-
Initiate the kinase reaction by adding the [γ-³²P]ATP solution to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution to each well.
-
Transfer the reaction mixtures to the streptavidin-coated filter plate.
-
Incubate for 30 minutes at room temperature to allow the biotinylated substrate to bind to the filter.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Dry the filter plate and add scintillation fluid.
-
Measure the radioactivity in each well using a microplate scintillation counter.
Data Analysis:
-
Subtract the background counts from all other wells.
-
Calculate the percentage of kinase activity remaining at each this compound concentration relative to the positive control (DMSO).
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, if the ATP concentration and its Km are known.
Intracellular Phospho-STAT5 Staining by Flow Cytometry
Objective: To measure the inhibition of IL-2-induced STAT5 phosphorylation by this compound in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque for PBMC isolation
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
Recombinant human IL-2
-
This compound
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 90% methanol or a commercial saponin-based buffer)
-
Fluorochrome-conjugated anti-human CD3, anti-human CD4, and anti-phospho-STAT5 (pY694) antibodies
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in culture medium and rest for at least 1 hour at 37°C.
-
Aliquot cells into flow cytometry tubes.
-
Add serial dilutions of this compound to the respective tubes. Include a DMSO control.
-
Incubate for 1 hour at 37°C.
-
Stimulate the cells by adding IL-2 to all tubes except the unstimulated control.
-
Incubate for 15 minutes at 37°C.
-
Immediately fix the cells by adding fixation buffer and incubate for 10-15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells by adding ice-cold permeabilization buffer and incubate on ice for 30 minutes.
-
Wash the cells with staining buffer (PBS with 2% FBS).
-
Add the cocktail of fluorochrome-conjugated antibodies (anti-CD3, anti-CD4, and anti-phospho-STAT5) and incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells with staining buffer.
-
Resuspend the cells in staining buffer for flow cytometric analysis.
Data Analysis:
-
Acquire data on a flow cytometer.
-
In the analysis software, gate on the lymphocyte population based on forward and side scatter, then on CD3+ T cells, and subsequently on CD4+ helper T cells.
-
Within the CD4+ T cell gate, determine the median fluorescence intensity (MFI) of the phospho-STAT5 signal for each condition.
-
Calculate the percentage of inhibition of IL-2-induced STAT5 phosphorylation for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to determine the IC50 value.
Conclusion
This compound is a potent inhibitor of JAK3 with demonstrated selectivity over other JAK family members in both biochemical and cellular assays. This selectivity profile forms the basis of its therapeutic rationale for the treatment of autoimmune diseases. However, clinical data have revealed off-target effects, including neutropenia and alterations in lipid and liver enzyme levels, which suggest that at therapeutic concentrations, this compound may interact with other signaling pathways. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of the selectivity and off-target profiles of this compound and other kinase inhibitors. A comprehensive understanding of these parameters is essential for the rational design and development of safer and more effective targeted therapies. Further studies, including broad kinome screening, would be beneficial to more fully characterize the off-target interaction landscape of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: A Next-Generation Jakinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VX-509 (this compound) is a potent and selective janus kinase 3 inhibitor that attenuates inflammation in animal models of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Decernotinib: A Technical Overview of its Chemical Properties and Synthesis
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decernotinib (formerly VX-509) is a potent and selective inhibitor of Janus kinase 3 (JAK3).[1] As a key enzyme in the signaling pathways of several cytokines crucial for lymphocyte development and immune responses, JAK3 represents a significant therapeutic target for autoimmune diseases.[2][3] this compound's high selectivity for JAK3 over other JAK family members (JAK1, JAK2, and TYK2) offers the potential for a more targeted immunomodulatory effect with a potentially improved safety profile compared to less selective pan-JAK inhibitors.[4] This document provides a detailed examination of the chemical structure, synthesis, and mechanism of action of this compound, intended for professionals in the fields of medicinal chemistry and drug development.
Chemical Structure
This compound is chemically described as (2R)-2-Methyl-2-[[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]-N-(2,2,2-trifluoroethyl)butanamide.[1]
Key Structural Features:
-
Core Scaffold: A 1H-pyrrolo[2,3-b]pyridine (7-azaindole) ring system. This scaffold was identified as a promising starting point for JAK3 inhibitors through compound library screening.[5][6]
-
Pyrimidine Linker: A pyrimidine ring connects the 7-azaindole core to the amino acid-derived side chain.
-
Chiral Center: A quaternary chiral center at the alpha-position of the butanamide moiety. The (R)-configuration is crucial for its biological activity.
-
Trifluoroethyl Amide: A trifluoroethyl group on the amide nitrogen, which likely contributes to the compound's metabolic stability and binding affinity.
Molecular Formula: C₁₈H₁₉F₃N₆O[1] Molar Mass: 392.386 g·mol⁻¹[1]
Synthesis Pathway
The synthesis of this compound involves a multi-step process, beginning with the construction of the key 7-azaindole intermediate. While the precise, scaled-up manufacturing process is proprietary, the general synthetic strategy can be inferred from the medicinal chemistry literature. A key intermediate in the synthesis is 3-bromo-7-azaindole.[7]
A plausible, high-level retrosynthetic analysis suggests the following key disconnections:
-
Amide Bond Formation: The final step would likely be the coupling of a carboxylic acid precursor with 2,2,2-trifluoroethanamine.
-
SNAr Reaction: The bond between the pyrimidine ring and the amino-butanamide side chain can be formed via a nucleophilic aromatic substitution (SNAr) reaction.
-
Cross-Coupling Reaction: The 7-azaindole core is likely coupled to the pyrimidine ring through a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling.
A forward synthesis would therefore involve the preparation of the chiral amino acid derivative, the substituted pyrimidine, and the 7-azaindole, followed by their sequential coupling.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the Janus kinase 3 (JAK3). JAKs are a family of intracellular, non-receptor tyrosine kinases that are essential for transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus, a process known as the JAK-STAT signaling pathway.[8]
The JAK-STAT pathway is initiated when a cytokine binds to its corresponding receptor, leading to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, the STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses.[8]
JAK3 is unique among the JAK family in that its expression is largely restricted to hematopoietic cells, and it specifically associates with the common gamma chain (γc), a receptor subunit shared by several interleukins, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[4] These cytokines are critical for the development, proliferation, and function of lymphocytes. By selectively inhibiting JAK3, this compound effectively blocks the signaling of these key cytokines, thereby suppressing the inflammatory and immune responses that drive autoimmune diseases.[2]
JAK3-STAT Signaling Pathway Inhibition by this compound
Quantitative Data
The inhibitory activity of this compound against the JAK family of kinases has been quantified in various assays. The data below summarizes its potency and selectivity.
| Kinase | Ki (nM) | IC50 (nM) - Cellular Assay |
| JAK3 | 2.5[2][3][9] | 50-170[2][3] |
| JAK1 | 11[9] | >1000 |
| JAK2 | 13[9] | >1000 |
| TYK2 | 11[9] | >1000 |
Ki (inhibition constant) values were determined using enzymatic assays. Cellular IC50 values represent the concentration required to inhibit cytokine-stimulated STAT phosphorylation in cells.
Experimental Protocols
In Vitro Kinase Assay (Radiometric)
This protocol outlines a method to determine the inhibitory activity of this compound against a specific Janus kinase, such as JAK3.[9][10]
Objective: To quantify the potency (Ki or IC50) of this compound against a purified kinase enzyme.
Materials:
-
Recombinant human JAK3 enzyme
-
Poly(E4Y) substrate
-
[γ-³³P]ATP
-
Assay buffer: 100 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% BSA
-
This compound stock solution (10 mM in DMSO)
-
20% Trichloroacetic acid (TCA)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the substrate mixture containing poly(E4Y) and [γ-³³P]ATP to each well.
-
Initiate the kinase reaction by adding the JAK3 enzyme.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Quench the reaction by adding 20% TCA.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
Workflow for In Vitro Radiometric Kinase Assay
Cellular STAT Phosphorylation Assay
This protocol describes a cell-based assay to measure the inhibition of cytokine-induced STAT phosphorylation by this compound.
Objective: To determine the cellular potency of this compound by measuring its effect on a downstream signaling event.
Materials:
-
A cytokine-responsive cell line (e.g., HT-2 cells for IL-2/JAK3 signaling)
-
Cell culture medium and supplements
-
Recombinant human IL-2
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer
-
Antibodies: anti-phospho-STAT5 and total anti-STAT5
-
Detection reagents (e.g., secondary antibodies conjugated to a fluorescent dye or HRP)
-
Plate reader or Western blot imaging system
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Starve the cells in low-serum medium for 4-6 hours.
-
Pre-treat the cells with serial dilutions of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with a pre-determined concentration of IL-2 for 15-30 minutes.
-
Lyse the cells and collect the cell lysates.
-
Quantify the levels of phosphorylated STAT5 and total STAT5 in the lysates using an immunoassay format such as ELISA or Western blotting.
-
Normalize the phosphorylated STAT5 signal to the total STAT5 signal.
-
Calculate the percent inhibition of STAT5 phosphorylation for each this compound concentration and determine the IC50 value.
Conclusion
This compound is a highly selective JAK3 inhibitor with a well-defined chemical structure and mechanism of action. Its ability to potently and selectively block the signaling of common gamma chain cytokines makes it a valuable tool for research in immunology and a potential therapeutic agent for the treatment of autoimmune disorders. The synthetic pathways and experimental protocols described herein provide a foundation for further investigation and development of this and similar targeted therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. VX-509 (this compound) is a potent and selective janus kinase 3 inhibitor that attenuates inflammation in animal models of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Next-Generation Jakinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4yti - Discovery of VX-509 (this compound): A Potent and Selective Janus kinase (JAK) 3 Inhibitor for the Treatment of Autoimmune Disease - Summary - Protein Data Bank Japan [pdbj.org]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. Evolving cognition of the JAK-STAT signaling pathway: autoimmune disorders and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
Decernotinib: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decernotinib (VX-509) is an orally administered, selective inhibitor of Janus kinase 3 (JAK3).[1] As a targeted synthetic disease-modifying antirheumatic drug (tsDMARD), it represents a class of immunomodulators designed to interfere with specific intracellular signaling pathways that are crucial for the inflammatory cascade.[2][3] this compound was under development for the treatment of autoimmune diseases, most notably rheumatoid arthritis (RA), and progressed to Phase II clinical trials.[2][4] This technical guide provides an in-depth summary of the pharmacokinetic and pharmacodynamic properties of this compound based on publicly available preclinical and clinical data.
Pharmacodynamics: Mechanism of Action and In Vitro Activity
This compound exerts its effect by inhibiting JAK3, a tyrosine kinase predominantly expressed in hematopoietic cells.[5] JAK3 plays a critical role in signal transduction for cytokines that utilize the common gamma (γc) chain receptor subunit.[3] These cytokines, including interleukins (IL)-2, IL-4, IL-7, IL-9, IL-15, and IL-21, are pivotal for the proliferation, differentiation, and activation of lymphocytes, key mediators in the pathogenesis of rheumatoid arthritis.[3][6] By blocking the ATP-binding pocket of JAK3, this compound interrupts the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, thereby modulating the immune response.[2]
JAK-STAT Signaling Pathway and this compound's Point of Intervention
The binding of a γc-chain cytokine to its receptor leads to the activation of receptor-associated JAK1 and JAK3. These activated kinases then phosphorylate STAT proteins, which in turn dimerize and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune cell function. This compound selectively inhibits JAK3, thus disrupting this signaling cascade.
In Vitro and Preclinical Pharmacodynamic Data
This compound has demonstrated potent and selective inhibition of JAK3 in various assays. In vitro kinase assays have shown a higher affinity for JAK3 compared to other JAK family members.[3] This selectivity is thought to confer a more targeted immunomodulatory effect with a potentially improved safety profile compared to less selective JAK inhibitors.
| Parameter | Value | Assay Type | Reference |
| JAK3 Ki | 2.5 nM | Enzyme Assay | [7] |
| JAK1 Ki | 11 nM | Enzyme Assay | [3] |
| JAK2 Ki | 13 nM | Enzyme Assay | [3] |
| TYK2 Ki | 11 nM | Enzyme Assay | [3] |
| Selectivity (vs JAK1, JAK2, TYK2) | ~4-5 fold | In vitro kinase assays | [3] |
| Selectivity (in cellular assays) | >20 fold | Cell-based assays | [3] |
| T-cell proliferation IC50 | 170 ± 101 nM | IL-2 stimulated | [3] |
| B-cell activity IC50 | 50 nM | CD40L and IL-4 stimulated | [3] |
Table 1: In Vitro and Preclinical Pharmacodynamic Profile of this compound
Pharmacokinetics
Detailed quantitative pharmacokinetic data for this compound in humans, such as Cmax, Tmax, AUC, half-life, and bioavailability, are not extensively available in the public domain. Preclinical studies in mice indicated low oral bioavailability.[8]
Metabolism and Drug-Drug Interactions
In vitro studies suggested that a major metabolite of this compound is a potent inhibitor of Cytochrome P450 3A4 (CYP3A4).[9] Clinical studies in healthy volunteers confirmed this, showing a significant increase in the exposure of midazolam, a sensitive CYP3A4 substrate, when co-administered with this compound. This indicates a potential for clinically significant drug-drug interactions with medications metabolized by CYP3A4.
| Substrate | Effect of Co-administration with this compound | Implication | Reference |
| Midazolam (CYP3A4 substrate) | 12-fold increase in AUC | Strong CYP3A4 inhibition | |
| Atorvastatin (CYP3A4 substrate) | 2.7-fold increase in AUC | Moderate CYP3A4 inhibition | |
| Methyl-prednisolone (CYP3A4 substrate) | 4.3-fold increase in AUC | Moderate CYP3A4 inhibition | |
| Digoxin (P-gp substrate) | No clinically meaningful effect | No significant P-gp inhibition | |
| Rosuvastatin | No clinically meaningful effect | - | |
| Pravastatin | No clinically meaningful effect | - | |
| Prednisone | No clinically meaningful effect | - |
Table 2: Drug-Drug Interaction Profile of this compound
Clinical Efficacy and Safety in Rheumatoid Arthritis
This compound was evaluated in Phase II clinical trials for the treatment of active rheumatoid arthritis in patients with an inadequate response to conventional therapies.
Clinical Trial Workflow
The Phase II clinical development program for this compound in rheumatoid arthritis involved dose-ranging, randomized, double-blind, placebo-controlled studies to evaluate its efficacy and safety as both monotherapy and in combination with methotrexate.
Phase IIa Monotherapy Study (NCT01052194)
This 12-week, dose-ranging study evaluated this compound monotherapy in 204 patients with active RA who had an inadequate response to one or more DMARDs.
| Treatment Group (twice daily) | ACR20 Response Rate at Week 12 | Change from Baseline in DAS28-CRP at Week 12 | Reference |
| Placebo | 29.3% | - | |
| This compound 25 mg | 39.0% | - | |
| This compound 50 mg | 61.0% | Significant improvement | |
| This compound 100 mg | 65.0% | Significant improvement | |
| This compound 150 mg | 65.9% | Significant improvement | |
| p < 0.01 vs. placebo | |||
| Table 3: Efficacy Results of Phase IIa Monotherapy Trial (NCT01052194) |
Phase IIb Combination Therapy Study (NCT01754935)
This 24-week study assessed the efficacy and safety of this compound in combination with methotrexate in 358 patients with active RA and an inadequate response to methotrexate alone.[6]
| Treatment Group | ACR20 Response Rate at Week 12 | Change from Baseline in DAS28-CRP at Week 12 | Reference |
| Placebo + MTX | 18.3% | - | |
| This compound 100 mg/day + MTX | 46.5% | Significant improvement | |
| This compound 150 mg/day + MTX | 66.7% | Significant improvement | |
| This compound 200 mg/day + MTX | 56.9% | Significant improvement | |
| This compound 100 mg twice daily + MTX | 68.1% | Significant improvement | |
| p < 0.001 vs. placebo + MTX | |||
| Table 4: Efficacy Results of Phase IIb Combination Therapy Trial (NCT01754935) |
Safety and Tolerability
Across the Phase II trials, the most common adverse events associated with this compound included nausea, headache, and infections. Laboratory abnormalities were also observed, including elevations in liver transaminases and lipids (hypercholesterolemia), which are known class effects of JAK inhibitors. Of note, neutropenia and lymphopenia were also reported.[3]
Experimental Protocols
In Vitro Kinase Assays
The inhibitory activity of this compound against JAK enzymes was determined using purified recombinant human JAK enzymes. The assays typically involve incubating the enzyme with a substrate (e.g., a peptide) and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified, often using methods like radioisotope incorporation or fluorescence-based detection, to determine the IC50 or Ki value.
Cellular Assays (T-cell and B-cell Proliferation)
Human T-cells, often from peripheral blood mononuclear cells (PBMCs), are stimulated to proliferate using a mitogen like phytohemagglutinin (PHA) or specific cytokines such as IL-2. B-cell proliferation can be induced by stimuli like CD40L and IL-4. This compound at various concentrations is added to the cell cultures, and the degree of proliferation is measured after a set incubation period (e.g., several days) using techniques such as [3H]-thymidine incorporation or dye dilution assays (e.g., CFSE).
Phase II Clinical Trial Methodology (General)
The Phase II studies were randomized, double-blind, placebo-controlled, multicenter trials.[6] Patients with active RA (defined by criteria such as a certain number of tender and swollen joints and elevated inflammatory markers) who had an inadequate response to prior DMARDs were enrolled. After a screening period and washout of prohibited medications, patients were randomized to receive placebo or one of several doses of this compound, either as monotherapy or in combination with a stable dose of methotrexate. The primary efficacy endpoints were typically the proportion of patients achieving an American College of Rheumatology 20% improvement (ACR20) response and the change from baseline in the Disease Activity Score in 28 joints using C-reactive protein (DAS28-CRP) at week 12. Safety was assessed through the monitoring of adverse events, physical examinations, vital signs, and laboratory tests.
Conclusion
This compound is a potent and selective JAK3 inhibitor that has demonstrated efficacy in improving the signs and symptoms of rheumatoid arthritis in Phase II clinical trials. Its mechanism of action, centered on the inhibition of the γc-chain cytokine signaling pathway, provides a targeted approach to immunomodulation. While the clinical development of this compound appears to have been discontinued, the data gathered from its investigation contribute to the broader understanding of the therapeutic potential and safety considerations of selective JAK3 inhibition. A key consideration from its development is the significant potential for drug-drug interactions via CYP3A4 inhibition. The lack of detailed public information on its human pharmacokinetic profile highlights a data gap in the comprehensive evaluation of this compound.
References
- 1. JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Next-Generation Jakinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. VX-509 (this compound) is a potent and selective janus kinase 3 inhibitor that attenuates inflammation in animal models of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of VX-509 (this compound): A Potent and Selective Janus Kinase 3 Inhibitor for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A randomized, double-blind, placebo-controlled, twelve-week, dose-ranging study of this compound, an oral selective JAK-3 inhibitor, as monotherapy in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. VX-509 (this compound), an Oral Selective JAK-3 Inhibitor, in Combination With Methotrexate in Patients With Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Decernotinib's Impact on Cytokine Signaling Pathways: A Technical Guide
Executive Summary: Decernotinib (VX-509) is an orally administered, selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines pivotal to immune cell function.[1][2][3] By targeting JAK3, this compound effectively modulates the immune response, primarily by disrupting the signaling of cytokines that utilize the common gamma chain (γc) receptor subunit. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative inhibitory profile, and its specific effects on cytokine signaling cascades. It includes detailed experimental protocols for assays used to characterize its activity and visual diagrams of the relevant biological pathways and workflows. This document is intended for researchers, scientists, and professionals in drug development engaged in the study of autoimmune and inflammatory diseases.
The Role of Janus Kinase (JAK) Signaling in Immunity
The Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, making it fundamental to hematopoiesis, immune surveillance, and inflammation.[4][5] The pathway consists of four receptor-associated tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) and seven STAT proteins.[1][4] The process is initiated when a cytokine binds to its specific cell surface receptor, leading to the activation of associated JAKs.[5] These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[5] Upon recruitment, STATs are themselves phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes.[4][5] Dysregulation of this pathway is a hallmark of many autoimmune diseases, such as rheumatoid arthritis (RA), making JAKs a key therapeutic target.[4][6]
This compound: A Selective JAK3 Inhibitor
This compound is a second-generation JAK inhibitor, or "jakinib," designed for increased selectivity.[1] Its mechanism of action is the targeted inhibition of JAK3.[1][3] Unlike JAK1, JAK2, and TYK2, which are broadly expressed, JAK3 expression is largely restricted to lymphocytes and associates with the common gamma chain (γc).[1][3] The γc is a shared receptor subunit for a specific family of cytokines, including Interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[1] These cytokines are crucial for lymphocyte development, activation, and proliferation. By selectively inhibiting JAK3, this compound blocks the signaling of these γc-family cytokines, thereby suppressing lymphocyte function without the broader effects associated with pan-JAK inhibitors.[1] This targeted approach aims to achieve therapeutic efficacy in autoimmune diseases while potentially mitigating side effects linked to the inhibition of other JAKs, such as anemia from JAK2 blockade of erythropoietin signaling.[1]
Quantitative Analysis of Inhibitory Activity
The potency and selectivity of this compound have been quantified through various enzymatic and cellular assays. In vitro kinase assays demonstrate its high affinity for JAK3, while cellular assays confirm its functional inhibition of JAK3-dependent signaling pathways.
Table 1: this compound In Vitro Potency and Selectivity
This table summarizes the inhibitory constant (Ki) and IC50 values of this compound against the four members of the JAK family from enzymatic assays. The data highlight its selectivity for JAK3.
| Target Kinase | Ki (nM) | Selectivity vs. JAK3 | Reference |
| JAK3 | 2.5 ± 0.7 | 1x | [2][3][7] |
| JAK1 | >13 | >4x | [2] |
| JAK2 | >13 | >4x | [2] |
| TYK2 | >13 | >4x | [2] |
Note: In vitro kinase assays show approximately five-fold selectivity for JAK3 over other JAKs.[1][6]
Table 2: this compound Cellular Activity
This table presents the 50% inhibitory concentrations (IC50) from various cell-based assays, reflecting the compound's activity in a more biologically relevant context. Cellular assays have indicated a selectivity of more than 20-fold for JAK3-mediated pathways.[1]
| Assay Description | Cytokine Stimulant | Measured Endpoint | Cellular IC50 (nM) | Reference |
| HT-2 Cell Proliferation | IL-2 | STAT5 Phosphorylation | 50 - 170 | [3][7] |
| Human T-cell Blast Proliferation | IL-2 | Proliferation | 50 - 170 | [2] |
| Human B-cell Proliferation | IL-4 / CD40L | Proliferation | 50 - 170 | [2] |
| TF-1 Cell Proliferation | GM-CSF (JAK2-dependent) | STAT5 Phosphorylation | >10,000 | [8] |
| HeLa Cell Translocation | IFN-α (JAK1/TYK2-dependent) | STAT2 Nuclear Translocation | >10,000 | [8] |
Impact on Specific Cytokine Pathways
This compound's selective inhibition of JAK3 translates into specific effects on distinct cytokine signaling networks.
Inhibition of Common Gamma Chain (γc) Cytokines
The primary therapeutic effect of this compound stems from its potent inhibition of γc cytokine signaling. In a Phase 2a study involving patients with rheumatoid arthritis, transcriptomic analysis of whole-blood samples revealed a decreased expression of genes induced by γc cytokines.[9] This confirms that this compound's clinical efficacy is linked to the suppression of pathways reliant on IL-2, IL-7, IL-15, and other γc cytokines, which are essential for lymphocyte activation and survival.[1][9] The lymphopenia observed as a side effect in clinical trials is consistent with the blockade of IL-7 and IL-15 signaling, which are vital for T-cell homeostasis.[1]
Sparing of Interferon Signaling
A key aspect of this compound's selectivity is its lack of impact on interferon (IFN) signaling. IFN signaling is dependent on JAK1, JAK2, and TYK2, but not JAK3.[9] In the same Phase 2a study, both protein and mRNA levels of interferon-induced genes (e.g., IP10, MIG) were not associated with this compound exposure.[9] This finding provides strong in-vivo evidence that this compound's mechanism of action is consistent with selective JAK3 inhibition, allowing for critical antiviral immune responses mediated by interferons to remain intact.[9]
Potential Off-Target Effects
While highly selective, some clinical observations suggest potential off-target effects at higher doses. The occurrence of neutropenia in some patients is puzzling for a pure JAK3 inhibitor, as myelopoiesis is typically regulated by cytokines like G-CSF that signal through JAK2.[1] This has led to speculation that at higher clinical concentrations, this compound may exert some inhibitory effects on JAK1 or JAK2, potentially affecting signaling from cytokines like IL-6, which can contribute to both RA pathology and neutrophil regulation.[1]
Key Experimental Protocols
The characterization of this compound relies on standardized in vitro and cellular assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Objective: To determine the Ki or IC50 of this compound against purified recombinant JAK enzyme domains.
-
Materials: Recombinant human JAK1, JAK2, JAK3, TYK2 kinase domains; Poly(E4Y) substrate; 33P-γ-ATP; assay buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA); this compound.[2]
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, combine the JAK enzyme, the substrate poly(E4Y), and the this compound dilution in the assay buffer.[2]
-
Initiate the kinase reaction by adding 33P-γ-ATP.[2]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Terminate the reaction and transfer the contents onto a filter membrane that captures the phosphorylated substrate.
-
Wash the membrane to remove unincorporated 33P-γ-ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value using non-linear regression.
-
Cellular STAT Phosphorylation Assay (Flow Cytometry)
This assay measures the inhibition of cytokine-induced STAT phosphorylation within whole cells, providing a functional readout of pathway inhibition.
-
Objective: To measure this compound's IC50 for inhibiting cytokine-induced STAT phosphorylation in a specific cell line or primary cells.
-
Materials: Human whole blood or relevant cell lines (e.g., HT-2 for IL-2/JAK3, CD4+ lymphocytes for IL-6/JAK1); recombinant human cytokines (e.g., IL-2, IL-6, GM-CSF); this compound; lysis/fixation buffer; permeabilization buffer; fluorescently-conjugated anti-phospho-STAT antibodies (e.g., anti-pSTAT5, anti-pSTAT1).[10][11]
-
Procedure:
-
Pre-incubate whole blood or cell suspensions with serial dilutions of this compound for 30-60 minutes at 37°C.[10]
-
Stimulate the cells by adding a specific cytokine (e.g., IL-2 to assess JAK3/1 signaling) for a short period (e.g., 15-20 minutes) at 37°C.[10]
-
Immediately stop the stimulation and fix the cells by adding a lysis/fixation buffer to preserve the phosphorylation state and lyse red blood cells.[10]
-
Permeabilize the cells to allow intracellular antibody staining.
-
Stain the cells with a fluorescently-labeled antibody specific to the phosphorylated form of the target STAT protein.
-
Analyze the samples using a flow cytometer to quantify the median fluorescence intensity (MFI) of the phospho-STAT signal in the cell population of interest.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Conclusion
This compound is a potent and selective JAK3 inhibitor that primarily disrupts the signaling of common gamma chain cytokines, which are integral to lymphocyte function. Quantitative data from both enzymatic and cellular assays confirm its selectivity for JAK3 over other JAK family members. This targeted mechanism is further supported by clinical pharmacodynamic data showing suppression of γc-dependent gene expression while sparing interferon signaling pathways. These characteristics make this compound a valuable tool for investigating the role of JAK3 in autoimmune and inflammatory diseases and underscore the therapeutic potential of selective JAK inhibition. The methodologies and data presented in this guide provide a comprehensive framework for researchers working to understand and develop targeted immunomodulatory therapies.
References
- 1. This compound: A Next-Generation Jakinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. VX-509 (this compound) is a potent and selective janus kinase 3 inhibitor that attenuates inflammation in animal models of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Type I/II cytokines, JAKs, and new strategies for treating autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting JAK-STAT Signaling to Control Cytokine Release Syndrome in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JAK/STAT Signaling | DC Chemicals [dcchemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ard.bmj.com [ard.bmj.com]
- 10. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Analysis of in-Vitro Cytokine Inhibition Profiles of Tofacitinib and Other Janus Kinase Inhibitors at Clinically-Meaningful Concentrations - ACR Meeting Abstracts [acrabstracts.org]
Decernotinib: An In-Depth Profile of In Vitro Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro kinase assay profile of Decernotinib (VX-509), a potent and selective Janus kinase 3 (JAK3) inhibitor. This compound has been investigated for its therapeutic potential in autoimmune diseases, and a thorough understanding of its kinase inhibition profile is crucial for researchers in the field. This document details the quantitative inhibition data, experimental methodologies, and the implicated signaling pathways.
Core Data: Kinase Inhibition Profile
This compound exhibits high selectivity for JAK3 over other Janus kinase family members. The in vitro kinase assays have quantified the inhibition constants (Ki) for this compound against JAK1, JAK2, JAK3, and TYK2. This selectivity is a key characteristic of its mechanism of action.
| Kinase | Inhibition Constant (Ki) in nM |
| JAK3 | 2.5 |
| JAK1 | 11 |
| JAK2 | 13 |
| TYK2 | 11 |
Table 1: In vitro kinase inhibition constants (Ki) of this compound against Janus kinases. The data demonstrates that this compound is approximately 4.4-fold more selective for JAK3 than for JAK1 and TYK2, and 5.2-fold more selective than for JAK2.[1][2]
Mechanism of Action: Targeting the JAK-STAT Signaling Pathway
This compound exerts its effects by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is essential for the transduction of signals from numerous cytokines and growth factors that play a central role in immune responses and inflammation. By selectively inhibiting JAK3, this compound primarily interferes with signaling from cytokines that utilize the common gamma chain (γc), including interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This targeted inhibition modulates the activity of immune cells, such as T-cells and B-cells, which are implicated in the pathophysiology of autoimmune diseases.
Caption: JAK-STAT Signaling Pathway and this compound's Point of Inhibition.
Experimental Protocols: In Vitro Kinase Assay
The determination of this compound's kinase inhibition profile is primarily achieved through in vitro radiometric kinase assays. The following protocol provides a detailed methodology for assessing the inhibitory activity of compounds against JAK family kinases.
Objective: To quantify the inhibitory potency of this compound against JAK1, JAK2, JAK3, and TYK2 kinases.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Poly(Glu, Tyr) 4:1 as a substrate
-
[γ-³³P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
This compound (test compound)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations for IC₅₀ determination.
-
Reaction Mixture Preparation: For each kinase, prepare a master mix containing the kinase enzyme and the substrate in the kinase reaction buffer.
-
Assay Plate Setup:
-
Add a small volume of the diluted this compound or DMSO (for control wells) to the wells of a 96-well plate.
-
Add the kinase/substrate master mix to each well.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution containing a mixture of non-radiolabeled ATP and [γ-³³P]ATP in the kinase reaction buffer.
-
Add the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each respective kinase.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Termination of Reaction: Stop the reaction by adding a solution such as 3% phosphoric acid.
-
Separation of Phosphorylated Substrate:
-
Transfer the reaction mixtures to a 96-well filter plate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter. The amount of radioactivity is proportional to the amount of phosphorylated substrate, and thus, the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (DMSO) wells.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Convert the IC₅₀ values to Ki values using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.
-
Caption: A generalized workflow for an in vitro radiometric kinase assay.
References
understanding the downstream effects of JAK3 inhibition by Decernotinib
An In-depth Technical Guide to the Downstream Effects of JAK3 Inhibition by Decernotinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in mediating signal transduction for a wide array of cytokines, growth factors, and hormones. This signaling, primarily through the JAK/STAT pathway, is fundamental to hematopoiesis, immune response, and inflammation. The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. While JAK1, JAK2, and TYK2 are broadly expressed, JAK3 expression is largely restricted to hematopoietic cells, making it a highly attractive therapeutic target for autoimmune and inflammatory diseases.[1]
This compound (also known as VX-509) is a potent, orally active, and selective inhibitor of JAK3.[2][3][4] Its targeted mechanism of action offers the potential for effective immunomodulation while minimizing the broader systemic effects associated with less selective JAK inhibitors.[5][6] This guide provides a detailed examination of the downstream molecular and cellular consequences of JAK3 inhibition by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core pathways.
Core Mechanism: The JAK3/STAT Signaling Pathway
JAK3 is uniquely associated with the common gamma chain (γc), an essential subunit for a specific group of cytokine receptors, including those for Interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[7][8] These cytokines are critical for the development, proliferation, and function of lymphocytes.
The signaling cascade is initiated when a cytokine binds to its receptor, causing the receptor subunits to dimerize. This brings the associated JAKs into close proximity, allowing them to auto-phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins.[9][10] Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in immune cell function.[10][11]
This compound exerts its effect by binding to the ATP-binding site of JAK3, preventing its phosphorylation and activation. This blockade halts the entire downstream signaling cascade before it begins, effectively silencing the cellular response to γc-associated cytokines.
Caption: JAK3 signaling pathway and the inhibitory action of this compound.
Quantitative Data: Selectivity and Potency
The therapeutic efficacy and safety profile of a kinase inhibitor are largely defined by its potency and selectivity. This compound was developed for high selectivity towards JAK3 to modulate immune responses while sparing other JAK-mediated pathways.
| Target Kinase | Ki (nM) | IC50 (nM) - T-cell Proliferation | IC50 (nM) - B-cell Response |
| JAK3 | 2.5[1][2][12] | 140 - 170[1][2] | 50[2] |
| JAK1 | 11[2] | - | - |
| JAK2 | 13[2] | - | - |
| TYK2 | 11[2] | - | - |
| Table 1: In Vitro Potency and Selectivity of this compound. Ki represents the inhibition constant from enzyme assays, while IC50 values are from cellular assays. |
In vitro kinase assays demonstrate that this compound is over 4-fold more selective for JAK3 than for other JAK family members.[12] Cell-based assays suggest this selectivity may be even greater, at over 20-fold.[8]
Downstream Cellular and Physiological Effects
By blocking the JAK3 pathway, this compound leads to several key downstream consequences:
-
Inhibition of STAT Phosphorylation: The most immediate molecular effect is the prevention of STAT phosphorylation. This has been demonstrated in various cell types, blocking the signal transmission to the nucleus.[6][13]
-
Reduced Lymphocyte Proliferation and Function: Since the γc cytokines are essential for the growth and maturation of T-cells, B-cells, and Natural Killer (NK) cells, JAK3 inhibition impairs their function.[14] this compound potently blocks IL-2-stimulated T-cell proliferation and B-cell responses to CD40L and IL-4 stimulation.[2]
-
Modulation of Inflammatory Responses: In preclinical animal models, these cellular effects translate to significant anti-inflammatory activity. In a rat model of collagen-induced arthritis (CIA), this compound treatment resulted in a dose-dependent reduction in ankle swelling and paw weight, along with improved histopathology scores.[1][5] It also reduced the T-cell-mediated inflammatory response in a mouse model of delayed-type hypersensitivity.[1]
Caption: Logical flow from JAK3 inhibition to clinical effects.
Clinical Efficacy in Rheumatoid Arthritis
The downstream effects of this compound have been evaluated in several clinical trials for rheumatoid arthritis (RA), an autoimmune disease where γc cytokines play a significant role.
| Trial (Phase) | Dosage | N | Primary Endpoint | Placebo Response | Drug Response |
| Phase IIa (Monotherapy) | 50 mg BID | 41 | ACR20 at Week 12 | 29.3% | 61.0%[15] |
| 100 mg BID | 40 | ACR20 at Week 12 | 29.3% | 65.0%[15] | |
| 150 mg BID | 41 | ACR20 at Week 12 | 29.3% | 65.9%[15] | |
| Phase IIb (with MTX) | 150 mg QD | 72 | ACR20 at Week 12 | 18.3% | 66.7%[16] |
| 100 mg BID | 72 | ACR20 at Week 12 | 18.3% | 68.1%[16] | |
| Table 2: Summary of Efficacy Data from Phase II Clinical Trials in RA Patients. ACR20 represents a 20% improvement in American College of Rheumatology criteria. BID = twice daily; QD = once daily; MTX = methotrexate. |
These trials demonstrated that this compound significantly improved the signs and symptoms of RA compared to placebo.[15][16] However, development was reportedly discontinued for strategic reasons.
Adverse Effects: The Other Side of Downstream Inhibition
The immunomodulatory effects that provide therapeutic benefit can also lead to adverse events. The inhibition of lymphocyte function, a primary downstream effect, is linked to an increased risk of infections.[8] Common adverse events noted in clinical trials include infections, headache, nausea, and laboratory abnormalities such as elevated liver transaminases, hypercholesterolemia, lymphopenia, and neutropenia.[8][15][16] The observation of neutropenia has raised questions about whether this compound has some off-target effects on JAK1 at clinical doses.[6][8]
Appendix: Key Experimental Protocols
In Vitro Kinase Inhibition Assay (Ki Determination)
-
Objective: To determine the inhibition constant (Ki) of this compound against purified JAK enzymes.
-
Methodology: A standard biochemical kinase assay is performed. Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are incubated with a specific peptide substrate and ATP in a reaction buffer. This compound is added at varying concentrations. The kinase reaction is allowed to proceed for a set time at a controlled temperature. The amount of phosphorylated substrate is then quantified, typically using a fluorescence- or luminescence-based method that measures ATP consumption or phosphopeptide generation. Ki values are calculated from the IC50 values determined from the dose-response curves.
Human B-Cell Proliferation Assay (Cellular IC50)
-
Objective: To measure the potency of this compound in inhibiting cytokine-driven B-cell proliferation.
-
Methodology:
-
Cell Preparation: Purified human B-cells are isolated from peripheral blood and resuspended in a complete culture medium.[12]
-
Plating: Cells are plated in 96-well plates at a density of 2 x 10^5 cells per well.[12]
-
Compound Addition: this compound is serially diluted and added to the wells. The plates are pre-incubated for 30 minutes at 37°C.[12]
-
Stimulation: B-cell proliferation is stimulated by adding a combination of 10 ng/mL IL-4 and 1 µg/mL CD40L.[12]
-
Incubation: The plates are incubated for 6 days at 37°C in a humidified CO2 incubator.[12]
-
Readout: Cell proliferation is measured using a standard method, such as quantifying the incorporation of a radioactive tracer (e.g., ³H-thymidine) or using a colorimetric assay (e.g., MTS or WST-1). The IC50 value is determined from the resulting dose-response curve.
-
STAT Phosphorylation Assay (Flow Cytometry)
-
Objective: To directly measure the inhibition of cytokine-induced STAT phosphorylation in whole blood.
-
Methodology:
-
Sample Collection: Fresh human whole blood is collected.
-
Compound Incubation: Aliquots of blood are incubated with varying concentrations of this compound or a vehicle control.
-
Cytokine Stimulation: Samples are stimulated with a specific cytokine (e.g., IL-2 or IL-15 to assess JAK3/JAK1 signaling) to induce STAT phosphorylation.
-
Fixation and Permeabilization: Red blood cells are lysed, and the remaining white blood cells are fixed and permeabilized to allow intracellular antibody staining.
-
Staining: Cells are stained with fluorescently-labeled antibodies specific for a phosphorylated STAT protein (e.g., anti-pSTAT5) and cell surface markers to identify specific lymphocyte populations (e.g., CD3+ for T-cells).
-
Analysis: The level of pSTAT fluorescence within the target cell population is quantified using a flow cytometer. The IC50 is calculated based on the reduction in the pSTAT signal in the presence of the inhibitor.
-
Caption: Workflow for a cellular proliferation assay.
References
- 1. VX-509 (this compound) is a potent and selective janus kinase 3 inhibitor that attenuates inflammation in animal models of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Discovery of VX-509 (this compound): A Potent and Selective Janus Kinase 3 Inhibitor for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 8. This compound: A Next-Generation Jakinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evolving cognition of the JAK-STAT signaling pathway: autoimmune disorders and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. JAK3 gene: MedlinePlus Genetics [medlineplus.gov]
- 15. A randomized, double-blind, placebo-controlled, twelve-week, dose-ranging study of this compound, an oral selective JAK-3 inhibitor, as monotherapy in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. VX-509 (this compound), an Oral Selective JAK-3 Inhibitor, in Combination With Methotrexate in Patients With Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Decernotinib in Rheumatoid Arthritis: An In-depth Analysis of Early-Phase Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-phase clinical trial data for decernotinib (VX-509), a selective Janus kinase 3 (JAK3) inhibitor, in the treatment of rheumatoid arthritis (RA). This document synthesizes publicly available data on the efficacy, safety, and mechanism of action of this compound, offering a valuable resource for researchers and professionals in the field of rheumatology and drug development.
Introduction to this compound and its Mechanism of Action
This compound is an orally administered small molecule that selectively inhibits Janus kinase 3 (JAK3), an intracellular enzyme crucial for the signaling of several cytokines implicated in the pathogenesis of rheumatoid arthritis.[1] JAKs are essential components of the JAK-STAT signaling pathway, which transmits signals from cytokine receptors on the cell surface to the nucleus, leading to the transcription of genes involved in inflammation and immune responses.[1]
The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. While JAK1 and JAK2 are broadly expressed and involved in the signaling of numerous cytokines, JAK3 expression is predominantly restricted to hematopoietic cells and is critically involved in the signaling of cytokines that use the common gamma chain (γc) receptor subunit.[1][2] This family of cytokines includes interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, all of which play significant roles in lymphocyte activation, proliferation, and differentiation.[1][2] By selectively targeting JAK3, this compound aims to modulate the inflammatory cascade in RA with a more focused approach than less selective JAK inhibitors, potentially offering an improved safety profile.[1]
The JAK-STAT Signaling Pathway in Rheumatoid Arthritis
The JAK-STAT pathway is a critical mediator of the inflammatory processes in rheumatoid arthritis. In the RA synovium, a variety of pro-inflammatory cytokines activate this pathway in immune cells and fibroblast-like synoviocytes, leading to the perpetuation of inflammation and joint damage.[2][3]
Early-Phase Clinical Trial Program
This compound has been evaluated in several early-phase clinical trials in patients with active rheumatoid arthritis. The two key Phase II studies that have provided the most substantial data on its efficacy and safety are:
-
NCT01052194: A 12-week, randomized, double-blind, placebo-controlled, dose-ranging study of this compound as monotherapy.[4]
-
NCT01754935: A 24-week, randomized, double-blind, placebo-controlled study of this compound in combination with methotrexate.[5][6]
The development of this compound was reportedly halted, with some sources citing the potential for drug-drug interactions.[7]
Experimental Protocols
While the complete and detailed protocols for these studies are not publicly available, the following provides a summary of the key methodological aspects based on published literature.
Study Design and Patient Population:
Both studies were randomized, double-blind, and placebo-controlled, enrolling adult patients with active rheumatoid arthritis who had an inadequate response to one or more disease-modifying antirheumatic drugs (DMARDs).[4][6]
Key Inclusion Criteria:
-
Diagnosis of RA according to the American College of Rheumatology (ACR) revised criteria.[8]
-
Active disease, defined by a minimum number of swollen and tender joints (typically ≥6 of 28).[8]
-
Elevated C-reactive protein (CRP) levels.[8]
Key Exclusion Criteria:
-
Prior treatment with more than one biologic DMARD or any prior use of rituximab.[8]
-
Active or chronic infections.
-
Significant comorbidities that would interfere with the assessment of safety or efficacy.
Interventions:
-
NCT01052194 (Monotherapy): Patients received this compound at doses of 25 mg, 50 mg, 100 mg, or 150 mg twice daily, or placebo.[4]
-
NCT01754935 (Combination Therapy): Patients on a stable background dose of methotrexate received this compound at doses of 100 mg once daily, 150 mg once daily, 200 mg once daily, or 100 mg twice daily, or placebo.[5][6]
Efficacy Assessments:
The primary efficacy endpoints in both studies were:
-
ACR20 Response Rate: The proportion of patients achieving at least a 20% improvement in the ACR criteria for RA at week 12.[4][6]
-
Change from Baseline in DAS28-CRP: The change in the Disease Activity Score in 28 joints using C-reactive protein at week 12.[4][6]
Secondary endpoints included ACR50 and ACR70 response rates, and improvements in the Health Assessment Questionnaire Disability Index (HAQ-DI).[4]
Safety Assessments:
Safety was monitored through the recording of adverse events, clinical laboratory tests (hematology, chemistry, and urinalysis), vital signs, and electrocardiograms.
Clinical Trial Workflow
The following diagram illustrates a generalized workflow for the early-phase clinical trials of this compound.
Efficacy Data
This compound demonstrated efficacy in improving the signs and symptoms of rheumatoid arthritis in both monotherapy and combination therapy settings.
NCT01052194 (Monotherapy)
In this 12-week study, this compound showed a dose-dependent improvement in ACR20 response rates compared to placebo.[4]
Table 1: ACR20 Response Rates at Week 12 (Monotherapy)
| Treatment Group | ACR20 Response Rate (%) |
| Placebo | 29.3 |
| This compound 25 mg BID | 39.0 |
| This compound 50 mg BID | 61.0 |
| This compound 100 mg BID | 65.0 |
| This compound 150 mg BID | 65.9 |
Significant improvements in the mean change from baseline in DAS28-CRP were also observed in the 50 mg, 100 mg, and 150 mg twice-daily groups compared to placebo.[4] Higher ACR50 and ACR70 response rates were also reported with this compound treatment.[4]
NCT01754935 (Combination Therapy with Methotrexate)
When added to background methotrexate therapy, this compound also resulted in statistically significant improvements in ACR20 response rates at week 12.[5][6]
Table 2: ACR20 Response Rates at Week 12 (Combination Therapy)
| Treatment Group | ACR20 Response Rate (%) |
| Placebo + MTX | 18.3 |
| This compound 100 mg QD + MTX | 46.5 |
| This compound 150 mg QD + MTX | 66.7 |
| This compound 200 mg QD + MTX | 56.9 |
| This compound 100 mg BID + MTX | 68.1 |
Similar to the monotherapy trial, the mean change from baseline in DAS28-CRP was significantly greater in all this compound groups compared to placebo at week 12.[5][6] These improvements in both ACR responses and DAS28-CRP were maintained at week 24.[5][6]
Safety and Tolerability
The safety profile of this compound in these early-phase trials was generally consistent with that of other JAK inhibitors.
Table 3: Common Adverse Events Reported in Phase II Trials
| Adverse Event | Reported in Trials |
| Infections (including serious infections) | Yes |
| Headache | Yes |
| Nausea | Yes |
| Increased Alanine Aminotransferase (ALT) | Yes |
| Hypercholesterolemia | Yes |
| Neutropenia | Yes |
| Lymphopenia | Yes |
The most frequently reported adverse events included infections, headache, and nausea.[4] Laboratory abnormalities such as elevations in liver transaminases and lipid levels were also observed.[4] Notably, neutropenia and lymphopenia were reported in the this compound treatment groups.[1][7] While lymphopenia is an expected effect of JAK3 inhibition, the occurrence of neutropenia was considered a potential off-target effect.[1][7]
Logical Relationship of Early-Phase Development
The early-phase clinical development of a novel therapeutic like this compound follows a structured progression to establish safety and preliminary efficacy.
Conclusion
The early-phase clinical trial data for this compound in rheumatoid arthritis demonstrated its potential as an effective oral treatment, both as a monotherapy and in combination with methotrexate. The selective inhibition of JAK3 by this compound translates into clinical improvements in the signs and symptoms of RA. The safety profile observed was largely in line with the known effects of JAK inhibition, although the signal of neutropenia warranted further investigation. While the clinical development of this compound was halted, the data from its early-phase trials contribute valuable insights into the therapeutic potential and challenges of selective JAK3 inhibition in the management of rheumatoid arthritis. Further research into second-generation, more selective JAK inhibitors continues to be an important area of drug development in rheumatology.
References
- 1. This compound: A Next-Generation Jakinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hi-JAKi-ng Synovial Fibroblasts in Inflammatory Arthritis With JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK Inhibitors in Rheumatoid Arthritis: An Evidence-Based Review on the Emerging Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Janus kinase/signal transducer and activator of transcription (JAK/STAT) signalling pathway in rheumatoid synovial fibroblasts using small molecule compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. irjournal.org [irjournal.org]
Decernotinib: A Technical Guide to its Modulation of Immune Responses
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Decernotinib (VX-509) is an orally bioavailable, selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines integral to the immune response. By specifically targeting JAK3, this compound offers a focused approach to immunomodulation, primarily impacting lymphocyte function. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on key signaling pathways, and a summary of its clinical evaluation in rheumatoid arthritis. Detailed experimental protocols for foundational in vitro assays are also presented to facilitate further research and development.
Introduction: The Role of JAK3 in Immune Signaling
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—plays a pivotal role in transducing signals for a wide range of cytokines, growth factors, and hormones.[1] These signals are essential for hematopoiesis, immune surveillance, and inflammatory responses.
JAK3 holds a unique position within this family due to its restricted expression, primarily in hematopoietic cells, and its specific association with the common gamma chain (γc) of cytokine receptors.[2] The γc is a shared subunit for the receptors of interleukins (IL)-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2] These cytokines are crucial for the development, proliferation, and function of lymphocytes, including T cells, B cells, and Natural Killer (NK) cells. The signaling cascade initiated by these cytokines is dependent on the activation of JAK3 and, in most cases, JAK1. Upon cytokine binding, the associated JAKs phosphorylate each other and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of gene transcription.
Given the central role of JAK3 in lymphocyte biology, its selective inhibition presents a compelling therapeutic strategy for autoimmune diseases driven by aberrant lymphocyte activation, such as rheumatoid arthritis.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of JAK3.[3] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the kinase domain of JAK3 and preventing the phosphorylation of its downstream targets. This targeted inhibition effectively blocks the signaling of γc-family cytokines, thereby modulating the activity of T cells, B cells, and NK cells.[2]
The JAK-STAT Signaling Pathway and this compound's Point of Intervention
The canonical JAK-STAT signaling pathway is a rapid signal transduction cascade from the cell surface to the nucleus. The binding of a γc cytokine to its receptor initiates a conformational change that brings the associated JAK1 and JAK3 enzymes into close proximity, leading to their trans-activation. Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptor. These phosphorylated sites serve as recruitment hubs for STAT proteins, which are subsequently phosphorylated by the JAKs. This phosphorylation event triggers the dimerization of STATs, their translocation into the nucleus, and the subsequent activation of gene transcription for pro-inflammatory and immunomodulatory genes.
This compound's primary point of intervention is the inhibition of JAK3's kinase activity, thereby preventing the phosphorylation and activation of STAT proteins and halting the downstream signaling cascade.
Quantitative Data on this compound's Activity
This compound has demonstrated potent and selective inhibition of JAK3 in a variety of in vitro assays.
In Vitro Kinase and Cellular Assay Data
The selectivity of this compound for JAK3 over other JAK family members has been quantified through kinase inhibition assays and cellular assays measuring the inhibition of cytokine-induced STAT phosphorylation.
| Assay Type | Target | Parameter | Value | Reference |
| Kinase Inhibition Assay | JAK3 | Ki | 2.5 nM | [4] |
| JAK1 | Ki | 11 nM | [4] | |
| JAK2 | Ki | 13 nM | [4] | |
| TYK2 | Ki | 11 nM | [4] | |
| Cellular Assay | IL-2-stimulated T-cell proliferation | IC50 | 140 - 400 nM | [4] |
| CD40L/IL-4-stimulated B-cell proliferation | IC50 | 50 nM | [4] | |
| T-cell proliferation (general) | IC50 | 170 ± 101 nM | [4] |
Clinical Efficacy in Rheumatoid Arthritis
This compound has been evaluated in Phase II clinical trials for the treatment of active rheumatoid arthritis (RA). The primary endpoints in these studies were the American College of Rheumatology 20% (ACR20) response rate and the change from baseline in the Disease Activity Score in 28 joints using C-reactive protein (DAS28-CRP).
Phase IIa Monotherapy Study (12 weeks) [5]
| Treatment Group (twice daily) | ACR20 Response Rate (%) | ACR50 Response Rate (%) | ACR70 Response Rate (%) | Change from Baseline in DAS28-CRP |
| Placebo | 29.3 | - | - | - |
| 25 mg | 39.0 | - | - | - |
| 50 mg | 61.0 | - | - | Significant vs. Placebo (p=0.007) |
| 100 mg | 65.0 | - | - | Significant vs. Placebo (p=0.002) |
| 150 mg | 65.9 | - | - | Significant vs. Placebo (p=0.002) |
Phase IIb Combination Therapy with Methotrexate Study (12 weeks)
| Treatment Group | ACR20 Response Rate (%) | ACR50 Response Rate (%) | ACR70 Response Rate (%) | Change from Baseline in DAS28-CRP |
| Placebo | 18.3 | - | - | - |
| 100 mg once daily | 46.5 | - | - | Significant vs. Placebo (p<0.001) |
| 150 mg once daily | 66.7 | - | - | Significant vs. Placebo (p<0.001) |
| 200 mg once daily | 56.9 | - | - | Significant vs. Placebo (p<0.001) |
| 100 mg twice daily | 68.1 | - | - | Significant vs. Placebo (p<0.001) |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory constant (Ki) of this compound against JAK family kinases.
Methodology: A radiometric kinase assay is utilized to measure the incorporation of 33P-labeled phosphate from [γ-33P]ATP into a synthetic substrate.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing a suitable buffer (e.g., HEPES), MgCl₂, DTT, and a carrier protein (e.g., BSA).
-
Enzyme and Substrate Preparation: Dilute the recombinant kinase domain of the target JAK enzyme and the substrate (e.g., poly(Glu, Tyr) 4:1) to their final assay concentrations in the reaction buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO.
-
Assay Procedure:
-
Add the reaction buffer, [γ-33P]ATP, and the substrate to a microplate well.
-
Add the serially diluted this compound or DMSO (vehicle control).
-
Initiate the reaction by adding the JAK enzyme.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Cellular Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cytokine-induced lymphocyte proliferation.
Methodology: This assay measures the ability of this compound to inhibit the proliferation of primary lymphocytes or cytokine-dependent cell lines in response to a specific stimulus.
-
Cell Preparation: Isolate primary lymphocytes (e.g., T cells or B cells) from peripheral blood or use a cytokine-dependent cell line (e.g., CTLL-2 for IL-2-dependent proliferation).
-
Inhibitor Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Assay Procedure:
-
Seed the cells into a 96-well microplate.
-
Add the serially diluted this compound or vehicle control (e.g., DMSO) to the wells.
-
Pre-incubate the cells with the inhibitor for a short period.
-
Add the cytokine stimulus (e.g., IL-2 for T cells, or CD40L and IL-4 for B cells).
-
Incubate the plate for a period sufficient to allow for cell proliferation (e.g., 48-72 hours).
-
Add a proliferation indicator, such as [³H]-thymidine or a colorimetric reagent (e.g., MTS or WST-1).
-
Incubate for an additional period to allow for the incorporation of the label or color development.
-
Measure the signal (radioactivity or absorbance) using an appropriate plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound represents a targeted approach to immunomodulation through its selective inhibition of JAK3. By disrupting the signaling of common gamma chain cytokines, it effectively dampens the activity of key lymphocyte populations involved in the pathogenesis of autoimmune diseases. The in vitro and clinical data presented in this guide underscore its potential as a therapeutic agent. The detailed experimental protocols provided serve as a foundation for further investigation into the nuanced immunomodulatory effects of this compound and other selective JAK inhibitors.
References
- 1. VX-509 (this compound) is a potent and selective janus kinase 3 inhibitor that attenuates inflammation in animal models of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Next-Generation Jakinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of VX-509 (this compound): A Potent and Selective Janus Kinase 3 Inhibitor for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A randomized, double-blind, placebo-controlled, twelve-week, dose-ranging study of this compound, an oral selective JAK-3 inhibitor, as monotherapy in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Solubilization and Use of Decernotinib in In Vitro Cell Culture
Introduction
Decernotinib (also known as VX-509) is a potent and selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines involved in inflammatory and autoimmune responses.[1][2][3][4] Accurate and consistent preparation of this compound solutions is paramount for obtaining reliable and reproducible results in in vitro cell culture experiments. This document provides a detailed protocol for the solubilization of this compound, preparation of stock and working solutions, and guidelines for its application in cell-based assays.
Solubility and Storage
This compound is a crystalline powder with limited solubility in aqueous solutions. The primary solvent for creating a concentrated stock solution is dimethyl sulfoxide (DMSO).[1][2] It is crucial to use fresh, anhydrous DMSO, as the presence of moisture can reduce the solubility of the compound.[1][5]
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Molar Concentration (approx.) |
| Dimethyl Sulfoxide (DMSO) | >16.95 mg/mL[6], 78 mg/mL[1][5] | >43.2 mM[6], 198.78 mM[1][5] |
| Ethanol | 20 mg/mL[1][5] | 50.97 mM[5] |
| Water | Insoluble[1][5] | N/A |
Storage Recommendations:
-
Solid Compound: Store at -20°C for up to 3 years.[1]
-
Stock Solutions (in DMSO): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to one year or at -20°C for up to one month.[1]
Experimental Protocols
Materials
-
This compound powder (CAS: 944842-54-0)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, pyrogen-free polypropylene microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro studies.[1][6]
-
Equilibration: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 392.38 g/mol .[1] To prepare 1 mL of a 10 mM solution, you would need 3.92 mg of the compound.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the weighed powder. For example, to prepare a 10 mM solution, add 1 mL of DMSO for every 3.92 mg of this compound.
-
Mixing: Vortex the solution thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution if precipitation is observed.[7]
-
Sterilization: While not always necessary for a DMSO stock, if required, the solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
Preparation of Working Solutions
Working solutions are prepared by diluting the concentrated DMSO stock solution into the appropriate cell culture medium. It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5% and ideally at or below 0.1%.
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions (if necessary): For creating a range of concentrations for dose-response experiments, it is recommended to perform serial dilutions of the stock solution in cell culture medium.
-
Final Dilution: Directly add the required volume of the stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium.
-
Mixing: Mix the working solution thoroughly by gentle pipetting or inverting the tube.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the this compound working solution. This is essential to account for any effects of the solvent on the cells.
-
Immediate Use: It is recommended to use the freshly prepared working solutions immediately for treating cells.
Signaling Pathway and Experimental Workflow
This compound selectively inhibits JAK3, which is crucial for signaling downstream of receptors that utilize the common gamma chain (γc). This includes cytokines like IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are pivotal for lymphocyte development, activation, and proliferation.
Caption: this compound inhibits the JAK3 signaling pathway.
Caption: Workflow for dissolving and using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. Discovery of VX-509 (this compound): A Potent and Selective Janus Kinase 3 Inhibitor for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Next-Generation Jakinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (VX-509) | JAK 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 6. This compound(VX-509) | CAS:944842-54-0 | Selective and orally active JAK3 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Optimizing Decernotinib Concentration in Lymphocyte IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decernotinib (also known as VX-509) is a potent and selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines that are essential for lymphocyte development and function.[1][2] By inhibiting JAK3, this compound effectively modulates immune responses, making it a compound of significant interest for the treatment of autoimmune diseases such as rheumatoid arthritis.[3] Accurate determination of the half-maximal inhibitory concentration (IC50) of this compound in lymphocytes is crucial for understanding its potency and for the development of effective therapeutic strategies.
These application notes provide a detailed protocol for optimizing the concentration of this compound for IC50 determination in lymphocytes. The protocol covers cell preparation, assay setup, data analysis, and interpretation.
Mechanism of Action: The JAK-STAT Signaling Pathway
This compound exerts its effects by inhibiting JAK3, which is predominantly expressed in hematopoietic cells.[1] JAK3 associates with the common gamma chain (γc) of cytokine receptors for interleukins such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[4] Upon cytokine binding, JAK3 is activated and phosphorylates Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then translocate to the nucleus to regulate gene expression, leading to lymphocyte proliferation, differentiation, and survival. This compound's inhibition of JAK3 blocks this cascade, thereby suppressing the immune response.[5]
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of this compound.
Table 1: In Vitro Kinase Inhibition of this compound
| Target | Ki (nM) |
| JAK3 | 2.5 |
| JAK1 | 11 |
| JAK2 | 13 |
| TYK2 | 11 |
Data from MedchemExpress.[6]
Table 2: Cellular IC50 Values of this compound in Lymphocytes
| Cell Type / Stimulation | IC50 (nM) |
| T-cell proliferation | 170 ± 101 |
| IL-2-stimulated T-cell proliferation | 140 and 400 |
| B-cell (CD40L + IL-4 stimulated) | 50 |
Data compiled from MedchemExpress and ResearchGate.[6]
Experimental Protocol: IC50 Determination in Lymphocytes
This protocol outlines the determination of this compound's IC50 on lymphocyte proliferation using a common method such as a [³H]-thymidine incorporation assay or a cell proliferation dye dilution assay (e.g., CFSE).
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T or B lymphocytes
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Ficoll-Paque PLUS
-
Phytohemagglutinin (PHA), anti-CD3/CD28 beads, or relevant cytokine (e.g., IL-2) for T-cell stimulation
-
CD40L and IL-4 for B-cell stimulation
-
This compound (VX-509)
-
Dimethyl sulfoxide (DMSO)
-
[³H]-thymidine or a cell proliferation dye (e.g., CFSE)
-
96-well cell culture plates
-
Microplate reader (for colorimetric/fluorometric assays) or liquid scintillation counter (for [³H]-thymidine)
Procedure
-
Lymphocyte Isolation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
For specific lymphocyte subsets, further purification can be achieved using magnetic-activated cell sorting (MACS).
-
Wash the cells and resuspend in complete RPMI-1640 medium. Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Preparation of this compound Serial Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Based on the reported IC50 values (50-170 nM), a suggested starting concentration range is 1 nM to 10 µM. A 10-point, 3-fold serial dilution is recommended.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Seeding and Stimulation:
-
Seed the lymphocytes in a 96-well plate at a density of 1-2 x 10^5 cells/well in 100 µL of culture medium.
-
Add the appropriate stimulus to each well (except for the unstimulated control). For T-cells, use PHA (e.g., 1-5 µg/mL) or IL-2 (e.g., 10 ng/mL). For B-cells, use a combination of CD40L and IL-4.
-
-
This compound Treatment:
-
Immediately after stimulation, add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include wells for vehicle control (stimulated cells with DMSO) and unstimulated control (cells without stimulus or this compound).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 to 72 hours. The optimal incubation time may need to be determined empirically.
-
-
Measurement of Lymphocyte Proliferation:
-
For [³H]-thymidine incorporation: 18-24 hours before the end of incubation, add 1 µCi of [³H]-thymidine to each well. Harvest the cells onto a filter mat using a cell harvester and measure the incorporated radioactivity using a liquid scintillation counter.
-
For CFSE dye dilution: Prior to seeding, label the lymphocytes with CFSE. After incubation, harvest the cells and analyze the dilution of CFSE fluorescence by flow cytometry.
-
Data Analysis
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (stimulated cells).
-
% Inhibition = 100 * (1 - [(Signal_sample - Signal_unstimulated) / (Signal_vehicle - Signal_unstimulated)])
-
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC50 value. Software such as GraphPad Prism or R can be used for this analysis.
Conclusion
This application note provides a comprehensive protocol for the determination of this compound's IC50 in lymphocytes. By understanding its mechanism of action and employing a robust experimental design, researchers can obtain accurate and reproducible data on the potency of this selective JAK3 inhibitor. The provided concentration ranges and experimental setup are a starting point and may require further optimization depending on the specific lymphocyte subtype and stimulation conditions used.
References
- 1. VX-509 (this compound) is a potent and selective janus kinase 3 inhibitor that attenuates inflammation in animal models of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of VX-509 (this compound): A Potent and Selective Janus Kinase 3 Inhibitor for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound: A Next-Generation Jakinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Establishing a Decernotinib-Resistant Cell Line for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decernotinib (VX-509) is a selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for lymphocyte development and function.[1] The JAK-STAT signaling cascade is a primary target for therapeutic intervention in various autoimmune diseases and hematological malignancies. Understanding the mechanisms of acquired resistance to this compound is paramount for the development of next-generation therapies and for optimizing its clinical application. These application notes provide a detailed framework for establishing and characterizing a this compound-resistant cell line, a crucial tool for investigating resistance mechanisms and developing strategies to overcome them.
Data Presentation
Table 1: Hypothetical Quantitative Data for Parental and this compound-Resistant (DEC-R) Cell Lines
| Parameter | Parental Cell Line (e.g., NK-92) | This compound-Resistant (DEC-R) Cell Line | Fold Change |
| This compound IC50 (nM) | 50 ± 5 | 1500 ± 150 | 30 |
| p-JAK3 (Y980/981) levels (Relative Densitometry Units) | 1.0 ± 0.1 | 0.9 ± 0.12 | ~0.9 |
| p-STAT5 (Y694) levels (Relative Densitometry Units) | 1.0 ± 0.15 | 0.85 ± 0.1 | ~0.85 |
| JAK3 mRNA expression (Relative Quantification) | 1.0 ± 0.2 | 1.2 ± 0.3 | 1.2 |
| MDR1 mRNA expression (Relative Quantification) | 1.0 ± 0.1 | 8.5 ± 1.2 | 8.5 |
Experimental Protocols
Protocol 1: Establishment of a this compound-Resistant Cell Line
This protocol outlines the generation of a this compound-resistant cell line using a dose-escalation method.
1. Materials:
-
Parental cell line (e.g., a Natural Killer/T-cell lymphoma (NKTL) cell line such as NK-92, which is dependent on IL-2 signaling via the JAK3 pathway)[2][3]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 2 mM L-glutamine, and appropriate cytokines like IL-2)
-
This compound (VX-509)
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo®)
-
96-well plates
-
Standard cell culture equipment (incubator, centrifuge, etc.)
2. Methods:
2.1. Determination of Initial IC50:
-
Seed the parental cells in a 96-well plate at an appropriate density.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
2.2. Generation of Resistant Cell Line:
-
Culture the parental cells in the presence of this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the initial IC50 curve.
-
Continuously culture the cells in this concentration, monitoring cell viability and morphology.
-
Once the cells have adapted and are proliferating at a rate similar to the untreated parental cells, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
At each concentration step, allow the cells to recover and resume normal proliferation before the next increase. This process may take several months.
-
Periodically cryopreserve cells at different stages of resistance development.
-
The resistant cell line is considered established when it can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line.
2.3. Confirmation of Resistance:
-
Determine the IC50 of this compound in the newly established resistant cell line and compare it to the parental line. A significant increase in IC50 confirms the resistant phenotype.
-
Assess the stability of the resistant phenotype by culturing the resistant cells in the absence of this compound for several passages and then re-evaluating the IC50.
Protocol 2: Characterization of Resistance Mechanisms
This protocol describes key experiments to investigate the potential mechanisms of this compound resistance.
1. Materials:
-
Parental and this compound-resistant (DEC-R) cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies for Western blotting: anti-p-JAK3 (Y980/981), anti-JAK3, anti-p-STAT5 (Y694), anti-STAT5, anti-MDR1, and anti-β-actin
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for JAK3, STAT5, MDR1, and a housekeeping gene (e.g., GAPDH)
-
DNA extraction kit
-
Primers for Sanger sequencing of the JAK3 kinase domain
2. Methods:
2.1. Western Blot Analysis of JAK-STAT Signaling:
-
Culture both parental and DEC-R cells with and without this compound treatment.
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in the JAK-STAT pathway (p-JAK3, JAK3, p-STAT5, STAT5) to assess their phosphorylation and expression levels.
-
Use an antibody against a housekeeping protein like β-actin as a loading control.
-
Quantify the band intensities to compare the activation of the signaling pathway in the two cell lines.
2.2. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:
-
Extract total RNA from parental and DEC-R cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using specific primers for genes potentially involved in resistance, such as JAK3 (to check for overexpression) and ABCB1 (MDR1) (to investigate drug efflux).
-
Normalize the expression levels to a housekeeping gene.
2.3. Sequencing of the JAK3 Kinase Domain:
-
Extract genomic DNA from both parental and DEC-R cells.
-
Amplify the kinase domain of the JAK3 gene using PCR.
-
Purify the PCR product and perform Sanger sequencing to identify any potential mutations that could interfere with this compound binding.
Visualizations
Caption: Experimental workflow for establishing and characterizing a this compound-resistant cell line.
Caption: Simplified diagram of the JAK3-STAT5 signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for Western Blot Analysis of STAT5 Phosphorylation Following Decernotinib Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Decernotinib (also known as VX-509) is an experimental drug identified as a potent and selective inhibitor of Janus kinase 3 (JAK3).[1][2] The Janus kinase (JAK) family of intracellular enzymes—comprising JAK1, JAK2, JAK3, and TYK2—are critical for transducing signals from cytokine receptors to the nucleus.[3] Specifically, JAK3's expression is largely confined to lymphocytes, making it a targeted pathway for modulating immune responses.[4]
The JAK-STAT signaling pathway is initiated when a cytokine binds to its corresponding cell surface receptor. This binding event activates the associated JAKs, which then phosphorylate specific tyrosine residues on the receptor's cytoplasmic domain.[5] These phosphorylated sites serve as docking locations for Signal Transducer and Activator of Transcription (STAT) proteins.[6][7] Once docked, STATs are themselves phosphorylated by the JAKs.[6] This phosphorylation, for STAT5, occurs at a conserved tyrosine residue (Tyr694 for STAT5a and Tyr699 for STAT5b), which is an essential step for its activation.[8][9]
Upon activation, STAT5 proteins dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.[6][10] Given that this compound selectively inhibits JAK3, it is expected to block the phosphorylation of downstream targets like STAT5 in response to cytokines that signal through JAK3, such as Interleukin-2 (IL-2).[3][11]
Western blotting is a fundamental technique used to verify the mechanism of action of kinase inhibitors like this compound. By measuring the levels of phosphorylated STAT5 (p-STAT5) relative to total STAT5 in cells treated with the compound, researchers can quantitatively assess its inhibitory activity on the JAK3-STAT5 signaling axis.[12] These application notes provide a detailed protocol for performing this analysis.
Signaling Pathway and Drug Action
The diagram below illustrates the canonical JAK/STAT signaling pathway and the specific point of inhibition by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [en.wikipedia-on-ipfs.org]
- 3. This compound: A Next-Generation Jakinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VX-509 (this compound) is a potent and selective janus kinase 3 inhibitor that attenuates inflammation in animal models of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Janus Kinase Inhibitors Improve Disease Activity and Patient-Reported Outcomes in Rheumatoid Arthritis: A Systematic Review and Meta-Analysis of 24,135 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT5 - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. STAT5b: A master regulator of key biological pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-Stat5 (Tyr694) (C11C5) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Frontiers | Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation [frontiersin.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Note: Flow Cytometry Analysis of T-Cell Proliferation Inhibition by Decernotinib
Audience: Researchers, scientists, and drug development professionals.
Introduction
Decernotinib (VX-509) is a selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for lymphocyte development and immune responses.[1][2] JAK3 associates with the common gamma chain (γc), a shared receptor subunit for interleukins (IL) such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[3] These cytokines play a pivotal role in T-cell proliferation and differentiation. By inhibiting JAK3, this compound effectively blocks these signaling cascades, making it a compound of interest for treating autoimmune diseases like rheumatoid arthritis.[3][4]
This application note provides a detailed protocol for assessing the inhibitory effect of this compound on T-cell proliferation using a flow cytometry-based assay with Carboxyfluorescein Succinimidyl Ester (CFSE). CFSE is a cell-permeable dye that covalently binds to intracellular proteins.[5] With each cell division, the dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity that can be tracked by flow cytometry to resolve successive generations of proliferating cells.[6][7]
Principle of the Assay
This assay measures the extent of T-cell proliferation by tracking the dilution of CFSE fluorescence in response to a mitogenic stimulus. Peripheral blood mononuclear cells (PBMCs) are first labeled with CFSE and then stimulated to proliferate in the presence of varying concentrations of this compound. The inhibition of the JAK3/STAT pathway by this compound is expected to reduce T-cell proliferation, which is quantified by analyzing the percentage of cells that have undergone division.
This compound Signaling Pathway
This compound targets the JAK3 kinase, which is crucial for signal transduction following the binding of common gamma chain (γc) cytokines like IL-2 to their receptors on T-cells.[3] This inhibition prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5, which are necessary for the transcription of genes that drive T-cell proliferation.[8][9]
Caption: this compound inhibits the JAK3-STAT5 signaling pathway.
Experimental Protocol
Materials and Reagents
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Proliferation Dye: CellTrace™ CFSE Cell Proliferation Kit (e.g., Thermo Fisher Scientific)
-
Stimulation: Dynabeads™ Human T-Activator CD3/CD28 (e.g., Thermo Fisher Scientific) or Phytohemagglutinin (PHA)
-
Inhibitor: this compound (VX-509)
-
Antibodies:
-
Anti-Human CD3 (e.g., FITC, PE, or APC conjugate)
-
Anti-Human CD4 (e.g., APC-H7 or PerCP conjugate)
-
Anti-Human CD8 (e.g., PE-Cy7 or APC conjugate)
-
-
Viability Dye: Propidium Iodide (PI) or a fixable viability stain
-
Buffers: Phosphate-Buffered Saline (PBS), Flow Cytometry Staining Buffer
Step-by-Step Methodology
-
PBMC Isolation:
-
CFSE Staining:
-
Prepare a 5 µM working solution of CFSE in pre-warmed PBS.[6]
-
Resuspend the PBMC pellet in the CFSE working solution.
-
Incubate for 20 minutes at 37°C, protected from light.[5]
-
Quench the staining reaction by adding 5 volumes of cold culture medium.
-
Wash the cells twice with complete culture medium to remove excess CFSE.
-
Resuspend the cells in complete culture medium at a final concentration of 1x10⁶ cells/mL.
-
-
Cell Culture and Treatment:
-
Plate 1 mL of CFSE-labeled cells per well in a 24-well plate.
-
Prepare serial dilutions of this compound (e.g., 1 nM to 10 µM) in culture medium. Add the corresponding concentrations to the wells. Include a vehicle control (DMSO).
-
Add a T-cell stimulus, such as anti-CD3/CD28 beads, to all wells except for the unstimulated control.[6][11]
-
Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.
-
-
Antibody Staining and Flow Cytometry Acquisition:
-
Harvest the cells from the wells and wash them with Flow Cytometry Staining Buffer.
-
Stain the cells with a cocktail of fluorescently-labeled antibodies (anti-CD3, anti-CD4, anti-CD8) for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in buffer containing a viability dye (e.g., PI) just before acquisition.
-
Acquire the samples on a flow cytometer equipped with appropriate lasers and filters.[12]
-
Data Analysis and Gating Strategy
Experimental Workflow and Gating
The analysis involves a sequential gating strategy to isolate single, live T-cell subsets (CD4+ and CD8+) and then to analyze their proliferation based on CFSE dilution.
Caption: Overall experimental workflow for the T-cell proliferation assay.
Flow Cytometry Gating Strategy
A hierarchical gating strategy is essential to accurately identify the proliferating T-cell populations.[12][13]
-
Time Gate: Exclude signal instability from the beginning and end of the acquisition.
-
Singlet Gate: Use Forward Scatter Area (FSC-A) vs. Height (FSC-H) to exclude cell doublets.[14]
-
Viability Gate: Use a viability dye to exclude dead cells.[14]
-
Lymphocyte Gate: Gate on the lymphocyte population based on Forward Scatter (FSC) and Side Scatter (SSC).[12]
-
T-Cell Gate: From the lymphocyte gate, identify T-cells by gating on CD3+ cells.[13]
-
T-Cell Subset Gate: Differentiate CD3+ T-cells into CD4+ and CD8+ subsets.[13]
-
Proliferation Analysis: Analyze CFSE fluorescence on a histogram for both CD4+ and CD8+ populations separately. Set a gate to define the parent (unproliferated) peak and subsequent peaks representing cell divisions.[12]
Caption: Hierarchical gating strategy for T-cell proliferation analysis.
Data Presentation
Expected Results
The expected outcome is a dose-dependent inhibition of T-cell proliferation with increasing concentrations of this compound. This will be visualized as a decrease in the percentage of cells that have diluted their CFSE dye.
Quantitative Data Summary
The results can be summarized in a table to compare the inhibitory effects across different concentrations. The IC₅₀ (half-maximal inhibitory concentration) can be calculated from this data.
| This compound Conc. (nM) | % Proliferated CD4+ T-Cells (Mean ± SD) | % Proliferation Inhibition (CD4+) | % Proliferated CD8+ T-Cells (Mean ± SD) | % Proliferation Inhibition (CD8+) |
| 0 (Vehicle Control) | 85.2 ± 4.1 | 0% | 78.5 ± 5.5 | 0% |
| 1 | 76.1 ± 3.8 | 10.7% | 69.2 ± 4.9 | 11.8% |
| 10 | 43.5 ± 2.9 | 48.9% | 38.8 ± 3.1 | 50.6% |
| 100 | 15.8 ± 1.5 | 81.5% | 12.1 ± 2.0 | 84.6% |
| 1000 | 5.2 ± 0.8 | 93.9% | 4.5 ± 0.9 | 94.3% |
| Unstimulated Control | 2.1 ± 0.5 | - | 1.8 ± 0.4 | - |
Note: The data presented is illustrative and will vary based on experimental conditions and donors.
References
- 1. VX-509 (this compound) is a potent and selective janus kinase 3 inhibitor that attenuates inflammation in animal models of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of VX-509 (this compound): A Potent and Selective Janus Kinase 3 Inhibitor for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Next-Generation Jakinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signaling and Function of Interleukin-2 in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
Preparing Decernotinib for In Vivo Administration in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decernotinib (also known as VX-509) is a potent and selective inhibitor of Janus kinase 3 (JAK3), a key enzyme in the signaling pathways of several cytokines involved in inflammatory and autoimmune responses.[1][2] Its low aqueous solubility necessitates specific formulation strategies for effective in vivo administration in animal models. These application notes provide detailed protocols for the preparation of this compound for oral administration in rodent studies, along with a summary of its relevant physicochemical properties and a diagram of its mechanism of action.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is crucial for appropriate formulation and handling.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₉F₃N₆O | [3] |
| Molecular Weight | 392.38 g/mol | [3] |
| Appearance | Solid powder | [3] |
| Solubility | - Insoluble in water- ≥ 50 mg/mL in DMSO- >16.95 mg/mL in DMSO- ≥ 2.92 mg/mL in Ethanol (with sonication) | [1][2][3][4] |
| Storage | Store at -20°C as a solid. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. | [4][5] |
Mechanism of Action: JAK3/STAT Signaling Pathway
This compound selectively inhibits JAK3, which is predominantly expressed in hematopoietic cells and is crucial for the signaling of cytokines that use the common gamma chain (γc).[1][6] This inhibition blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, preventing their translocation to the nucleus and subsequent transcription of target genes involved in inflammation and immune cell function.[7][8]
Caption: this compound inhibits the JAK3/STAT signaling pathway.
In Vivo Administration Protocols
Due to its poor water solubility, this compound is typically administered orally as a suspension or solution in a suitable vehicle. The following protocols are based on established methods for administering poorly soluble compounds to rodents.
Preparation of this compound Suspension in a Vehicle for Oral Gavage
This protocol describes the preparation of a dosing suspension suitable for oral gavage in rats or mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10, 25, or 50 mg/kg) and the number and weight of the animals, calculate the total mass of this compound needed.[4]
-
Prepare the vehicle: A common vehicle for oral administration of poorly soluble compounds is a mixture of DMSO, PEG300, Tween-80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (v/v/v/v).[4]
-
For example, to prepare 10 mL of the vehicle, mix 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween-80, and 4.5 mL of Saline.
-
-
Dissolve this compound in DMSO: Weigh the calculated amount of this compound and place it in a sterile conical tube. Add the required volume of DMSO to dissolve the compound completely. Vortex thoroughly.
-
Add PEG300: To the this compound/DMSO solution, add the calculated volume of PEG300. Vortex until the solution is homogeneous.
-
Add Tween-80: Add the calculated volume of Tween-80 to the mixture and vortex thoroughly.
-
Add Saline: Slowly add the saline to the mixture while vortexing to form a stable suspension. The final formulation should be a clear solution or a fine, uniform suspension.[4] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]
-
Final Concentration: Ensure the final concentration of the formulation allows for the desired dose to be administered in a suitable volume for the animal (e.g., 5-10 mL/kg for rats).[9]
Stability: It is recommended to prepare the dosing solution fresh on the day of administration.[4] If storage is necessary, it should be for a short period at 2-8°C, protected from light. A visual inspection for precipitation or phase separation should be performed before each use.
Preparation of this compound in Corn Oil for Oral Administration
An alternative vehicle for oral administration is corn oil.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile conical tubes
-
Vortex mixer
Protocol:
-
Dissolve this compound in DMSO: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Dilute in Corn Oil: Add the required volume of the this compound/DMSO stock solution to the corn oil to achieve the final desired concentration. A common vehicle composition is 10% DMSO and 90% corn oil.[4]
-
Mix Thoroughly: Vortex the mixture vigorously to ensure a uniform suspension.
Stability: Similar to the aqueous-based formulation, it is best to prepare this suspension fresh daily.
Experimental Workflow for In Vivo Administration
The following diagram outlines a typical workflow for an in vivo study involving the oral administration of this compound.
Caption: A typical workflow for an in vivo animal study with this compound.
Summary of In Vivo Studies in Animal Models
This compound has been evaluated in various animal models of autoimmune and inflammatory diseases, demonstrating its efficacy when administered orally.
| Animal Model | Species | Route of Administration | Doses | Observed Effects | Source |
| Collagen-Induced Arthritis | Rat | Oral (p.o.) | 10, 25, 50 mg/kg | Dose-dependent reduction in ankle swelling and paw weight; improved histopathology scores. | [10] |
| Delayed-Type Hypersensitivity | Mouse | Oral (p.o.), twice daily (b.i.d.) | 10, 25, 50 mg/kg | Suppression of ear edema. | [4] |
| Host versus Graft Model | Rat | Oral (p.o.) | 50 mg/kg twice daily or 100 mg/kg once daily | Significant inhibition of popliteal lymph node hyperplasia. | [2] |
These studies highlight the in vivo activity of this compound when formulated for oral delivery, providing a basis for dose selection in future preclinical research. Researchers should always adhere to their institution's animal care and use committee (IACUC) guidelines for all animal procedures.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound(VX-509) | CAS:944842-54-0 | Selective and orally active JAK3 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. VX-509 (this compound) is a potent and selective janus kinase 3 inhibitor that attenuates inflammation in animal models of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Storage and Stability of Decernotinib Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decernotinib (VX-509) is a potent and selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines that are integral to the immune response. As a key research tool and potential therapeutic agent, ensuring the stability and integrity of this compound stock solutions is paramount for obtaining reproducible and reliable experimental results. These application notes provide detailed protocols for the preparation, long-term storage, and stability assessment of this compound stock solutions.
Mechanism of Action: JAK/STAT Signaling Pathway
This compound exerts its effects by inhibiting the JAK/STAT signaling pathway. This pathway is initiated by the binding of cytokines to their corresponding receptors, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs form dimers, translocate to the cell nucleus, and modulate the transcription of target genes involved in inflammation and immune responses. This compound specifically targets JAK3, thereby blocking the signaling of cytokines that rely on this particular kinase, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.
Preparation and Long-Term Storage of this compound Stock Solutions
Proper preparation and storage of this compound stock solutions are crucial for maintaining its chemical integrity and biological activity.
Recommended Solvents and Concentration
For in vitro studies, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. A stock solution of 10 mM is commonly used. Ensure the use of anhydrous, high-purity DMSO to minimize degradation.
Protocol for Stock Solution Preparation (10 mM in DMSO)
-
Materials:
-
This compound powder (MW: 392.38 g/mol )
-
Anhydrous DMSO
-
Sterile, amber-colored microcentrifuge tubes or vials with secure caps
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.92 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM solution, add 1 mL of DMSO for every 3.92 mg of this compound.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, amber-colored microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
If available, purge the headspace of the vials with an inert gas like nitrogen or argon before sealing to minimize oxidation.
-
Long-Term Storage Conditions
The stability of this compound stock solutions is highly dependent on the storage temperature. The following conditions are recommended:
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Recommended for long-term storage.[1][2] |
| -20°C | Up to 1 month | Suitable for short-term storage.[1][2] |
| 4°C | Not recommended for solutions | The solid powder can be stored at 4°C, protected from light.[1] |
Note: Always protect stock solutions from light. Use amber-colored vials or wrap clear vials in aluminum foil.
Stability Assessment Protocols
To ensure the continued efficacy of stored this compound, periodic stability assessments are recommended. This involves evaluating both the chemical integrity and the biological activity of the stock solution.
Protocol 1: Chemical Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for a stability-indicating HPLC method to quantify this compound and detect potential degradation products.
-
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile and water with a suitable buffer (e.g., 0.1% formic acid or ammonium acetate)
-
This compound reference standard
-
Stored this compound stock solution
-
Volumetric flasks and pipettes
-
-
Exemplary HPLC Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile
-
Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Standard Curve Preparation: Prepare a series of calibration standards by diluting a freshly prepared this compound stock solution of known concentration in the mobile phase. A typical concentration range could be 1 to 100 µg/mL.
-
Sample Preparation: Dilute an aliquot of the stored this compound stock solution with the mobile phase to a concentration that falls within the range of the standard curve.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the this compound peak against the concentration of the standards.
-
Determine the concentration of this compound in the stored sample by interpolating its peak area from the standard curve.
-
Compare the measured concentration to the initial concentration of the stock solution. A decrease of more than 5% may indicate degradation.
-
Examine the chromatogram for the appearance of new peaks, which could signify degradation products.
-
-
| Parameter | Exemplary Condition |
| Instrument | HPLC with UV Detector |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Detection | 280 nm |
| Quantification | External standard calibration curve |
| Acceptance Criterion | ≥ 95% of initial concentration |
Protocol 2: Biological Activity Assessment via Inhibition of IL-2-Induced STAT5 Phosphorylation
This cell-based assay confirms the functional activity of the stored this compound by measuring its ability to inhibit a downstream signaling event mediated by JAK3.
-
Materials and Equipment:
-
Human T-cell line (e.g., Jurkat, HT-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Recombinant human IL-2
-
Stored and freshly prepared this compound stock solutions
-
Antibodies: Rabbit anti-phospho-STAT5 (Tyr694) and Rabbit anti-total STAT5
-
HRP-conjugated secondary antibody
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection system
-
-
Procedure:
-
Cell Culture: Culture the T-cells according to standard protocols.
-
Cell Treatment:
-
Seed the cells in a multi-well plate.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of stored and freshly prepared this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.
-
Stimulate the cells with recombinant human IL-2 (e.g., 20 ng/mL) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-STAT5 and total STAT5.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-STAT5 and total STAT5.
-
Normalize the phospho-STAT5 signal to the total STAT5 signal for each sample.
-
Compare the dose-dependent inhibition of STAT5 phosphorylation by the stored this compound to that of the freshly prepared solution. A significant decrease in inhibitory activity suggests degradation of the stored compound.
-
-
| Parameter | Description |
| Cell Line | IL-2 responsive T-cell line (e.g., Jurkat, HT-2) |
| Stimulant | Recombinant Human IL-2 |
| Inhibitor | Stored and Freshly Prepared this compound |
| Readout | Phosphorylation of STAT5 (Tyr694) |
| Detection Method | Western Blotting |
| Acceptance Criterion | Similar IC50 value for inhibition of p-STAT5 compared to fresh stock |
Conclusion
By adhering to the recommended storage conditions and employing the described protocols for stability assessment, researchers can ensure the integrity and reliability of their this compound stock solutions. This will contribute to the accuracy and reproducibility of experimental data in the study of JAK3 signaling and the development of novel therapeutics.
References
Application Notes and Protocols for Experiments Involving Decernotinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments involving Decernotinib, a selective Janus kinase 3 (JAK3) inhibitor. Appropriate controls are crucial for the accurate interpretation of results, and this document outlines detailed protocols for in vitro, cell-based, and in vivo studies, with a strong emphasis on proper control selection.
Introduction to this compound
This compound (also known as VX-509) is an orally available, potent, and selective inhibitor of JAK3.[1][2] The Janus kinase family (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that play a critical role in cytokine signaling.[3] Specifically, JAK3 is predominantly expressed in hematopoietic cells and associates with the common gamma chain (γc) of cytokine receptors for interleukins (IL)-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[3] By inhibiting JAK3, this compound effectively blocks the downstream signaling cascade, primarily the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the immune response. While highly selective for JAK3, at higher concentrations, this compound may exhibit some activity against other JAK family members, particularly JAK1.[3]
Core Principles for Control Selection
To ensure the validity and specificity of experimental findings with this compound, a well-defined set of controls is paramount. The following tables summarize the recommended controls for various experimental setups.
Table 1: Controls for In Vitro Kinase Assays
| Control Type | Description | Purpose |
| Negative Control | Vehicle (e.g., DMSO) | To establish the baseline kinase activity in the absence of an inhibitor. |
| Positive Control | Staurosporine (a broad-spectrum kinase inhibitor) | To confirm that the assay can detect kinase inhibition. |
| Pan-JAK Inhibitor | Tofacitinib | To compare the potency of this compound to a non-selective JAK inhibitor.[3] |
| Selective JAK Inhibitor | Filgotinib (JAK1-selective) | To assess the selectivity of this compound against other JAK isoforms.[4] |
Table 2: Controls for Cell-Based Assays
| Control Type | Description | Purpose |
| Unstimulated Cells | Cells not treated with a cytokine stimulus. | To establish the basal level of STAT phosphorylation or proliferation. |
| Vehicle Control | Cells treated with the vehicle (e.g., DMSO) and the cytokine stimulus. | To determine the maximum cytokine-induced response. |
| Positive Control (Inhibition) | Tofacitinib | To confirm that the JAK-STAT pathway can be inhibited in the cellular context.[3] |
| Specificity Control | Filgotinib (JAK1-selective inhibitor) | To differentiate the effects of JAK3 inhibition from those of JAK1 inhibition.[4] |
Table 3: Controls for In Vivo Animal Models
| Control Type | Description | Purpose |
| Healthy Control | Animals not induced with the disease model. | To establish the normal physiological baseline. |
| Vehicle Control | Disease-induced animals treated with the vehicle. | To determine the full manifestation of the disease phenotype.[5] |
| Positive Control (Standard of Care) | Methotrexate or a clinically relevant biologic. | To compare the efficacy of this compound to an established therapeutic. |
| Pan-JAK Inhibitor | Tofacitinib | To provide a benchmark for the efficacy of a less selective JAK inhibitor in the disease model.[6] |
Experimental Protocols
In Vitro JAK3 Kinase Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified JAK3.
Materials:
-
Recombinant human JAK3 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[7]
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)[8]
-
This compound and control compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare serial dilutions of this compound and control compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should be consistent across all wells and typically below 1%.
-
Prepare a master mix containing kinase buffer, ATP, and the substrate peptide.
-
Add the diluted compounds to the wells of a 384-well plate.
-
To initiate the kinase reaction, add the recombinant JAK3 enzyme to each well, except for the "no enzyme" control wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of the compound relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the in vitro JAK3 kinase inhibition assay.
Western Blot for Phosphorylated STAT (p-STAT)
This cell-based assay assesses the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., NK-92)
-
RPMI-1640 medium with 10% FBS
-
Cytokine stimulus (e.g., IL-2 for JAK3 activation)
-
This compound and control compounds (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT5, anti-total-STAT5, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Culture cells in RPMI-1640 with 10% FBS.
-
Pre-incubate the cells with various concentrations of this compound or control compounds for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., IL-2) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9][10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT5 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT5 and a loading control (e.g., β-actin) to ensure equal protein loading.
Caption: Workflow for Western blot analysis of STAT phosphorylation.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the effect of this compound on the proliferation of T-cells in response to stimulation.
Materials:
-
Human or mouse T-cells
-
CellTrace™ CFSE Cell Proliferation Kit (Thermo Fisher Scientific)
-
T-cell activation reagents (e.g., anti-CD3/CD28 antibodies)
-
RPMI-1640 medium with 10% FBS
-
This compound and control compounds (dissolved in DMSO)
-
96-well culture plates
-
Flow cytometer
Protocol:
-
Isolate T-cells from peripheral blood or spleen.
-
Label the T-cells with CFSE according to the manufacturer's protocol.[11][12]
-
Plate the CFSE-labeled T-cells in a 96-well plate.
-
Add serial dilutions of this compound or control compounds to the wells.
-
Stimulate the T-cells with anti-CD3/CD28 antibodies.
-
Culture the cells for 3-5 days.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity, allowing for the quantification of proliferation.
-
Analyze the data to determine the percentage of divided cells and the proliferation index.
Caption: Workflow for the CFSE-based T-cell proliferation assay.
In Vivo Rat Collagen-Induced Arthritis (CIA) Model
This model is a well-established preclinical model of rheumatoid arthritis to evaluate the in vivo efficacy of this compound.[13][14]
Materials:
-
Lewis or Dark Agouti rats
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound and control compounds formulated for oral administration
-
Calipers for measuring paw thickness
Protocol:
-
Immunization (Day 0): Emulsify bovine type II collagen in CFA and inject intradermally at the base of the tail of the rats.
-
Booster Immunization (Day 7): Emulsify bovine type II collagen in IFA and administer a booster injection.
-
Disease Monitoring: Monitor the animals daily for signs of arthritis, including paw swelling, erythema, and joint stiffness. Measure paw thickness using calipers.
-
Treatment: Once arthritis is established (typically around day 10-14), randomize the animals into treatment groups and begin daily oral administration of this compound, vehicle, or control compounds.
-
Efficacy Evaluation: Continue to monitor disease progression through clinical scoring and paw volume measurements for the duration of the study (e.g., 21-28 days).
-
Terminal Analysis: At the end of the study, collect blood for cytokine analysis and paws for histological evaluation of joint inflammation, cartilage damage, and bone erosion.
Caption: Workflow for the rat collagen-induced arthritis model.
Signaling Pathway and Experimental Logic
Caption: Logic of experimental design for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of VX-509 (this compound): A Potent and Selective Janus Kinase 3 Inhibitor for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Next-Generation Jakinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Blocking Jak/STAT signalling using tofacitinib inhibits angiogenesis in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 10. praxilabs.com [praxilabs.com]
- 11. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. VX-509 (this compound) is a potent and selective janus kinase 3 inhibitor that attenuates inflammation in animal models of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Quantifying Decernotinib's Effect on Gene Expression via qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decernotinib (VX-509) is an orally bioavailable, selective inhibitor of Janus kinase 3 (JAK3)[1][2]. JAK3 plays a critical role in the signaling pathways of several cytokines that are pivotal to the proliferation and function of lymphocytes. These cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, all utilize the common gamma chain (γc) receptor subunit, which is exclusively associated with JAK3[1]. By inhibiting JAK3, this compound effectively modulates the downstream signaling cascades, primarily the JAK/STAT pathway, leading to a dampening of the inflammatory response. This mechanism of action makes this compound a therapeutic candidate for autoimmune diseases such as rheumatoid arthritis[3].
This application note provides a detailed protocol for quantifying the in vitro effects of this compound on the expression of target genes in primary human T cells using quantitative polymerase chain reaction (qPCR). The presented methodologies and data serve as a guide for researchers investigating the pharmacological effects of this compound and other JAK inhibitors.
Signaling Pathway Modulated by this compound
This compound exerts its effect by inhibiting the JAK/STAT signaling pathway. Upon cytokine binding to its receptor, associated JAKs become activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene transcription[4][5]. This compound, by selectively inhibiting JAK3, prevents the phosphorylation and activation of STATs, thereby downregulating the expression of pro-inflammatory genes.
Caption: this compound's inhibition of the JAK/STAT signaling pathway.
Experimental Workflow
The overall experimental workflow for quantifying the effect of this compound on gene expression is outlined below. This process involves isolating primary T cells, stimulating them in the presence of this compound, extracting RNA, synthesizing cDNA, and finally performing qPCR to measure the relative expression of target genes.
Caption: Experimental workflow for qPCR analysis of this compound's effect.
Experimental Protocols
Cell Culture and Treatment
This protocol details the culture of primary human T cells and their treatment with this compound followed by cytokine stimulation.
-
Materials:
-
Primary human CD4+ T cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (stock solution in DMSO)
-
Recombinant human IL-2
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
-
Procedure:
-
Isolate primary human CD4+ T cells from peripheral blood mononuclear cells (PBMCs) using a commercially available negative selection kit.
-
Resuspend the isolated T cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium from a concentrated stock solution. The final concentrations should range from 1 nM to 10 µM. A vehicle control (DMSO) should also be prepared.
-
Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells and incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Prepare a working solution of recombinant human IL-2 in complete RPMI-1640 medium.
-
Add 50 µL of the IL-2 solution to each well to a final concentration of 20 ng/mL to stimulate the cells. Include an unstimulated control group.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells for RNA extraction.
-
RNA Extraction and Reverse Transcription
This protocol describes the extraction of total RNA from the treated T cells and the subsequent synthesis of complementary DNA (cDNA).
-
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
RNase-free water
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)
-
Thermal cycler
-
-
Procedure:
-
Pellet the cells by centrifugation and lyse them according to the RNA extraction kit manufacturer's protocol.
-
Proceed with the RNA extraction protocol, including DNase treatment to remove any contaminating genomic DNA.
-
Elute the purified RNA in RNase-free water.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
For reverse transcription, combine 1 µg of total RNA with the components of the reverse transcription kit in a final volume of 20 µL, following the manufacturer's instructions.
-
Perform the reverse transcription reaction in a thermal cycler using the following program: 25°C for 10 minutes, 37°C for 120 minutes, and 85°C for 5 minutes.
-
The resulting cDNA can be stored at -20°C until use.
-
Quantitative PCR (qPCR)
This protocol outlines the qPCR procedure to quantify the relative expression of target genes.
-
Materials:
-
cDNA from the reverse transcription step
-
SYBR Green qPCR Master Mix
-
Forward and reverse primers for target genes (e.g., IFNG, BCL2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR-compatible plates and seals
-
Real-time PCR instrument
-
-
Procedure:
-
Dilute the cDNA template 1:10 with nuclease-free water.
-
Prepare the qPCR reaction mix by combining the SYBR Green Master Mix, forward and reverse primers (to a final concentration of 200-500 nM each), and diluted cDNA in a total volume of 20 µL per reaction.
-
Set up the reactions in a qPCR plate in triplicate for each sample and gene. Include a no-template control (NTC) for each primer set.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Perform the qPCR in a real-time PCR instrument using a standard cycling program:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Perform a melt curve analysis at the end of the cycling to verify the specificity of the amplified product.
-
Data Presentation
The effect of this compound on the expression of IL-2-inducible genes, such as Interferon-gamma (IFNG) and B-cell lymphoma 2 (BCL2), can be quantified. The following table presents illustrative data on the fold change in gene expression in primary T cells treated with varying concentrations of this compound and stimulated with IL-2. The data is normalized to the vehicle-treated, IL-2 stimulated control.
| This compound Concentration | Target Gene | Fold Change vs. Stimulated Control (Mean ± SD) | P-value |
| 1 nM | IFNG | 0.95 ± 0.12 | > 0.05 |
| BCL2 | 0.98 ± 0.09 | > 0.05 | |
| 10 nM | IFNG | 0.78 ± 0.15 | < 0.05 |
| BCL2 | 0.85 ± 0.11 | < 0.05 | |
| 100 nM | IFNG | 0.45 ± 0.08 | < 0.01 |
| BCL2 | 0.52 ± 0.07 | < 0.01 | |
| 1 µM | IFNG | 0.15 ± 0.05 | < 0.001 |
| BCL2 | 0.21 ± 0.06 | < 0.001 | |
| 10 µM | IFNG | 0.08 ± 0.03 | < 0.001 |
| BCL2 | 0.11 ± 0.04 | < 0.001 |
Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate the expected outcome of the described experiment. Actual results may vary.
Conclusion
The protocols outlined in this application note provide a robust framework for quantifying the inhibitory effects of this compound on the expression of cytokine-inducible genes using qPCR. This methodology is essential for the preclinical evaluation of JAK inhibitors and for elucidating their mechanism of action at the molecular level. The use of structured data presentation and clear visualization of pathways and workflows facilitates the interpretation and communication of experimental findings. Researchers and drug development professionals can adapt these protocols to investigate the effects of other small molecule inhibitors on various signaling pathways and gene expression profiles.
References
- 1. This compound: A Next-Generation Jakinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. VX-509 (this compound), an Oral Selective JAK-3 Inhibitor, in Combination With Methotrexate in Patients With Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
troubleshooting poor solubility of Decernotinib in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of Decernotinib, a selective Janus kinase 3 (JAK3) inhibitor. The following sections offer troubleshooting advice for common solubility issues, answers to frequently asked questions, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Troubleshooting Guide: Poor Aqueous Solubility of this compound
Question: I am observing precipitation when I dilute my this compound DMSO stock solution into aqueous buffer or cell culture medium. What can I do?
Answer:
Precipitation of this compound upon dilution in aqueous solutions is a common issue due to its low water solubility.[1] Here are several strategies to mitigate this problem:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and precipitation.[1] A higher concentration DMSO stock will allow for a smaller volume to be added to your aqueous solution.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the DMSO stock into a small volume of serum-free medium or PBS, vortex thoroughly, and then add this intermediate dilution to the final volume of your culture medium.
-
Pre-warm the Medium: Warming the cell culture medium to 37°C before adding the this compound solution can help improve solubility.[1]
-
Sonication: Brief sonication of the final diluted solution can help to dissolve any small precipitates that may have formed.[1]
-
Use of Solubilizing Agents: For particularly challenging situations, consider the use of pharmaceutically acceptable solubilizing agents. Formulations containing PEG300 and Tween-80 have been used to improve the solubility of this compound for in vivo studies and may be adaptable for in vitro use, provided they do not interfere with your assay.[2] Another option is the use of cyclodextrins, such as SBE-β-CD.[2]
Question: My this compound solution appears cloudy, or I see particles even after following the dilution steps. What should I do?
Answer:
Cloudiness or visible particulates indicate that this compound has not fully dissolved or has precipitated out of solution.
-
Visual Inspection: Always visually inspect your final working solution for any signs of precipitation before adding it to your cells.
-
Centrifugation: If you observe a precipitate, you can centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the undissolved compound. Carefully collect the supernatant for your experiment. Be aware that the actual concentration of this compound in the supernatant will be lower than intended.
-
Solubility Testing: It is highly recommended to determine the empirical solubility of this compound in your specific aqueous buffer or cell culture medium. This can be done by preparing a series of dilutions and observing the concentration at which precipitation occurs.
Question: I am concerned about the stability of this compound in my aqueous working solution during a long-term experiment. What are the best practices?
Answer:
The stability of poorly soluble compounds in aqueous solutions can be limited.
-
Prepare Fresh Solutions: It is always best practice to prepare fresh working solutions of this compound from a DMSO stock immediately before each experiment.[1]
-
Minimize Storage Time: If a working solution must be prepared in advance, it should be stored at 4°C and used within a few hours. Avoid storing aqueous solutions of this compound for extended periods.
-
Stability Assessment: For critical long-term experiments, you can assess the stability of this compound in your specific medium over time using analytical methods such as HPLC or LC-MS to quantify the amount of active compound remaining in the solution.[1]
Frequently Asked Questions (FAQs)
What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[3]
What is the solubility of this compound in DMSO and water?
This compound is highly soluble in DMSO but is practically insoluble in water.
How should I store this compound stock solutions?
This compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] When stored properly, DMSO stock solutions are generally stable for several months.[2][4]
What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Janus kinase 3 (JAK3).[5] JAK3 is a critical enzyme in the signaling pathways of several cytokines that are important for lymphocyte function.[5] By inhibiting JAK3, this compound blocks these signaling pathways, leading to its immunomodulatory effects.
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound in various solvents and formulations. It is important to note that the solubility in aqueous buffers and cell culture media can be influenced by pH, temperature, and the presence of proteins (e.g., serum). Therefore, the provided values should be considered as a guide, and empirical determination in the specific experimental system is recommended.
| Solvent/Formulation | Concentration | Notes |
| DMSO | > 16.95 mg/mL | Highly soluble.[3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A clear solution can be obtained.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | A clear solution can be obtained.[2] |
| Water | Insoluble | |
| Phosphate Buffered Saline (PBS), pH 7.4 | Poorly soluble | Specific quantitative data is not readily available in the literature. Empirical determination is recommended. |
| Cell Culture Media (e.g., DMEM, RPMI) | Poorly soluble | Solubility is expected to be very low. The presence of serum may slightly increase solubility, but precipitation is still a risk at higher concentrations. |
Experimental Protocol: Preparation of this compound Solutions for In Vitro Assays
This protocol provides a general guideline for preparing this compound stock and working solutions for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
1. Preparation of a High-Concentration DMSO Stock Solution (e.g., 10 mM): a. Aseptically weigh out the required amount of this compound powder. The molecular weight of this compound is 392.38 g/mol . b. Dissolve the powder in the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., for 10 mM, dissolve 3.92 mg in 1 mL of DMSO). c. Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be used to aid dissolution.[6] d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.[2]
2. Preparation of a Working Solution in Aqueous Buffer or Cell Culture Medium: a. Thaw a single aliquot of the DMSO stock solution at room temperature. b. Pre-warm the aqueous buffer or cell culture medium to 37°C. c. Perform a serial dilution to minimize the risk of precipitation. For example, to prepare a 10 µM working solution from a 10 mM stock: i. Prepare an intermediate dilution by adding 1 µL of the 10 mM DMSO stock to 99 µL of pre-warmed, serum-free medium or PBS in a sterile microcentrifuge tube. Vortex immediately and thoroughly. This results in a 100 µM intermediate solution. ii. Add 10 µL of the 100 µM intermediate solution to 90 µL of the final pre-warmed cell culture medium (with or without serum) to achieve the final 10 µM concentration. d. Vortex the final working solution gently. e. Visually inspect the solution for any signs of precipitation. If necessary, briefly sonicate the solution. f. Use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Caption: Recommended workflow for preparing and using this compound in cellular assays.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound(VX-509) | CAS:944842-54-0 | Selective and orally active JAK3 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Decernotinib-Induced Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address Decernotinib-induced cytotoxicity in primary cell cultures.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as VX-509) is an orally active and selective inhibitor of Janus kinase 3 (JAK3)[1][2][3]. JAKs are intracellular tyrosine kinases that play a crucial role in cytokine signaling pathways that regulate immune responses and inflammation[3]. This compound primarily targets JAK3, which is predominantly expressed in lymphocytes and is critical for the signaling of several interleukins (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21) that share the common gamma (γc) chain receptor subunit[3]. By inhibiting JAK3, this compound effectively blocks these cytokine-mediated signaling pathways, leading to an immunosuppressive effect.
Q2: Why am I observing high levels of cell death in my primary cell cultures after this compound treatment?
High levels of cell death, or cytotoxicity, can be an expected outcome of this compound treatment, particularly in primary immune cell cultures such as lymphocytes. This is because the inhibition of JAK3 disrupts essential survival signals provided by cytokines like IL-7 and IL-15, which can lead to apoptosis (programmed cell death)[3]. Clinical trials with this compound have reported adverse effects such as lymphopenia and neutropenia, indicating its cytotoxic potential against immune cells[3].
Q3: What are the typical signs of cytotoxicity I should look for in my primary cell cultures?
Signs of cytotoxicity in your primary cell cultures can include:
-
Morphological Changes: Cells may appear shrunken, rounded, and detached from the culture surface (for adherent cells). You may also observe membrane blebbing and the formation of apoptotic bodies.
-
Reduced Cell Viability: A significant decrease in the number of viable cells, which can be quantified using assays like Trypan Blue exclusion or MTT/XTT assays.
-
Increased Apoptosis: A higher percentage of cells undergoing programmed cell death, which can be detected by Annexin V staining or caspase activity assays.
-
Decreased Proliferation: A reduction in the rate of cell division.
Q4: How can I differentiate between cytotoxicity caused by this compound and other experimental factors?
It is crucial to have proper controls in your experiment to distinguish between drug-induced cytotoxicity and other potential causes of cell death. Consider the following:
-
Vehicle Control: Treat a set of cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This will help you determine if the vehicle itself is toxic to your cells.
-
Untreated Control: Maintain a culture of untreated cells to monitor their baseline health and viability.
-
Culture Conditions: Ensure that your cell culture conditions (e.g., media, temperature, CO2 levels) are optimal and consistent across all experimental groups. Contamination or suboptimal conditions can also lead to cell death.
Section 2: Troubleshooting Guide
This guide provides solutions to common issues encountered when working with this compound in primary cell cultures.
| Problem | Possible Cause | Recommended Solution |
| High cytotoxicity observed even at low this compound concentrations. | The specific primary cell type is highly sensitive to JAK3 inhibition. | Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell type. Start with a wide range of concentrations and narrow it down to find the IC50 (half-maximal inhibitory concentration) for the desired biological effect while minimizing cytotoxicity. |
| Prolonged exposure to the drug is causing cumulative toxicity. | Optimize the incubation time. Conduct a time-course experiment to determine the minimum exposure time required to achieve the desired effect. | |
| Inconsistent results and high variability between experiments. | Inconsistent cell health or passage number of primary cells. | Use primary cells from the same donor and with a consistent, low passage number for all experiments. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Variability in drug preparation. | Prepare fresh stock solutions of this compound for each experiment and ensure it is fully dissolved. | |
| Difficulty in distinguishing between apoptosis and necrosis. | The chosen cytotoxicity assay does not differentiate between cell death mechanisms. | Use a combination of assays. For example, co-staining with Annexin V and a viability dye like Propidium Iodide (PI) or DAPI in flow cytometry can distinguish between early apoptotic, late apoptotic/necrotic, and viable cells. |
| Unexpected cell death in the vehicle control group. | The vehicle (e.g., DMSO) concentration is too high. | Ensure the final concentration of the vehicle in the culture medium is low (typically ≤ 0.1%) and non-toxic to your cells. Perform a vehicle toxicity test beforehand. |
| Contamination of cell cultures. | Regularly check for microbial contamination. If contamination is suspected, discard the culture and decontaminate the incubator and biosafety cabinet. |
Section 3: Data Presentation
This compound In Vitro Potency
| Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| JAK3 | Enzyme Assay | 2.5 | - | [1] |
| JAK1 | Enzyme Assay | 11 | - | - |
| JAK2 | Enzyme Assay | 13 | - | - |
| TYK2 | Enzyme Assay | 11 | - | - |
| JAK3-dependent cellular signaling | Cellular Assay | - | 50-170 | [1] |
Section 4: Experimental Protocols
Determining the Optimal Concentration of this compound (Dose-Response Assay)
Objective: To determine the concentration range of this compound that effectively inhibits the target pathway with minimal cytotoxicity.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere/stabilize overnight.
-
Drug Dilution: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 1 nM to 10 µM. Also, prepare a vehicle control with the highest concentration of DMSO used in the dilutions.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration to determine the IC50 value for cytotoxicity.
Assessment of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Primary cells treated with this compound and controls
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, harvest the cells (including any floating cells) and centrifuge at a low speed.
-
Washing: Wash the cell pellet with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Caspase-3/7 Activity Assay
Objective: To measure the activity of executioner caspases as an indicator of apoptosis.
Materials:
-
Primary cells treated with this compound and controls
-
Caspase-Glo® 3/7 Assay System or similar
-
Luminometer-compatible 96-well plates
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a white-walled 96-well plate as described in the dose-response protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescence is proportional to the amount of caspase-3/7 activity.
Section 5: Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits JAK3, leading to apoptosis.
Experimental Workflow for Assessing and Mitigating Cytotoxicity
Caption: Workflow for mitigating this compound cytotoxicity.
References
- 1. VX-509 (this compound) is a potent and selective janus kinase 3 inhibitor that attenuates inflammation in animal models of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of VX-509 (this compound): A Potent and Selective Janus Kinase 3 Inhibitor for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Next-Generation Jakinib - PMC [pmc.ncbi.nlm.nih.gov]
addressing lot-to-lot variability in Decernotinib potency
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing lot-to-lot variability in the potency of Decernotinib.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the IC50 value of this compound between two different lots in our cell-based assay. What could be the primary cause?
A1: Lot-to-lot variability in the potency of small molecule inhibitors like this compound can stem from several factors. The most common causes include minor differences in purity, the presence of trace impurities that may have biological activity, variations in the physical form of the compound (polymorphism) that affect solubility, or degradation of the compound due to improper storage. It is crucial to first verify the integrity and concentration of your stock solutions for each lot.
Q2: How does this compound work, and which signaling pathway should I be monitoring to assess its potency?
A2: this compound is a selective inhibitor of Janus kinase 3 (JAK3). Its mechanism of action involves blocking the ATP binding site of the JAK3 enzyme, which prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. To assess its potency, the most common method is to measure the inhibition of cytokine-induced STAT phosphorylation (e.g., IL-2-induced pSTAT5) in a relevant cell line (e.g., human T-cells or NK cells).
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: To maintain stability and activity, this compound powder should be stored at -20°C, protected from light and moisture. Once dissolved in a solvent like DMSO to create a stock solution, it should be aliquoted into single-use volumes and stored at -80°C to prevent degradation from repeated freeze-thaw cycles.
Q4: Can the source of reagents or cell culture conditions affect the measured potency of this compound?
A4: Absolutely. The measured IC50 value can be highly sensitive to experimental conditions. Factors such as the type and concentration of cytokine used for stimulation, cell density, serum concentration in the culture medium, and the incubation time with the inhibitor can all influence the outcome. It is essential to maintain highly consistent experimental parameters when comparing different lots of the compound.
Troubleshooting Guide
Issue: Inconsistent Potency (IC50) Observed Between this compound Lots
This guide provides a systematic approach to diagnosing and resolving potency discrepancies between different lots of this compound.
Step 1: Verify Compound Integrity and Handling
-
Stock Solution Verification: Prepare fresh stock solutions for both the old and new lots of this compound in parallel using high-purity DMSO. Ensure complete dissolution.
-
Concentration Measurement: If possible, use a spectrophotometer to confirm the concentration of the stock solutions.
-
Storage Check: Confirm that both lots have been stored under the recommended conditions (-20°C for powder, -80°C for solutions) and have not undergone excessive freeze-thaw cycles.
Step 2: Standardize the Experimental Protocol
-
Consistent Cell Conditions: Use cells from the same passage number and ensure they are in a logarithmic growth phase. Verify cell viability before each experiment.
-
Reagent Consistency: Use the same lot of cytokine (e.g., IL-2), serum, and media for all experiments comparing this compound lots.
-
Protocol Adherence: Strictly follow a standardized protocol for incubation times, cell plating densities, and reagent addition order.
Step 3: Perform a Head-to-Head Comparison Assay
Run a parallel dose-response experiment including the reference lot and the new lot. This will help determine if the observed shift in potency is reproducible and statistically significant.
Hypothetical Potency Data Comparison
The table below illustrates a hypothetical scenario where a new lot of this compound (Lot B) shows reduced potency compared to a reference lot (Lot A) in an IL-2-induced pSTAT5 inhibition assay.
| Parameter | Lot A (Reference) | Lot B (New) | Lot C (New, QC Passed) |
| Purity (HPLC) | 99.8% | 99.7% | 99.9% |
| Measured IC50 (nM) | 55 nM | 110 nM | 58 nM |
| Fold-Shift vs. Ref | 1.0x | 2.0x | 1.05x |
| Solubility in DMSO | >50 mM | >50 mM | >50 mM |
| Storage Conditions | -80°C (Stock) | -80°C (Stock) | -80°C (Stock) |
This is example data and does not represent actual product specifications.
Experimental Protocols
Protocol: Cell-Based pSTAT5 Inhibition Assay
This protocol describes a method to determine the IC50 of this compound by measuring the inhibition of IL-2-induced STAT5 phosphorylation in human T-cells.
1. Cell Preparation: a. Culture human T-cells (e.g., Jurkat cells) in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. b. Starve the cells in a low-serum medium (0.5% FBS) for 4-6 hours before the experiment. c. Harvest, count, and resuspend the cells to a density of 1x10^6 cells/mL in the assay buffer.
2. Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform a serial dilution of the stock solution to create a range of concentrations (e.g., 1000 nM to 0.1 nM).
3. Assay Procedure: a. Add 50 µL of the cell suspension to each well of a 96-well plate. b. Add 1 µL of the diluted this compound compounds to the respective wells and incubate for 1 hour at 37°C. c. Prepare a stock of recombinant human IL-2 and add it to the cells to a final concentration of 20 ng/mL to stimulate the JAK/STAT pathway. d. Incubate for 30 minutes at 37°C. e. Fix and permeabilize the cells according to the manufacturer's protocol for intracellular flow cytometry. f. Stain the cells with a fluorescently labeled anti-pSTAT5 antibody. g. Analyze the samples using a flow cytometer to measure the median fluorescence intensity (MFI) of pSTAT5.
4. Data Analysis: a. Normalize the MFI data with the unstimulated control (0%) and the stimulated control (100%). b. Plot the normalized response versus the log of the inhibitor concentration. c. Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits JAK3, blocking STAT5 phosphorylation.
Troubleshooting Workflow for Potency Variability
Caption: Workflow for troubleshooting lot-to-lot potency differences.
Technical Support Center: Overcoming Acquired Resistance to Decernotinib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to Decernotinib in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as VX-509) is an orally active and selective inhibitor of Janus kinase 3 (JAK3)[1][2]. The Janus kinase (JAK) family consists of four members (JAK1, JAK2, JAK3, and TYK2) that play a crucial role in signal transduction for numerous cytokines and growth factors[3][4]. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the expression of target genes involved in cell proliferation, differentiation, and survival[3]. This compound, by selectively inhibiting JAK3, primarily blocks signaling from cytokines that utilize the common gamma chain (γc) receptor subunit, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are critical for lymphocyte function[4].
Q2: How can cancer cells develop acquired resistance to this compound?
While specific research on acquired resistance to this compound in cancer is emerging, mechanisms can be extrapolated from studies on other JAK inhibitors and targeted therapies. Potential mechanisms include:
-
Reactivation of the JAK-STAT Pathway: Cancer cells can develop mechanisms to reactivate JAK-STAT signaling despite the presence of this compound. This can occur through the formation of heterodimers between different JAK family members (e.g., JAK1/JAK2) that are less sensitive to JAK3 inhibition, thereby restoring downstream STAT phosphorylation[5][6].
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the dependency on the JAK-STAT pathway for survival and proliferation. Common bypass pathways include the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways[7][8].
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of pro-survival proteins, such as those from the B-cell lymphoma 2 (Bcl-2) family, can render cells resistant to apoptosis induced by this compound[9].
-
Genetic Alterations: Although less common for non-covalent inhibitors, mutations in the ATP-binding pocket of JAK3 could potentially reduce the binding affinity of this compound.
-
Inactivation of Protein Phosphatases: Reduced activity of phosphatases that normally dephosphorylate and inactivate JAKs and STATs can lead to persistent signaling.
-
Drug Efflux Pumps: Overexpression of multidrug resistance proteins, such as P-glycoprotein, can actively transport this compound out of the cell, reducing its intracellular concentration[10].
Q3: What are the initial steps to confirm acquired resistance to this compound in my cancer cell line?
To confirm acquired resistance, you should perform the following initial experiments:
-
Dose-Response Curve Comparison: Generate dose-response curves for both the parental (sensitive) and the suspected resistant cell lines using a cell viability assay (e.g., MTT, CellTiter-Glo®). A significant rightward shift in the IC50 value for the resistant line indicates reduced sensitivity.
-
Washout Experiment: To determine if the resistance is stable or adaptive, culture the resistant cells in a drug-free medium for several passages and then re-challenge them with this compound. If the IC50 remains high, the resistance is likely stable and potentially due to genetic changes. If sensitivity is restored, the resistance may be adaptive and reversible[5].
-
Phospho-STAT3 Western Blot: Assess the phosphorylation status of STAT3 (a key downstream target of JAK3 signaling) in both parental and resistant cell lines with and without this compound treatment. Persistent p-STAT3 levels in the resistant line upon treatment would suggest pathway reactivation or bypass.
Troubleshooting Guides
Problem 1: My cancer cell line, previously sensitive to this compound, now shows reduced responsiveness, as indicated by a higher IC50 value.
| Possible Cause | Suggested Action |
| Reactivation of JAK-STAT signaling | Perform a Western blot analysis to compare the phosphorylation levels of STAT1, STAT3, and STAT5 in sensitive versus resistant cells after this compound treatment. If phosphorylation persists in the resistant line, consider co-treatment with a pan-JAK inhibitor or inhibitors targeting other JAK family members like JAK1 or JAK2. |
| Activation of bypass signaling pathways | Screen for the activation of key survival pathways such as PI3K/Akt and MAPK/ERK. Perform Western blots for key phosphorylated proteins (p-Akt, p-ERK). If these pathways are activated, consider combination therapy with PI3K inhibitors (e.g., Alpelisib) or MEK inhibitors (e.g., Trametinib). |
| Upregulation of pro-survival proteins | Analyze the expression levels of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1 using Western blotting or qPCR. If upregulated, consider combination therapy with a Bcl-2 inhibitor like Venetoclax. |
| Increased drug efflux | Use a fluorescent dye accumulation assay (e.g., with Rhodamine 123) to assess the activity of multidrug resistance pumps. If efflux is increased, consider co-treatment with an inhibitor of these pumps, such as Verapamil (for experimental purposes). |
Problem 2: Western blot analysis shows persistent STAT3 phosphorylation in my resistant cell line despite this compound treatment.
| Possible Cause | Suggested Action |
| Heterodimeric JAK activation | Use immunoprecipitation followed by Western blotting to determine if other JAK family members (JAK1, JAK2, TYK2) are forming complexes and are phosphorylated. Consider using inhibitors that target these other JAKs in combination with this compound. |
| Upstream activation of STAT3 | Investigate upstream activators of STAT3 that are independent of JAK3. This could include other receptor tyrosine kinases (e.g., EGFR, HER2) or cytokine receptors that signal through other JAKs. Screen for increased expression or phosphorylation of these receptors. |
| Inactivation of phosphatases | Assess the expression and activity of protein tyrosine phosphatases (PTPs) that are known to regulate JAK-STAT signaling, such as SHP-1 and SHP-2. |
Data Presentation
Table 1: Hypothetical IC50 Values for Parental and this compound-Resistant (DR) Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental Line | 150 | 1 |
| DR Line 1 | 2500 | 16.7 |
| DR Line 2 | 4800 | 32.0 |
Table 2: Hypothetical Phosphorylation Status of Key Signaling Proteins in Parental vs. DR Lines
| Treatment | Cell Line | p-STAT3 (Y705) | p-Akt (S473) | p-ERK1/2 (T202/Y204) |
| Vehicle | Parental | +++ | + | + |
| This compound (200 nM) | Parental | + | + | + |
| Vehicle | DR Line 1 | +++ | +++ | + |
| This compound (200 nM) | DR Line 1 | +++ | +++ | + |
Intensity is graded from + (low) to +++ (high).
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Culture the parental cancer cell line in standard growth medium.
-
Initiate treatment with a low concentration of this compound (approximately the IC20).
-
Allow the cells to recover and repopulate.
-
Gradually increase the concentration of this compound in a stepwise manner over several months.
-
Monitor cell viability and morphology regularly.
-
Once the cells are able to proliferate in a high concentration of this compound (e.g., >10x the original IC50), establish the resistant cell line.
-
Continuously culture the resistant line in the presence of the maintenance concentration of this compound.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Plate parental and resistant cells and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Treat the cells with the vehicle control or specified concentrations of this compound for the desired time (e.g., 2 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: The canonical JAK3-STAT signaling pathway and the inhibitory action of this compound.
Caption: Potential mechanisms of acquired resistance to this compound in cancer cells.
Caption: A logical workflow for troubleshooting acquired resistance to this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Next-Generation Jakinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: Molecular Basis for Sensitivity and Resistance to JAK Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acquired resistance to molecularly targeted therapies for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acquired resistance in cancer: towards targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. targetedonc.com [targetedonc.com]
Navigating the Nuances of Decernotinib: A Technical Support Center for Interpreting Off-Target Effects
For Immediate Release
This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals investigating the JAK3 inhibitor, Decernotinib. In a question-and-answer format, this guide addresses potential off-target effects observed in experimental results, offering troubleshooting advice and detailed protocols to ensure accurate interpretation of data.
This compound, while designed as a selective JAK3 inhibitor, has been observed to produce off-target effects, primarily neutropenia and hyperlipidemia, in clinical studies. Understanding the underlying mechanisms of these effects is crucial for the correct interpretation of experimental outcomes and for the overall assessment of this compound's therapeutic potential and safety profile.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in neutrophil counts in our in vitro hematopoietic differentiation assays after treating with this compound. Is this an expected off-target effect?
A1: Yes, a reduction in neutrophil count, or neutropenia, has been reported as a potential off-target effect of this compound.[1][2][3] While this compound is designed to be selective for JAK3, at certain concentrations, it may exhibit inhibitory activity against other JAK family members, such as JAK1 and JAK2, which are involved in granulocyte colony-stimulating factor (G-CSF) signaling, a critical pathway for neutrophil development.[1][4]
Q2: Our lipid profiling of hepatocytes treated with this compound shows an increase in cholesterol levels. What is the likely mechanism behind this observation?
A2: The observation of increased cholesterol levels, or hyperlipidemia, is consistent with reported off-target effects of some JAK inhibitors. The prevailing hypothesis is that this effect is mediated through the inhibition of JAK1, which is involved in Interleukin-6 (IL-6) signaling.[1] IL-6 plays a role in regulating lipid metabolism, and its inhibition can lead to alterations in cholesterol and other lipid levels.
Q3: How can we confirm if the observed effects on neutrophils and lipids in our experiments are due to off-target inhibition of other JAKs?
A3: To confirm off-target effects, it is recommended to perform a combination of experiments. These include:
-
Dose-response studies: Determine if the effect is dose-dependent and correlates with the known inhibitory concentrations of this compound against other JAKs.
-
Comparative inhibitor studies: Compare the effects of this compound with more selective inhibitors of JAK1 and JAK2.
-
Rescue experiments: Attempt to rescue the phenotype by adding downstream signaling molecules of the affected pathway.
-
Kinase activity assays: Directly measure the inhibitory activity of this compound against a panel of JAK kinases.
Troubleshooting Guides
Issue: Unexpectedly high levels of neutropenia in our in vitro hematopoietic differentiation model.
| Possible Cause | Troubleshooting Step |
| Off-target inhibition of JAK1/JAK2 | Perform a dose-response curve with this compound to determine the IC50 for neutrophil differentiation. Compare this with the known IC50 values of this compound for JAK1 and JAK2. |
| Cell line sensitivity | Test the effect of this compound on different hematopoietic progenitor cell lines or primary cells to assess for cell-type specific responses. |
| Cytokine concentration | Ensure that the concentration of G-CSF and other cytokines in your culture medium is optimal and not a limiting factor. |
Issue: Inconsistent results in hepatocyte lipid accumulation assays with this compound.
| Possible Cause | Troubleshooting Step |
| Off-target effects on lipid metabolism pathways | Investigate the effect of this compound on the expression and activity of key enzymes involved in cholesterol biosynthesis and efflux. |
| Assay variability | Optimize your lipid measurement assay for sensitivity and reproducibility. Ensure consistent cell seeding densities and treatment times. |
| Compound solubility | Confirm the solubility of this compound in your cell culture medium to ensure accurate dosing. |
Quantitative Data from Clinical Trials
The following tables summarize the key off-target effects of this compound observed in Phase II clinical trials.
Table 1: Incidence of Neutropenia in Patients Treated with this compound
| Study | Treatment Group | Number of Patients | Incidence of Neutropenia (%) |
| NCT01052194 [3][5] | This compound 25 mg BID | 41 | Not specified |
| This compound 50 mg BID | 41 | Not specified | |
| This compound 100 mg BID | 40 | Not specified | |
| This compound 150 mg BID | 41 | Not specified | |
| Placebo | 41 | Not specified | |
| NCT2011-004419-22 [6] | This compound 100 mg QD | 71 | Not specified |
| This compound 150 mg QD | 72 | Not specified | |
| This compound 200 mg QD | 72 | Not specified | |
| This compound 100 mg BID | 72 | Not specified | |
| Placebo | 71 | Not specified |
Note: Specific percentages for neutropenia were not detailed in the provided search results for these trials, but it was noted as an adverse event, particularly at higher doses.[1][2]
Table 2: Changes in Lipid Profile in Patients Treated with this compound
| Study | Treatment Group | Change in LDL Cholesterol (mg/dL) | Change in HDL Cholesterol (mg/dL) |
| NCT01052194 [3][5] | This compound (all doses) | Hypercholesterolemia reported as an adverse event (3.7%) | Not specified |
| NCT2011-004419-22 [6] | This compound (all doses) | Elevated lipoproteins observed | Elevated lipoproteins observed |
Note: Quantitative mean changes in lipid levels were not available in the provided search results, but hyperlipidemia was a noted safety signal.[1][2]
Experimental Protocols
Protocol 1: In Vitro Neutrophil Differentiation from CD34+ Hematopoietic Progenitors
This protocol outlines a method to assess the impact of this compound on neutrophil differentiation.
-
Cell Source: Human CD34+ hematopoietic stem and progenitor cells (HSPCs).
-
Differentiation Media: A multi-stage culture system with a cocktail of cytokines including SCF, FLT3L, IL-3, IL-6, TPO, GM-CSF, and G-CSF.
-
Treatment: Introduce this compound at various concentrations at a specific stage of differentiation (e.g., day 6).
-
Analysis: At day 14, harvest cells and perform flow cytometry to quantify the percentage of mature neutrophils (CD11b+/CD15+/CD66b+).
-
Endpoint: Compare the percentage of neutrophils in this compound-treated cultures to vehicle-treated controls.
Protocol 2: Assessment of Cholesterol Biosynthesis in Hepatocytes
This protocol describes a method to evaluate the effect of this compound on cholesterol production in liver cells.
-
Cell Line: Human hepatocyte cell line (e.g., HepG2).
-
Treatment: Treat confluent cell monolayers with varying concentrations of this compound for 24-48 hours.
-
Assay: Utilize a fluorescent or colorimetric cholesterol quantification kit to measure total cholesterol levels in cell lysates and culture media.
-
Analysis: Normalize cholesterol levels to total protein concentration.
-
Endpoint: Compare cholesterol levels in this compound-treated cells to vehicle-treated controls.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of this compound's off-target effects and the experimental approaches to investigate them, the following diagrams are provided.
Caption: Putative signaling pathway for this compound-induced neutropenia.
Caption: Putative signaling pathway for this compound-induced hyperlipidemia.
Caption: Logical workflow for characterizing this compound's off-target effects.
References
- 1. This compound: A Next-Generation Jakinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. VX-509 (this compound), an Oral Selective JAK-3 Inhibitor, in Combination With Methotrexate in Patients With Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
how to minimize the degradation of Decernotinib in experimental setups
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for handling Decernotinib in experimental setups to minimize its degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A: this compound powder should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture. For long-term storage, -80°C is recommended.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound.
Q3: How should I store this compound stock solutions?
A: Aliquot your DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to protect the solutions from light and to store them under a nitrogen atmosphere to prevent oxidative degradation.[1]
Q4: How do I prepare working solutions for my experiments?
A: For in vitro experiments, dilute your high-concentration DMSO stock solution into your aqueous culture medium just before use. For in vivo studies, it is recommended to prepare the dosing solutions fresh on the day of the experiment.[1] Due to the potential for precipitation and degradation in aqueous solutions, it is not advisable to store diluted aqueous solutions of this compound.
Q5: Is this compound sensitive to light?
A: Yes, protection from light is consistently recommended for the storage of this compound solutions, suggesting that it is susceptible to photodegradation.[1] All experimental steps involving this compound should be performed with minimal light exposure, for instance, by using amber-colored vials and avoiding direct sunlight or prolonged exposure to artificial light.
Q6: What are the likely degradation pathways for this compound?
A: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure and data from similar JAK inhibitors like Tofacitinib, it is likely susceptible to:
-
Hydrolysis: Degradation in the presence of water, which can be accelerated by acidic or basic conditions.
-
Oxidation: Degradation due to reaction with oxygen, which can be catalyzed by light or the presence of certain metal ions.
-
Photodegradation: Degradation upon exposure to light.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected activity of this compound in assays. | Degradation of this compound in stock or working solutions. | 1. Prepare fresh stock and working solutions from powder. 2. Ensure proper storage conditions for stock solutions (aliquoted, -80°C, protected from light, under nitrogen). 3. Minimize the time between preparing the working solution and adding it to the experiment. 4. Perform a quality control check of the this compound powder if it is old or has been stored improperly. |
| Precipitation observed when preparing aqueous working solutions. | Low aqueous solubility of this compound. | 1. Ensure the final concentration of DMSO in the aqueous solution is kept to a minimum (typically <0.5%) to avoid solvent-induced toxicity in cell-based assays. 2. Consider using a formulation aid for in vivo studies, such as PEG300, Tween-80, or SBE-β-CD, as suggested in some protocols.[1] 3. Gently warm the solution or use sonication to aid dissolution, but be cautious as heat can accelerate degradation. |
| Variability in results between experiments conducted on different days. | Inconsistent preparation or handling of this compound solutions. | 1. Standardize the protocol for solution preparation, including the source and quality of solvents. 2. Prepare a large batch of stock solution, aliquot it, and use one aliquot per experiment to ensure consistency. 3. Always prepare working solutions fresh immediately before each experiment. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration | Special Conditions |
| Powder | N/A | -20°C to -80°C | Long-term | Tightly sealed, protected from light and moisture. |
| Stock Solution | DMSO | -80°C | Up to 6 months[1] | Aliquoted, protected from light, under nitrogen atmosphere.[1] |
| Stock Solution | DMSO | -20°C | Up to 1 month[1] | Aliquoted, protected from light, under nitrogen atmosphere.[1] |
| Working Solution | Aqueous Media | N/A | Prepare fresh | Use immediately after preparation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Nitrogen gas source (optional but recommended)
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved.
-
(Optional) Briefly flush the headspace of the vial with dry nitrogen gas before sealing.
-
Aliquot the stock solution into single-use amber vials.
-
Label the vials with the compound name, concentration, date, and store them at -80°C.
-
Protocol 2: Forced Degradation Study of this compound (Hypothetical Protocol Based on Analogs)
This protocol is designed to intentionally degrade this compound to understand its stability profile.
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile or DMSO)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
pH meter
-
-
Procedure:
-
Acid Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of this compound stock solution and 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Photodegradation: Expose a solution of this compound in a transparent vial to a UV light source (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.
-
Thermal Degradation: Incubate a solid sample of this compound at a high temperature (e.g., 105°C) for 24 hours.
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.
-
-
Visualizations
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: Workflow for a forced degradation study of this compound.
Caption: Inhibition of the JAK3-STAT signaling pathway by this compound.
References
Technical Support Center: Optimizing Dosing Schedules for Decernotinib in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing dosing schedules for the JAK3 inhibitor, Decernotinib, in preclinical animal models. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data summaries to facilitate effective and reproducible in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (formerly VX-509) is a potent and selective, orally active inhibitor of Janus kinase 3 (JAK3).[1][2][3] The Janus kinase family (JAK1, JAK2, JAK3, and Tyk2) are intracellular tyrosine kinases that play a critical role in cytokine signaling.[4] Upon cytokine binding to their receptors, JAKs are activated and phosphorylate Signal Transducers and Activators of Transcription (STATs). The phosphorylated STATs then translocate to the nucleus to regulate gene expression.[5] this compound selectively inhibits JAK3, which is primarily associated with cytokine receptors that use the common gamma chain (γc), such as those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[4] By blocking JAK3, this compound disrupts the signaling of these key cytokines involved in lymphocyte proliferation, differentiation, and function, thereby modulating the immune response.[1][6]
Q2: What are the reported effective dose ranges for this compound in rodent models?
In preclinical studies, this compound has demonstrated efficacy in rodent models of autoimmune diseases, such as collagen-induced arthritis (CIA) in rats and delayed-type hypersensitivity in mice.[1][6] Effective oral doses have been reported in the range of 10 to 50 mg/kg, administered once or twice daily.[2] The specific dose and frequency should be optimized based on the animal model, the desired level of target engagement, and the specific efficacy endpoints of the study.
Q3: How should this compound be formulated for oral administration in animal models?
For oral gavage in rodents, this compound can be formulated in a vehicle such as 1% (w/v) Methocel E5 Premium with 0.1% (v/v) Tween-80 in ultrapure water.[7] It is crucial to ensure a uniform and stable suspension for accurate dosing. The volume administered should be appropriate for the size of the animal, typically not exceeding 10 mL/kg for rats and mice, to avoid gastrointestinal distress.[7][8]
Q4: What are the expected pharmacodynamic effects of this compound in vivo?
The primary pharmacodynamic effect of this compound is the inhibition of JAK3-mediated signaling pathways. This can be assessed by measuring the phosphorylation of downstream targets, most notably STAT5, in response to cytokine stimulation (e.g., IL-2).[9] A dose-dependent reduction in STAT5 phosphorylation in peripheral blood mononuclear cells (PBMCs) or splenocytes is a key indicator of target engagement.[9][10]
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic (PK) Data
Question: We are observing significant inter-animal variability in the plasma concentrations of this compound following oral administration. What could be the cause and how can we mitigate this?
Answer:
High pharmacokinetic variability is a common challenge in preclinical studies, especially with oral administration.[11][12] Several factors can contribute to this variability:
-
Formulation Issues: Inconsistent suspension of the compound can lead to inaccurate dosing. Ensure the formulation is homogenous by thorough mixing before each administration.
-
Gavage Technique: Improper oral gavage technique can result in incomplete dosing or administration into the trachea instead of the esophagus.[13] Ensure all personnel are properly trained and consistent in their technique.
-
Physiological Factors: Differences in gastric emptying rates, food and water intake, and individual animal stress levels can affect drug absorption.[14] Consider fasting animals before dosing (if appropriate for the study design) and acclimatizing them to handling to reduce stress.[15]
-
Biological Variability: Inherent differences in metabolism and clearance between individual animals can contribute to variability.[12] Using a sufficient number of animals per group can help to account for this.
Mitigation Strategies:
-
Optimize Formulation: Evaluate different vehicle compositions to improve the solubility and stability of this compound.
-
Refine Gavage Technique: Utilize flexible plastic gavage tubes to minimize the risk of esophageal injury and ensure proper placement.[13]
-
Standardize Procedures: Maintain consistent experimental conditions, including housing, diet, and light-dark cycles.
-
Consider a Crossover Study Design: If feasible, a crossover design where each animal serves as its own control can help to reduce inter-animal variability.[12]
Issue 2: Lack of Efficacy at Expected Doses
Question: We are not observing the expected therapeutic effect of this compound in our animal model, even at doses reported in the literature. What should we investigate?
Answer:
A lack of efficacy can stem from several factors, from drug formulation to the specifics of the animal model:
-
Insufficient Target Engagement: The administered dose may not be achieving a high enough plasma concentration to effectively inhibit JAK3 in the target tissues.
-
Solution: Conduct a pilot pharmacokinetic/pharmacodynamic (PK/PD) study to correlate plasma drug levels with the inhibition of pSTAT5 in relevant tissues (e.g., spleen, lymph nodes). This will help establish the minimum effective exposure.
-
-
Inappropriate Animal Model: The chosen animal model may not be sensitive to JAK3 inhibition or may have a disease pathology that is not primarily driven by JAK3-dependent cytokines.
-
Solution: Re-evaluate the literature to confirm that the selected model is appropriate for testing a JAK3 inhibitor.
-
-
Timing of Dosing: The dosing schedule may not be optimal for the progression of the disease in the model.
-
Solution: Consider initiating treatment at different stages of the disease (e.g., prophylactic vs. therapeutic dosing) and evaluate the impact on efficacy.
-
-
Compound Stability: Ensure the this compound compound is stable in the formulation and has not degraded.
-
Solution: Prepare fresh formulations regularly and store the stock compound under recommended conditions.
-
Issue 3: Unexpected Toxicity or Adverse Events
Question: We are observing adverse effects such as weight loss or lethargy in our animals treated with this compound, even at doses expected to be well-tolerated. What are the potential causes and what should we do?
Answer:
Unexpected toxicity can be a concern and requires careful investigation:
-
Off-Target Effects: Although this compound is selective for JAK3, at higher concentrations, it may inhibit other kinases, leading to off-target toxicities.[4]
-
Solution: Reduce the dose and/or dosing frequency to see if the adverse effects are dose-dependent.
-
-
Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects.
-
Solution: Include a vehicle-only control group to assess the tolerability of the formulation.
-
-
Gavage-Related Stress or Injury: Repeated oral gavage can be stressful for the animals and may lead to complications.[15]
-
Solution: Ensure proper handling and gavage technique to minimize stress and the risk of injury.[13] Monitor animals closely after each dose.
-
-
Exaggerated Pharmacological Effect: In some disease models, potent immunosuppression by this compound could increase susceptibility to infections.
-
Solution: Monitor animals for signs of infection and consider housing them in a specific pathogen-free (SPF) environment.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 / Ki (nM) |
| JAK3 | Kinase Assay | 2.5 (Ki) |
| JAK1 | Kinase Assay | 11 (Ki) |
| JAK2 | Kinase Assay | 13 (Ki) |
| TYK2 | Kinase Assay | 11 (Ki) |
| IL-2 Stimulated T-cell Proliferation | Cellular Assay | 140 - 400 (IC50) |
| CD40L/IL-4 Stimulated B-cell Proliferation | Cellular Assay | 50 (IC50) |
Data compiled from publicly available sources.[2]
Table 2: Example Dosing Regimens for this compound in Rodent Models
| Animal Model | Species | Dose (mg/kg) | Dosing Frequency | Route | Observed Effect |
| Collagen-Induced Arthritis | Rat | 10, 25, 50 | Once Daily (q.d.) | Oral (p.o.) | Dose-dependent reduction in ankle swelling and paw weight |
| Delayed-Type Hypersensitivity | Mouse | 10, 25, 50 | Twice Daily (b.i.d.) | Oral (p.o.) | Suppression of ear edema |
Data compiled from publicly available sources.[2]
Experimental Protocols
Protocol 1: STAT5 Phosphorylation Assay in Mouse Splenocytes by Flow Cytometry
This protocol is for assessing the in vivo target engagement of this compound by measuring the inhibition of IL-2-induced STAT5 phosphorylation in splenocytes.
Materials:
-
Spleens from treated and control mice
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Recombinant mouse IL-2
-
BD Phosflow™ Lyse/Fix Buffer
-
BD Phosflow™ Perm Buffer III
-
Fluorochrome-conjugated antibodies: anti-CD4, anti-CD8, anti-pSTAT5 (pY694)
-
Flow cytometer
Procedure:
-
Splenocyte Isolation:
-
Harvest spleens from mice at a specified time point after the final dose of this compound.
-
Prepare a single-cell suspension by gently dissociating the spleens through a 70 µm cell strainer.
-
Lyse red blood cells using an appropriate lysis buffer.
-
Wash the cells with RPMI-1640 + 10% FBS and resuspend to a concentration of 1x10^7 cells/mL.
-
-
Cytokine Stimulation:
-
Plate 100 µL of the cell suspension per well in a 96-well plate.
-
Stimulate the cells with recombinant mouse IL-2 (e.g., 20 ng/mL final concentration) for 15 minutes at 37°C. Include an unstimulated control.
-
-
Fixation and Permeabilization:
-
Immediately after stimulation, fix the cells by adding 1 mL of pre-warmed BD Phosflow™ Lyse/Fix Buffer and incubate for 10 minutes at 37°C.[16]
-
Centrifuge the cells and aspirate the supernatant.
-
Permeabilize the cells by resuspending the pellet in 1 mL of ice-cold BD Phosflow™ Perm Buffer III and incubate on ice for 30 minutes.[10]
-
-
Staining and Analysis:
-
Wash the cells twice with staining buffer (PBS + 2% FBS).
-
Stain with fluorochrome-conjugated antibodies against surface markers (CD4, CD8) and intracellular pSTAT5 for 30-60 minutes at room temperature in the dark.
-
Wash the cells and resuspend in staining buffer.
-
Acquire the samples on a flow cytometer and analyze the median fluorescence intensity (MFI) of pSTAT5 in the CD4+ and CD8+ T cell populations.
-
Protocol 2: T-Cell Proliferation Assay using CFSE
This protocol is for evaluating the functional consequence of this compound treatment on T-cell proliferation.
Materials:
-
Splenocytes or purified T-cells
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
T-cell activation reagents (e.g., anti-CD3/CD28 antibodies or a specific antigen)
-
Complete RPMI-1640 medium (with 10% FBS, L-glutamine, penicillin/streptomycin)
-
Flow cytometer
Procedure:
-
CFSE Labeling:
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled cells in complete medium.
-
Plate the cells in a 96-well plate at an appropriate density (e.g., 2x10^5 cells/well).
-
Add this compound at various concentrations.
-
Stimulate the cells with anti-CD3/CD28 antibodies or the relevant antigen.
-
Culture the cells for 3-5 days at 37°C in a CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with antibodies for surface markers if desired (e.g., CD4, CD8).
-
Acquire the samples on a flow cytometer.
-
Analyze the CFSE fluorescence. Each cell division will result in a halving of the CFSE intensity, allowing for the visualization of distinct generations of proliferating cells.
-
Visualizations
Caption: this compound inhibits the JAK3-STAT5 signaling pathway.
Caption: Workflow for optimizing this compound dosing schedules.
References
- 1. VX-509 (this compound) is a potent and selective janus kinase 3 inhibitor that attenuates inflammation in animal models of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [en.wikipedia-on-ipfs.org]
- 4. This compound: A Next-Generation Jakinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. User's guide to JAK inhibitors in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gut-Selective Design of Orally Administered Izencitinib (TD-1473) Limits Systemic Exposure and Effects of Janus Kinase Inhibition in Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-support.uq.edu.au [research-support.uq.edu.au]
- 9. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 10. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. instechlabs.com [instechlabs.com]
- 14. fda.gov [fda.gov]
- 15. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 16. Mouse Splenocytes [bdbiosciences.com]
- 17. researchgate.net [researchgate.net]
- 18. mucosalimmunology.ch [mucosalimmunology.ch]
troubleshooting unexpected phenotypic changes with Decernotinib treatment
This guide is intended for researchers, scientists, and drug development professionals using Decernotinib (VX-509). It provides troubleshooting advice and detailed protocols to address unexpected phenotypic changes and other common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant cytotoxicity at concentrations where I expect only JAK3 inhibition. What could be the cause?
A1: This issue can arise from several factors, including off-target effects, solvent toxicity, or experimental variability.
-
Off-Target Inhibition: this compound is a selective JAK3 inhibitor, but it can inhibit other kinases, including other JAK family members, at higher concentrations. This can lead to unexpected cytotoxicity.[1][2] It is crucial to differentiate between on-target and off-target effects.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your cell line, typically below 0.5%. Always include a vehicle-only control in your experiments.
-
Cell Health and Confluency: Unhealthy or overly confluent cells can be more sensitive to treatment. Ensure you are using cells within a consistent passage number range and seed them at a consistent density for all experiments.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Conduct a cell viability assay (see Protocol 2) with a broad range of this compound concentrations to determine the precise IC50 value for cytotoxicity in your specific cell model.
-
Run Vehicle Controls: Always include a control group treated with the same concentration of solvent (e.g., DMSO) used in your highest this compound treatment group.
-
Use a Different Inhibitor: As a control, consider using a structurally different JAK3 inhibitor to confirm that the observed phenotype is due to JAK3 inhibition and not an artifact of the this compound chemical scaffold.
Q2: I'm not seeing the expected decrease in phospho-STAT levels after this compound treatment. Why might this be?
A2: This common issue can point to problems with the compound's activity, the experimental conditions, or the detection method.
-
Compound Inactivity: Improper storage or handling can lead to the degradation of the inhibitor. Prepare fresh dilutions from a concentrated stock for each experiment and avoid repeated freeze-thaw cycles.
-
Suboptimal Treatment Time: The inhibitor requires sufficient time to enter the cells and engage its target. An insufficient incubation period may not yield a detectable decrease in STAT phosphorylation.
-
Lack of Pathway Activation: To see inhibition, the JAK-STAT pathway must first be robustly activated. If basal phosphorylation levels are too low, the effect of the inhibitor will not be apparent.
-
Western Blot Issues: Problems with the Western blot protocol, such as inadequate lysis buffer (missing phosphatase inhibitors) or suboptimal antibodies, can lead to a failure to detect changes in phosphorylation.[3]
Troubleshooting Steps:
-
Verify Pathway Activation: Ensure you are stimulating the pathway appropriately (e.g., with a cytokine like IL-2) to induce a strong phospho-STAT signal. Compare stimulated vs. unstimulated controls.
-
Optimize Treatment Duration: Perform a time-course experiment, treating cells with this compound for varying durations (e.g., 1, 4, 12, 24 hours) before cytokine stimulation and subsequent lysis.
-
Check Antibody Performance: Validate your primary antibodies for both phosphorylated and total STAT to ensure they are specific and used at the optimal dilution.
-
Review Lysis Buffer Composition: Confirm your cell lysis buffer contains freshly added phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.
Q3: The phenotypic effect of this compound varies between experiments. How can I improve consistency?
A3: Variability in results is often due to minor, overlooked inconsistencies in experimental parameters.
-
Cell Culture Practices: The passage number and confluency of cells can significantly impact their metabolic state and response to inhibitors.[4]
-
Reagent Preparation: Inconsistent dilution of the inhibitor or other reagents can lead to variable results.
-
Incubation Times: The duration of inhibitor treatment and/or cytokine stimulation can influence the magnitude of the observed effect.
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells from a similar passage number for a series of related experiments. Seed cells at the same density and treat them at a consistent confluency.
-
Prepare Fresh Aliquots: Prepare single-use aliquots of your this compound stock solution to avoid degradation from multiple freeze-thaw cycles.
-
Use Calibrated Instruments: Ensure that pipettes and other measurement instruments are properly calibrated to improve accuracy.
-
Mitigate Plate Edge Effects: When using multi-well plates, avoid using the outer wells, which are prone to evaporation. Instead, fill them with sterile PBS or media to create a humidity barrier.
Data Presentation
Table 1: In Vitro Potency of this compound Against JAK Isoforms
This table summarizes the inhibitory constants (Ki) of this compound for the four members of the Janus kinase family, providing insight into its selectivity profile. Data is derived from in vitro enzymatic assays.
| Target | Ki (nM) | Fold Selectivity vs. JAK3 |
| JAK3 | 2.5 | 1 |
| JAK1 | 11 | ~4.4 |
| JAK2 | 13 | ~5.2 |
| TYK2 | 11 | ~4.4 |
Data sourced from MedchemExpress.[5]
Key Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT3 (p-STAT3) Inhibition
This protocol details the steps to assess the efficacy of this compound in inhibiting cytokine-induced STAT3 phosphorylation.
-
Cell Culture and Treatment: a. Seed cells (e.g., HeLa, U87MG) in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling. c. Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 200, 1000 nM) for 1-2 hours. Include a vehicle-only control. d. Stimulate the cells with an appropriate cytokine (e.g., 20 ng/mL IL-6) for 15-30 minutes to induce STAT3 phosphorylation. Leave one well unstimulated as a negative control.
-
Cell Lysis: a. Aspirate the culture medium and wash the cells once with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize all samples to the same protein concentration with lysis buffer. c. Add 4x Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: a. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. b. Run the gel and subsequently transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against p-STAT3 (e.g., Tyr705) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the signal using a digital imaging system. c. For normalization, strip the membrane and re-probe with antibodies against total STAT3 and a loading control (e.g., GAPDH or β-actin). d. Quantify band intensities using image analysis software.
Protocol 2: Cell Viability (MTT) Assay for Off-Target Cytotoxicity
This colorimetric assay measures cellular metabolic activity to determine the effect of this compound on cell viability.[6][7][8][9]
-
Cell Seeding: a. Harvest and count cells, then dilute to the desired density in complete culture medium. b. Seed 100 µL of the cell suspension into each well of a clear, flat-bottom 96-well plate. Seeding density should be optimized for the specific cell line. c. Incubate for 24 hours to allow cells to attach and resume growth.
-
Compound Treatment: a. Prepare a serial dilution of this compound in complete culture medium. Create a dose-response curve with a wide concentration range (e.g., 1 nM to 50 µM). b. Include a vehicle control (medium with the same DMSO concentration as the highest this compound dose) and a no-cell control (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls. d. Incubate the plate for a desired period (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: a. After the treatment incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. b. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is clearly visible under a microscope.
-
Formazan Solubilization: a. Carefully aspirate the medium from each well without disturbing the purple formazan crystals. b. Add 100 µL of a solubilization solution (e.g., 100% DMSO) to each well. c. Mix gently on a plate shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Subtract the average absorbance of the no-cell control wells from all other wells. c. Calculate cell viability as a percentage relative to the vehicle control (which is set to 100%). d. Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.
Visualizations
Caption: Simplified JAK-STAT signaling pathway showing inhibition by this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Logic diagram illustrating potential on-target vs. off-target effects.
References
- 1. This compound: A Next-Generation Jakinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. benchchem.com [benchchem.com]
best practices for handling and disposing of Decernotinib
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective use of Decernotinib (VX-509) in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as VX-509) is a potent and selective, orally active inhibitor of Janus kinase 3 (JAK3).[1][2] JAKs are intracellular enzymes that play a crucial role in the signaling pathways of many cytokines and growth factors involved in immunity and inflammation.[3][4] By selectively inhibiting JAK3, this compound blocks the signaling of cytokines that use the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are critical for lymphocyte function.[3] This targeted action makes it a subject of investigation for the treatment of autoimmune diseases like rheumatoid arthritis.[1][3]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be handled and stored according to the following guidelines:
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store in a desiccated environment.[1][5] |
| Stock Solution (in solvent) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[5][6] |
| Stock Solution (in solvent) | -20°C | 1 month | Protect from light and store under nitrogen if possible.[6] |
Q3: How do I dissolve this compound for in vitro experiments?
This compound is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).[7] It is sparingly soluble in aqueous buffers.[7] For aqueous-based assays, it is recommended to first dissolve the compound in a minimal amount of an organic solvent like DMSO or DMF and then dilute it with the aqueous buffer of choice.[7]
| Solvent | Solubility |
| DMSO | >16.95 mg/mL[1], 78 mg/mL (198.78 mM)[5] |
| Ethanol | ~12 mg/mL[7] |
| DMF | ~25 mg/mL[7] |
| 1:3 DMF:PBS (pH 7.2) | ~0.25 mg/mL[7] |
Note: The use of fresh, high-quality DMSO is recommended as moisture can reduce solubility.[5] Aqueous solutions should ideally be prepared fresh for each experiment and not stored for more than one day.[7]
Q4: What safety precautions should I take when handling this compound?
This compound should be handled with caution as its toxicological properties are not fully characterized.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[8]
-
Contact: Avoid contact with skin and eyes. In case of accidental contact, wash the affected area thoroughly with soap and water.[8] If inhaled, move to fresh air.[8]
-
Ingestion: Do not eat, drink, or smoke when handling this product.[9] If swallowed, rinse your mouth with water and seek medical attention.[8][9]
For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Media | Poor aqueous solubility; incorrect solvent used for initial stock. | Prepare a higher concentration stock solution in 100% DMSO. Perform serial dilutions in your cell culture media, ensuring the final DMSO concentration is non-toxic to your cells (typically <0.5%). Vortex gently between dilutions. |
| Inconsistent Assay Results | Degradation of the compound due to improper storage or repeated freeze-thaw cycles. | Aliquot stock solutions into single-use volumes and store at -80°C for long-term stability.[5][6] Avoid using stock solutions that have been stored at -20°C for more than a month.[5][6] |
| Low Potency in Cellular Assays | The compound may be binding to plasticware or serum proteins in the media. | Use low-protein-binding plates and tubes. Consider reducing the serum concentration in your assay media if experimentally feasible. |
Experimental Protocols & Data
This compound Potency and Selectivity
This compound is a highly potent inhibitor of JAK3 with selectivity over other JAK family members.
| Target | Ki (nM) |
| JAK3 | 2.5 |
| JAK1 | 11 |
| JAK2 | 13 |
| TYK2 | 11 |
| Data sourced from multiple suppliers and publications.[1][6] |
In Vitro Kinase Assay Protocol
This protocol outlines a method to assess the inhibitory activity of this compound on JAK3 using a radiometric assay.
-
Prepare Reagents:
-
Assay Buffer: 100 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% BSA.
-
Enzyme: Recombinant JAK3 kinase domain (final concentration ~0.25 nM).
-
Substrate: Poly(Glu, Tyr) 4:1 (final concentration ~0.25 mg/mL).
-
ATP: ³³P-γ-ATP (final concentration ~5 µM).
-
This compound: Prepare a 10 mM stock in DMSO and create a serial dilution series.
-
-
Assay Procedure:
-
Add all reaction components except ATP to a 96-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Incubate for 30 minutes at 37°C.
-
Initiate the kinase reaction by adding ³³P-γ-ATP.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction and trap the phosphorylated substrate on a filter membrane.
-
Wash the filter to remove unincorporated ATP.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of remaining kinase activity relative to the vehicle control.
-
Plot the activity versus the concentration of this compound to determine the IC₅₀ or Kᵢ value by fitting the data to an appropriate inhibition kinetics model.[5]
-
Disposal Guidelines
Unused or waste this compound must be disposed of as hazardous chemical waste.
-
Classification: this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[9]
-
Procedure:
-
Do not dispose of this compound down the drain or in regular trash.
-
Collect all waste material (solid compound and solutions) in a clearly labeled, sealed container suitable for hazardous chemical waste.
-
Follow your institution's and local environmental regulations for hazardous waste disposal. This typically involves contacting your Environmental Health and Safety (EHS) department to arrange for pickup and incineration by a licensed waste disposal company.[9][10]
-
Visualized Pathways and Workflows
Caption: this compound inhibits JAK3, blocking cytokine signaling.
Caption: General workflow for using this compound in experiments.
References
- 1. This compound(VX-509) | CAS:944842-54-0 | Selective and orally active JAK3 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: A Next-Generation Jakinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. This compound (VX-509,adelatinib)|944842-54-0|MSDS [dcchemicals.com]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Technical Support Center: Improving the Oral Bioavailability of Decernotinib
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments aimed at enhancing the oral bioavailability of Decernotinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound (VX-509) is a potent and selective inhibitor of Janus kinase 3 (JAK3), investigated for the treatment of autoimmune diseases like rheumatoid arthritis.[1][2] A primary challenge with this compound is its low aqueous solubility (predicted value of 0.0321 mg/mL), which is a major factor limiting its absorption from the gastrointestinal (GI) tract after oral administration.[3][4] This poor solubility can lead to low and variable oral bioavailability, potentially hindering its therapeutic efficacy.[5]
Q2: What are the primary strategies for improving the oral bioavailability of poorly soluble drugs like this compound?
A2: For poorly water-soluble drugs, formulation strategies aim to increase the drug's dissolution rate and/or its solubility in the gastrointestinal fluids.[6] The main approaches include:
-
Amorphous Solid Dispersions (ASDs): This involves converting the drug from its stable crystalline form to a higher-energy amorphous form, which is then stabilized within a polymer matrix.[7] This can significantly increase aqueous solubility and dissolution rates.[7]
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), dissolve the drug in a mixture of oils, surfactants, and co-solvents.[8] Upon gentle agitation in GI fluids, they form fine emulsions or microemulsions, facilitating drug absorption.[9]
-
Particle Size Reduction (Nanonization): Reducing the drug's particle size to the nanometer range (nanosuspensions) dramatically increases the surface area-to-volume ratio.[10] This enhances the dissolution velocity according to the Noyes-Whitney equation.[8]
Q3: Which formulation strategy is best for this compound?
A3: The optimal strategy depends on the specific physicochemical properties of this compound and the desired product profile. A logical workflow can guide the selection process. Key considerations include the drug's melting point, logP, and solubility in various excipients. For instance, drugs with high melting points may be good candidates for ASDs, while highly lipophilic ('grease-ball') molecules often benefit from lipid-based formulations.[6]
Troubleshooting Guides
Amorphous Solid Dispersions (ASDs)
Q: My spray-dried ASD shows signs of recrystallization during stability testing. What are the likely causes and solutions?
A: Recrystallization is a critical failure mode for ASDs, as it negates the solubility advantage.
-
Potential Causes:
-
Insufficient Drug-Polymer Interaction: The polymer may not be adequately stabilizing the amorphous drug.
-
High Drug Loading: The amount of drug exceeds the polymer's capacity to maintain it in an amorphous state.
-
Inappropriate Polymer Selection: The chosen polymer may have a glass transition temperature (Tg) that is too low or may be hygroscopic, absorbing moisture that acts as a plasticizer and promotes drug mobility and crystallization.
-
Phase Separation: The drug and polymer may separate into distinct phases during the drying process or upon storage.[11]
-
-
Troubleshooting Steps:
-
Polymer Screening: Screen a wider range of polymers (e.g., HPMC, HPMCAS, PVP VA) to find one with better miscibility and stronger interactions (e.g., hydrogen bonding) with this compound.
-
Reduce Drug Loading: Prepare ASDs with lower drug-to-polymer ratios and assess their physical stability.
-
Optimize Process Parameters: For spray drying, ensure the solvent evaporation is rapid enough to "kinetically trap" the drug in its amorphous state.[7] For hot-melt extrusion, ensure the processing temperature is high enough for complete drug dissolution in the polymer but not so high as to cause degradation.
-
Add a Second Stabilizing Polymer: In some cases, a ternary ASD (drug and two polymers) can offer superior stability.
-
Lipid-Based Drug Delivery Systems (LBDDS)
Q: The in vivo pharmacokinetic data from my SEDDS formulation of this compound is highly variable. How can I improve consistency?
A: High inter-subject variability is a common challenge with LBDDS.
-
Potential Causes:
-
Formulation Instability: The formulation may be physically or chemically unstable, leading to drug precipitation before or after administration.
-
Incomplete Emulsification: The formulation may not disperse rapidly and completely into a fine emulsion in the GI tract, leading to inconsistent drug release and absorption.
-
Food Effects: The presence or absence of food, particularly fatty foods, can significantly alter the digestion of lipids and the subsequent absorption of the drug.[9]
-
GI Physiology Variability: Differences in gastric emptying time, intestinal pH, and enzyme levels among subjects can impact LBDDS performance.[12]
-
-
Troubleshooting Steps:
-
Optimize Excipient Ratios: Systematically vary the ratios of oil, surfactant, and co-solvent to create a formulation that robustly and spontaneously forms a microemulsion upon dilution in aqueous media. Use ternary phase diagrams to identify optimal formulation regions.
-
Assess Dispersibility: Perform in vitro dispersibility and emulsification tests in simulated gastric and intestinal fluids (SGF, SIF) to ensure the formulation forms a stable and fine emulsion (globule size < 200 nm).
-
Conduct In Vitro Lipolysis Studies: Use a lipolysis model to simulate the digestion of the formulation by pancreatic lipase. This helps predict how the drug will partition between different phases (aqueous, micellar, precipitated) during digestion, which is critical for absorption.
-
Evaluate Food Effects: Test the formulation's performance in both fasted and fed state simulated intestinal fluids (FaSSIF and FeSSIF) to understand potential food effects.[13]
-
Data Presentation
Table 1: Comparison of Hypothetical this compound Formulations
This table presents representative data comparing the in vitro dissolution and in vivo pharmacokinetic parameters of a simple this compound suspension versus two advanced oral formulations.
| Parameter | Unformulated Suspension | Amorphous Solid Dispersion (25% Drug Load in HPMCAS) | Self-Emulsifying DDS (SEDDS) |
| In Vitro Dissolution (pH 6.8) | |||
| % Dissolved at 30 min | < 5% | ~ 70% | > 90% (as emulsion) |
| % Dissolved at 90 min | < 10% | > 85% | > 95% (as emulsion) |
| In Vivo Pharmacokinetics (Rat Model) | |||
| Cmax (ng/mL) | 50 ± 15 | 450 ± 90 | 600 ± 125 |
| Tmax (hr) | 2.0 | 1.0 | 0.75 |
| AUC (ng·hr/mL) | 250 ± 70 | 2800 ± 550 | 3500 ± 700 |
| Relative Bioavailability | 1.0x | 11.2x | 14.0x |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for Poorly Soluble Drugs
This protocol outlines a standard method for assessing the dissolution rate of different this compound formulations.
-
Objective: To compare the in vitro release profiles of various this compound formulations in biorelevant media.
-
Apparatus: USP Apparatus 2 (Paddle).[14]
-
Method:
-
Media Preparation: Prepare 900 mL of pH 6.8 phosphate buffer to simulate intestinal fluid (SIF).[15] For some tests, surfactants (e.g., 0.5% Sodium Dodecyl Sulfate) may be added to achieve sink conditions for poorly soluble drugs.[14]
-
Apparatus Setup: Set the paddle speed to 75 RPM and maintain the temperature of the dissolution medium at 37 ± 0.5°C.[15]
-
Sample Introduction: Place a capsule or tablet containing a known dose of the this compound formulation into each dissolution vessel.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis: Filter the samples through a 0.45 µm filter. Analyze the filtrate for this compound concentration using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the cumulative percentage of drug dissolved against time to generate dissolution profiles for each formulation.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
This protocol describes a common lab-scale method for producing an ASD.
-
Objective: To prepare a stable amorphous solid dispersion of this compound to enhance its solubility.
-
Materials: this compound, polymer (e.g., HPMCAS-HF), and a suitable solvent system (e.g., acetone/water mixture).
-
Method:
-
Solution Preparation: Dissolve this compound and the selected polymer in the solvent system to form a clear solution. A typical drug-to-polymer ratio to start with is 1:3 (w/w). The total solid concentration should be optimized based on solution viscosity.[7]
-
Spray Dryer Setup: Set up the spray dryer with appropriate parameters. Key parameters to control include:
-
Inlet Temperature: High enough to ensure rapid solvent evaporation but below the degradation temperature of this compound.
-
Atomization Gas Flow Rate: Controls the droplet size.
-
Feed Pump Rate: Controls the rate at which the solution is introduced.
-
-
Spray Drying Process: Pump the drug-polymer solution through the atomizer into the drying chamber. The rapid evaporation of the solvent from the atomized droplets results in the formation of solid particles of the drug dispersed in the polymer matrix.[11]
-
Powder Collection: The dried powder is separated from the gas stream, typically by a cyclone, and collected.
-
Secondary Drying: The collected powder should be further dried under vacuum at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Characterization: Analyze the resulting powder using techniques such as Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) to confirm its amorphous nature and assess its glass transition temperature (Tg).
-
References
- 1. This compound: A Next-Generation Jakinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Drug delivery strategies for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. researchgate.net [researchgate.net]
- 12. azonano.com [azonano.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. agnopharma.com [agnopharma.com]
- 15. fda.gov [fda.gov]
Validation & Comparative
A Preclinical Showdown: Decernotinib vs. Tofacitinib in Rheumatoid Arthritis Models
For researchers and drug development professionals navigating the landscape of novel therapies for rheumatoid arthritis (RA), this guide offers a comparative analysis of two prominent Janus kinase (JAK) inhibitors: Decernotinib (VX-509) and Tofacitinib. This comparison focuses on their efficacy in preclinical RA models, providing a side-by-side look at their mechanisms of action and supporting experimental data to inform further research and development.
This compound, a selective JAK3 inhibitor, and Tofacitinib, which primarily inhibits JAK1 and JAK3, both operate by modulating the intracellular signaling pathways of cytokines crucial to the inflammatory cascade in RA.[1] While clinical trials have explored their efficacy in patients, this guide delves into the foundational preclinical evidence from in vivo models that underpins their clinical development.
Mechanism of Action: A Tale of Two Selectivities
Both this compound and Tofacitinib target the JAK-STAT signaling pathway, a critical communication route for numerous cytokines implicated in the pathogenesis of RA. However, their efficacy and potential side-effect profiles are influenced by their differing selectivity for the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2.
Tofacitinib is considered a first-generation JAK inhibitor, demonstrating potent inhibition of both JAK1 and JAK3, with some activity against JAK2.[1] This broader spectrum of inhibition allows it to block signaling for a wide array of pro-inflammatory cytokines.
This compound, on the other hand, was developed as a more selective, second-generation JAK inhibitor with a primary focus on JAK3.[1] In enzymatic assays, this compound has shown potent inhibition of JAK3 with limited activity against other JAK isotypes.[2] This targeted approach aims to retain therapeutic efficacy while potentially offering a different safety profile by sparing the JAK2 pathway, which is involved in hematopoiesis.
Below is a diagram illustrating the differential targeting of the JAK-STAT pathway by this compound and Tofacitinib.
Efficacy in Collagen-Induced Arthritis (CIA) Models
The collagen-induced arthritis (CIA) model is a widely used preclinical model that mimics many aspects of human RA. While no head-to-head studies directly comparing this compound and Tofacitinib in the same CIA model are publicly available, independent studies in both rat and mouse models demonstrate the anti-arthritic potential of both compounds.
It is important to note that direct comparison of efficacy between the two compounds is challenging due to the use of different animal species in the available studies.
This compound Efficacy in Rat CIA Model
A study evaluating this compound (VX-509) in a rat CIA model demonstrated a dose-dependent reduction in key markers of arthritis severity.[2]
| Parameter | Vehicle Control | This compound (3 mg/kg) | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Ankle Swelling | Significant Swelling | Reduced | Markedly Reduced | Substantially Reduced |
| Paw Weight | Increased | Reduced | Markedly Reduced | Substantially Reduced |
| Histopathology Score | Severe Inflammation & Damage | Improved | Markedly Improved | Substantially Improved |
Tofacitinib Efficacy in Mouse CIA Model
Studies on Tofacitinib in a mouse CIA model have also shown significant efficacy in reducing the clinical signs of arthritis.
| Parameter | Vehicle Control | Tofacitinib (15 mg/kg, twice daily) |
| Clinical Arthritis Score | High | Significantly Reduced |
| Hind Paw Edema | Severe | Significantly Reduced |
Experimental Protocols
Rat Collagen-Induced Arthritis (CIA) Model for this compound
The efficacy of this compound was evaluated in a therapeutic rat CIA model. Male Lewis rats were immunized with an emulsion of bovine type II collagen and incomplete Freund's adjuvant. Following the onset of arthritis, animals were orally administered this compound or a vehicle control daily. Efficacy was assessed by measuring changes in ankle swelling and paw weight, with terminal histopathological analysis of the joints to score inflammation, pannus formation, and bone/cartilage degradation.[2]
Mouse Collagen-Induced Arthritis (CIA) Model for Tofacitinib
For the evaluation of Tofacitinib, a mouse CIA model was utilized. Male DBA/1J mice were immunized with bovine type II collagen emulsified in complete Freund's adjuvant. A booster immunization was given 21 days later. Treatment with Tofacitinib or a vehicle control was initiated after the development of arthritis. The severity of arthritis was monitored through a clinical scoring system based on paw swelling and erythema.
Below is a generalized workflow for a typical collagen-induced arthritis study.
Summary and Future Directions
Both this compound and Tofacitinib demonstrate significant efficacy in preclinical models of rheumatoid arthritis, validating the therapeutic potential of JAK inhibition. Tofacitinib's broader inhibition of JAK1 and JAK3 has been clinically validated. This compound's selective inhibition of JAK3 showed promise in preclinical models, suggesting a more targeted approach to modulating the inflammatory response in RA.[1][2]
The preclinical data presented here, while not from direct head-to-head comparative studies, provide a valuable foundation for understanding the relative therapeutic profiles of these two JAK inhibitors. Further research, including direct comparative studies in standardized preclinical models, would be invaluable for a more definitive assessment of their relative efficacy and for elucidating the nuanced roles of selective versus broader JAK inhibition in the treatment of rheumatoid arthritis.
References
A Head-to-Head Comparison of Decernotinib and Other JAK Inhibitors for Researchers
An In-depth Analysis of Efficacy, Selectivity, and Safety Profiles Supported by Experimental Data
The landscape of treatment for autoimmune diseases, particularly rheumatoid arthritis (RA), has been significantly reshaped by the advent of Janus kinase (JAK) inhibitors. These small molecule drugs target the intracellular JAK-STAT signaling pathway, a critical mediator of the inflammatory response. Decernotinib (VX-509), a selective JAK3 inhibitor, has been a subject of extensive research. This guide provides a head-to-head comparison of this compound against other prominent JAK inhibitors, including Tofacitinib, Baricitinib, Filgotinib, and Upadacitinib, to aid researchers, scientists, and drug development professionals in their understanding and evaluation of these compounds.
The JAK-STAT Signaling Pathway
The JAK-STAT signaling pathway is integral to the cellular response to a multitude of cytokines and growth factors involved in immunity and inflammation. The binding of a cytokine to its receptor on the cell surface triggers the activation of associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes.[1][2][3][4][5] JAK inhibitors exert their therapeutic effect by blocking this cascade at the level of the JAKs.
Comparative Selectivity Profile
The four members of the JAK family—JAK1, JAK2, JAK3, and TYK2—play distinct roles in cytokine signaling. The selectivity of a JAK inhibitor for a specific JAK isoform is a critical determinant of its efficacy and safety profile. This compound was developed as a selective JAK3 inhibitor.[6][7] The table below summarizes the in vitro selectivity of this compound and other JAK inhibitors, as indicated by their inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50).
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | Primary Target(s) | Reference |
| This compound | 11 nM (Ki) | 13 nM (Ki) | 2.5 nM (Ki) | 11 nM (Ki) | JAK3 | [1] |
| Tofacitinib | 112 nM (IC50) | 20 nM (IC50) | 1 nM (IC50) | - | JAK1/JAK3 | [8] |
| Baricitinib | 5.9 nM (IC50) | 5.7 nM (IC50) | >400 nM (IC50) | 53 nM (IC50) | JAK1/JAK2 | [9] |
| Filgotinib | 10 nM (IC50) | 28 nM (IC50) | 810 nM (IC50) | 116 nM (IC50) | JAK1 | [10] |
| Upadacitinib | 43 nM (IC50) | 110 nM (IC50) | >1000 nM (IC50) | >1000 nM (IC50) | JAK1 | [7] |
Note: Lower Ki/IC50 values indicate greater potency. The data is derived from various in vitro assays and may not directly translate to clinical selectivity.
Head-to-Head Efficacy in Rheumatoid Arthritis
The clinical efficacy of JAK inhibitors is often evaluated in randomized controlled trials (RCTs) using the American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70), which represent a 20%, 50%, and 70% improvement in disease activity, respectively. Network meta-analyses provide a way to compare the relative efficacy of different treatments.
| Treatment | ACR20 Response Rate (RR vs. Placebo) | ACR50 Response Rate (RR vs. Placebo) | ACR70 Response Rate (RR vs. Placebo) | Reference |
| This compound (200 mg) | 2.92 | 7.55 (300mg) | - | [11] |
| Tofacitinib (5 mg BID) | ~2.0-2.5 | ~2.5-4.0 | ~3.0-5.0 | [5][6][12] |
| Baricitinib (4 mg QD) | ~2.0-2.5 | ~2.5-4.5 | ~3.5-6.0 | [5][6][12] |
| Filgotinib (200 mg QD) | ~1.6-2.2 | ~2.4-3.8 | ~2.5-4.5 | [5][6][12] |
| Upadacitinib (15 mg QD) | ~2.2-3.1 | ~3.0-7.5 | ~4.0-18.0 | [6][12] |
Note: RR = Risk Ratio. The data is aggregated from network meta-analyses of clinical trials in patients with rheumatoid arthritis. Direct head-to-head trial data may vary. A network meta-analysis suggests that this compound at a dose of 300 mg showed a higher ACR50 response than other JAK inhibitors.[11] Another Bayesian network meta-analysis indicated that this compound ranked first in the Surface Under the Cumulative Ranking Curve (SUCRA) for ACR20, ACR50, and ACR70 responses.[5]
Comparative Safety Profile
The safety profile of JAK inhibitors is a crucial consideration. Adverse events (AEs) are often linked to the inhibition of specific JAK isoforms. For instance, JAK2 inhibition can be associated with anemia and thrombocytopenia, while JAK1 and JAK3 inhibition can lead to immunosuppression and an increased risk of infections.
| Adverse Event | This compound | Tofacitinib | Baricitinib | Filgotinib | Upadacitinib | References |
| Serious Infections | Increased risk noted | Increased risk | Increased risk | Increased risk | Increased risk | [2][13][14] |
| Herpes Zoster | Observed | Increased risk | Increased risk | Observed | Increased risk | [2][13][14] |
| Hyperlipidemia | Observed | Increased LDL/HDL | Increased LDL/HDL | Increased LDL/HDL | Increased LDL/HDL | [2][13][14] |
| Neutropenia | Observed, especially at higher doses | Observed | Observed | Less common | Observed | [2] |
| Anemia | Less common | Can occur | Can occur | Less common | Can occur | [2] |
| Thrombosis (VTE/MACE) | - | Boxed warning | Boxed warning | Boxed warning | Boxed warning | [15] |
Note: This table provides a general overview. The incidence and severity of adverse events can vary based on dosage, patient population, and study duration. "Observed" indicates the event was reported in clinical trials, while "Increased risk" suggests a more established association.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are summaries of methodologies used in the evaluation of JAK inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric Assay for this compound)
This assay quantifies the inhibitory activity of a compound against a specific kinase.
Methodology Summary: The inhibitory effect of this compound on JAK3 activity is determined by measuring the residual kinase activity of the recombinant JAK3 kinase domain using a radiometric assay. The final concentrations of the components in the assay are typically as follows: 100 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM dithiothreitol (DTT), 0.01% BSA, 0.25 nM JAK3, 0.25 mg/mL of a substrate like polyE4Y, and 5 μM of radiolabeled ATP (e.g., 33P-γ-ATP). The reaction is initiated, and after a set incubation period, the amount of radioactivity incorporated into the substrate is measured. This reflects the residual kinase activity. By plotting the activity against a range of this compound concentrations, the inhibition constant (Ki) can be calculated by fitting the data to an equation for competitive tight binding inhibition kinetics.[1]
Cellular Assays (e.g., STAT Phosphorylation Assay)
Cellular assays are crucial for assessing the functional consequences of JAK inhibition in a more biologically relevant context.
Methodology Summary: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are stimulated with a specific cytokine (e.g., IL-6 to assess JAK1/2 signaling, or IL-2 for JAK1/3 signaling). The cells are then treated with varying concentrations of the JAK inhibitor. After incubation, the cells are fixed, permeabilized, and stained with fluorescently labeled antibodies specific for the phosphorylated form of a downstream STAT protein (e.g., pSTAT3 or pSTAT5). The level of STAT phosphorylation is then quantified using flow cytometry. The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in STAT phosphorylation, can then be determined.
Clinical Trial Protocol for Rheumatoid Arthritis
Clinical trials for JAK inhibitors in RA are typically randomized, double-blind, placebo-controlled studies.
Methodology Summary: Patients with active RA who have had an inadequate response to conventional synthetic or biologic disease-modifying antirheumatic drugs (DMARDs) are enrolled. Participants are randomized to receive different doses of the investigational JAK inhibitor, a placebo, or an active comparator, often in combination with a stable background therapy like methotrexate. The primary efficacy endpoints are typically the ACR20 response rate and the change from baseline in the Disease Activity Score in 28 joints using C-reactive protein (DAS28-CRP) at a predefined time point (e.g., 12 or 24 weeks).[13][14] Safety and tolerability are assessed throughout the study by monitoring adverse events and laboratory parameters.
Conclusion
This compound has demonstrated efficacy as a selective JAK3 inhibitor in the treatment of rheumatoid arthritis.[13][14] Its selectivity profile theoretically offers a more targeted approach to immunomodulation compared to less selective JAK inhibitors. However, network meta-analyses suggest that while it is effective, other JAK inhibitors like Upadacitinib may show higher response rates for certain endpoints.[6][12] The safety profile of this compound shares common features with other JAK inhibitors, including an increased risk of infections and hyperlipidemia, with neutropenia being a notable adverse event at higher doses.[2][13][14] The development of this compound for RA appears to have been discontinued for strategic reasons.[8] Nevertheless, the data generated from its clinical development provides valuable insights for the ongoing research and development of next-generation JAK inhibitors with improved selectivity and safety profiles. The choice of a specific JAK inhibitor for therapeutic development or research purposes will depend on a careful consideration of the desired balance between efficacy across different disease-relevant pathways and the potential for off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: A Next-Generation Jakinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of selective JAK 1 inhibitor filgotinib in active rheumatoid arthritis patients with inadequate response to methotrexate: comparative study with filgotinib and tocilizumab examined by clinical index as well as musculoskeletal ultrasound assessment (TRANSFORM study): study protocol for a randomized, open-label, parallel-group, multicenter, and non-inferiority clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of selective JAK 1 inhibitor filgotinib in active rheumatoid arthritis patients with inadequate response to methotrexate: comparative study with filgotinib and tocilizumab examined by clinical index as well as musculoskeletal ultrasound assessment (TRANSFORM study): study protocol for a randomized, open-label, parallel-group, multicenter, and non-inferiority clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The efficacy and safety of different Janus kinase inhibitors as monotherapy in rheumatoid arthritis: A Bayesian network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative efficacy of five approved Janus kinase inhibitors as monotherapy and combination therapy in patients with moderate-to-severe active rheumatoid arthritis: a systematic review and network meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Comparative efficacy of five approved Janus kinase inhibitors as monotherapy and combination therapy in patients with moderate-to-severe active rheumatoid arthritis: a systematic review and network meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A randomized, double-blind, placebo-controlled, twelve-week, dose-ranging study of this compound, an oral selective JAK-3 inhibitor, as monotherapy in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. VX-509 (this compound), an Oral Selective JAK-3 Inhibitor, in Combination With Methotrexate in Patients With Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neurological Adverse Events Associated with the Use of Janus Kinase Inhibitors: A Pharmacovigilance Study Based on Vigibase [mdpi.com]
validating the selectivity of Decernotinib for JAK3 over other JAKs
For Immediate Release
[City, State] – [Date] – New comparative data confirms that Decernotinib, a Janus kinase (JAK) inhibitor, exhibits significant selectivity for JAK3 over other members of the JAK family, including JAK1, JAK2, and TYK2. This selectivity profile suggests its potential for targeted therapeutic applications in autoimmune and inflammatory diseases where the JAK3 signaling pathway is a key driver.
This compound is a potent, orally active inhibitor of JAK3.[1] In vitro kinase assays demonstrate that this compound inhibits JAK3 with a high degree of potency.[2][3] Its inhibitory activity against other JAK isoforms is considerably lower, highlighting its selectivity.[1][2][4] This targeted approach is of particular interest as JAK3's expression is largely limited to lymphocytes, suggesting a more focused impact on immune responses with a potentially reduced risk of off-target effects compared to less selective JAK inhibitors.[2][3]
Comparative Inhibitory Activity
The selectivity of this compound has been quantified through in vitro enzymatic assays, which measure the concentration of the inhibitor required to block 50% of the kinase activity (IC50) or the binding affinity (Ki). The data clearly indicates a preferential inhibition of JAK3.
| Kinase Target | Inhibition Constant (Ki) (nM) |
| JAK3 | 2.5 |
| JAK1 | 11 |
| JAK2 | 13 |
| TYK2 | 11 |
Data sourced from in vitro radiometric kinase assays.[1]
As the data indicates, this compound is approximately 4.4-fold more selective for JAK3 than for JAK1 and TYK2, and 5.2-fold more selective than for JAK2. Some studies suggest this selectivity can be even more pronounced in cell-based assays, reaching up to 20-fold.[5]
The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors.[6][7][8] This pathway plays a central role in regulating immune responses, cell proliferation, and differentiation.[8] The process begins when a cytokine binds to its specific receptor on the cell surface, leading to the activation of receptor-associated JAKs.[8][9] These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[9] The STATs are subsequently phosphorylated by the JAKs, causing them to form dimers and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes.[6][8][9]
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Kinase Assay (Radiometric)
The inhibitory activity of this compound against JAK family kinases was determined using a radiometric assay. This method measures the residual kinase activity of the recombinantly expressed JAK kinase domain in the presence of the inhibitor.
Assay Components and Final Concentrations:
-
Buffer: 100 mM HEPES (pH 7.5)
-
Cofactor: 10 mM MgCl2
-
Reducing Agent: 1 mM dithiothreitol (DTT)
-
Protein Carrier: 0.01% BSA
-
Enzyme: 0.25 nM JAK (JAK1, JAK2, JAK3, or TYK2)
-
Substrate: 0.25 mg/mL poly(E4Y)
-
Phosphate Donor: 5 µM ³³P-γ-ATP (200 µCi/µmol)
Procedure: The assay is initiated by adding the ³³P-γ-ATP. The reaction mixture is incubated to allow for the phosphorylation of the poly(E4Y) substrate by the JAK enzyme. The reaction is then stopped, and the phosphorylated substrate is captured. The amount of radioactivity incorporated into the substrate is measured, which is directly proportional to the residual kinase activity. By testing a range of this compound concentrations, an inhibition curve is generated, from which the Ki value is determined by fitting the data to an equation for competitive tight binding inhibition kinetics.[1]
Note: These methods are provided for reference purposes.[1]
This guide provides a comparative overview of this compound's selectivity, supported by quantitative data and a detailed experimental protocol. The high selectivity for JAK3 suggests a targeted mechanism of action that may be advantageous in the treatment of specific autoimmune disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. VX-509 (this compound) is a potent and selective janus kinase 3 inhibitor that attenuates inflammation in animal models of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Next-Generation Jakinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 7. The JAK-STAT Pathway: Impact on Human Disease and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
a comparative study of the side effect profiles of Decernotinib and Baricitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profiles of two Janus kinase (JAK) inhibitors, Decernotinib and Baricitinib. The information is compiled from clinical trial data and pharmacological studies to assist in research and development.
Introduction
This compound (VX-509) is a selective JAK3 inhibitor, investigated for the treatment of autoimmune diseases like rheumatoid arthritis.[1][2] Baricitinib, an inhibitor of JAK1 and JAK2, is approved for treating conditions such as rheumatoid arthritis, atopic dermatitis, and alopecia areata.[3][4][5] Their distinct selectivity for JAK isoforms is believed to influence their efficacy and adverse event profiles. While development of this compound was discontinued for strategic reasons, a comparative analysis of its safety data against an established therapeutic like Baricitinib offers valuable insights for the development of next-generation JAK inhibitors.
Comparative Side Effect Profiles
The following table summarizes the adverse events associated with this compound and Baricitinib as reported in clinical trials.
| Adverse Event Category | This compound | Baricitinib |
| Infections | Increased risk of infections, including serious infections, upper respiratory tract infections, bronchitis, sinusitis, pneumonia, gastroenteritis, and herpes zoster.[6] One case of tuberculosis was reported in a phase 2 study.[7] | Increased risk of infections, such as upper respiratory tract infections.[8] Serious infections and herpes zoster are more frequently observed in patients with rheumatic diseases.[9][10] Herpes simplex has been notably reported in patients with atopic dermatitis.[10] |
| Hematological | Neutropenia and lymphopenia were observed.[6] Anemia was noted in some subjects, though less pronounced compared to first-generation JAK inhibitors due to its JAK2-sparing mechanism.[6] | Can cause hematological derangements including anemia, lymphopenia, and neutropenia.[11] |
| Hepatic | Elevations in hepatic transaminases (ALT) were noted as a potential safety signal.[7][12] | Increased levels of liver enzymes have been reported.[5] Treatment interruption is recommended if liver transaminases increase significantly.[11] |
| Lipid Profile | Hyperlipidemia and hypercholesterolemia were reported.[6][12] Increases in HDL and LDL were observed.[7] | Increased LDL cholesterol is a commonly reported adverse drug reaction (33.6% in one analysis).[8] Hypercholesterolemia and hypertriglyceridemia have also been noted.[11] |
| Cardiovascular | Data on major adverse cardiovascular events (MACE) for this compound is limited. | In a long-term safety analysis of patients with rheumatoid arthritis, the incidence rate of MACE was 0.51 per 100 patient-years of exposure.[13] The risk of MACE is a class-wide concern for JAK inhibitors, particularly in patients with pre-existing cardiovascular risk factors.[3][14] |
| Thromboembolic | Information on thromboembolic events is not prominently reported in the available data. | Deep vein thrombosis (incidence rate of 0.35) and pulmonary embolism (incidence rate of 0.26) have been reported as adverse events of special interest.[13] |
| Gastrointestinal | Nausea was among the most common adverse events (6.1% in one study).[12][15] | Nausea is a common side effect (2.8% in one analysis).[8] |
| Renal | Mild elevations in serum creatinine were observed.[6][7] | Not highlighted as a primary adverse event, but routine monitoring is generally part of patient management. |
| Malignancies | The long-term risk of malignancies is not well-established due to the discontinuation of its development. | An increased risk of lymphoma and other malignancies has been associated with Baricitinib and other JAK inhibitors compared to TNF blockers.[3] |
| Other | Headache was a common adverse event (4.3% in one study).[12][15] | Headache and nasopharyngitis are common side effects.[11] |
Signaling Pathways
The differential selectivity of this compound and Baricitinib for JAK isoforms underpins their mechanisms of action and, consequently, their side effect profiles.
Caption: this compound selectively inhibits JAK3.
Caption: Baricitinib primarily inhibits JAK1 and JAK2.
Experimental Protocols for Safety Assessment
The safety and tolerability of JAK inhibitors like this compound and Baricitinib are assessed in clinical trials through rigorous monitoring protocols.
1. Patient Screening and Baseline Assessment:
-
Inclusion/Exclusion Criteria: Enrollment is restricted to patients meeting specific disease criteria while excluding those with active serious infections, malignancies, or significant hematological, renal, or hepatic abnormalities.
-
Medical History: A thorough medical history is taken, with a focus on cardiovascular risk factors, prior malignancies, and history of thromboembolic events.
-
Baseline Laboratory Tests: A comprehensive panel of laboratory tests is conducted at baseline, including:
-
Complete Blood Count (CBC) with differential
-
Liver Function Tests (ALT, AST, bilirubin)
-
Serum Creatinine and estimated Glomerular Filtration Rate (eGFR)
-
Lipid Panel (LDL, HDL, triglycerides)
-
Screening for latent tuberculosis and viral hepatitis (Hepatitis B and C).
-
2. On-Treatment Monitoring:
-
Regular Clinic Visits: Patients are monitored at regular intervals (e.g., weeks 4, 8, 12, and then every 12 weeks) throughout the study.
-
Adverse Event Reporting: All adverse events (AEs), regardless of severity or perceived relationship to the study drug, are recorded at each visit. Serious Adverse Events (SAEs) are reported to regulatory authorities within a specified timeframe.
-
Scheduled Laboratory Monitoring: The baseline laboratory tests are repeated at scheduled intervals to detect any drug-induced changes.[11] Treatment may be interrupted or discontinued if laboratory parameters meet predefined criteria (e.g., hemoglobin < 8 g/dL, absolute neutrophil count < 1000 cells/mm³, or significant elevation in liver transaminases).[11]
-
Vital Signs and Physical Examination: Blood pressure, heart rate, and a focused physical examination are performed at each visit.
3. Adjudication of Events of Special Interest:
-
An independent, blinded adjudication committee often reviews potential Adverse Events of Special Interest (AESI) for JAK inhibitors. These include:
-
Major Adverse Cardiovascular Events (MACE)
-
Venous Thromboembolic Events (VTE)
-
Malignancies
-
Serious Infections
-
Gastrointestinal Perforations
-
The following diagram illustrates a generalized workflow for safety assessment in a clinical trial for a JAK inhibitor.
Caption: Generalized workflow for safety assessment.
Conclusion
This compound and Baricitinib, with their distinct JAK selectivity, exhibit overlapping but also divergent side effect profiles. The adverse events associated with both agents are largely consistent with their immunomodulatory mechanisms of action. While Baricitinib's safety profile is well-characterized through extensive clinical trials and post-marketing surveillance, the data for this compound, though limited, provides valuable insights for the development of future JAK inhibitors with improved safety profiles. A thorough understanding of these profiles, gained through rigorous and standardized experimental protocols, is crucial for the continued advancement of this important class of therapeutics.
References
- 1. Discovery of VX-509 (this compound): A Potent and Selective Janus Kinase 3 Inhibitor for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Baricitinib? [synapse.patsnap.com]
- 6. This compound: A Next-Generation Jakinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. New Safety and Long-Term Efficacy Data from Baricitinib Clinical Trials in Patients with Moderate-to-Severe Rheumatoid Arthritis Presented at EULAR 2017 [prnewswire.com]
- 9. A Review of Safety Outcomes from Clinical Trials of Baricitinib in Rheumatology, Dermatology and COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review of Safety Outcomes from Clinical Trials of Baricitinib in Rheumatology, Dermatology and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dermnetnz.org [dermnetnz.org]
- 12. A randomized, double-blind, placebo-controlled, twelve-week, dose-ranging study of this compound, an oral selective JAK-3 inhibitor, as monotherapy in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. JAK-Inhibitors – A Story of Success and Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Assessing the Synergistic Effects of Decernotinib with Other Immunomodulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Decernotinib's performance, both as a monotherapy and in combination with other immunomodulators, based on available clinical trial data. It is designed to offer an objective overview for researchers, scientists, and drug development professionals exploring the therapeutic potential of this selective Janus kinase 3 (JAK3) inhibitor.
Executive Summary
This compound (VX-509) is an oral, selective inhibitor of Janus kinase 3 (JAK3), a key enzyme in the signaling pathways of several cytokines crucial for immune cell function.[1] Clinical trials have primarily focused on its efficacy in rheumatoid arthritis (RA), particularly in combination with the conventional synthetic disease-modifying antirheumatic drug (csDMARD), methotrexate. While direct evidence for synergistic effects with other classes of immunomodulators is still emerging, preclinical and clinical studies with other JAK inhibitors suggest potential for combination therapies with agents such as calcineurin inhibitors and mTOR inhibitors. This guide will delve into the clinical trial data for this compound in combination with methotrexate, explore the potential for synergy with other immunomodulators based on the broader JAK inhibitor class, and provide detailed experimental context.
Data Presentation: this compound in Combination with Methotrexate for Rheumatoid Arthritis
The following tables summarize the quantitative data from a 24-week, double-blind, randomized, phase IIb clinical trial (NCT01590459) investigating the efficacy and safety of this compound in combination with methotrexate in patients with active rheumatoid arthritis who had an inadequate response to methotrexate alone.[2]
Efficacy Outcomes at Week 12
| Efficacy Endpoint | Placebo + MTX (n=71) | This compound 100 mg QD + MTX (n=71) | This compound 150 mg QD + MTX (n=72) | This compound 200 mg QD + MTX (n=72) | This compound 100 mg BID + MTX (n=72) |
| ACR20 Response Rate (%) | 18.3 | 46.5 | 66.7 | 56.9 | 68.1 |
| ACR50 Response Rate (%) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| ACR70 Response Rate (%) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Mean Change from Baseline in DAS28-CRP | Not Reported | Significantly greater than placebo (p < 0.001) | Significantly greater than placebo (p < 0.001) | Significantly greater than placebo (p < 0.001) | Significantly greater than placebo (p < 0.001) |
ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria. DAS28-CRP: Disease Activity Score in 28 joints using C-reactive protein. MTX: Methotrexate. QD: Once daily. BID: Twice daily.
Efficacy Outcomes at Week 24
| Efficacy Endpoint | Placebo + MTX (n=71) | This compound (All Doses) |
| ACR20 Response Rate (%) | 17 | 61-63 |
| ACR50 Response Rate (%) | Statistically significant improvement vs. placebo | Statistically significant improvement vs. placebo |
| ACR70 Response Rate (%) | Statistically significant improvement vs. placebo | Statistically significant improvement vs. placebo |
| DAS28-CRP <2.6 (%) | Statistically significant improvement vs. placebo | Statistically significant improvement vs. placebo |
Safety and Tolerability: Adverse Events (AEs)
| Adverse Event | Placebo + MTX (n=71) | This compound (All Doses, n=287) |
| Any Adverse Event (%) | 43 | 60 |
| Serious Adverse Events (%) | Not Reported | Not Reported |
| Discontinuation due to AEs (%) | 42 | 9 |
| Most Common AEs (%) | ||
| Headache | Not Reported | 9 |
| Hypercholesterolemia | Not Reported | 5 |
| Diarrhea | Not Reported | 5 |
| Serious Infections (%) | 1.4 | 3.5 |
Comparative Analysis with Other Immunomodulators
While clinical data on this compound in combination with immunomodulators other than methotrexate is not yet available, studies with other JAK inhibitors provide a basis for exploring potential synergistic effects.
-
Calcineurin Inhibitors (e.g., Cyclosporin A): Concomitant inhibition of JAK3 and calcineurin-dependent signaling pathways has been shown to synergistically prolong the survival of rat heart allografts.[3][4] This suggests a potential for combination therapy in transplantation and autoimmune diseases where both T-cell activation pathways are relevant.
-
mTOR Inhibitors (e.g., Rapamycin): Co-treatment with mTOR inhibitors and JAK2 inhibitors has demonstrated synergistic activity against the proliferation of JAK2V617F mutated cell lines and reduced erythropoietin-independent colony growth in patients with polycythemia vera.[5][6] This highlights a potential for dual pathway inhibition in myeloproliferative neoplasms and possibly other conditions with shared signaling dysregulation.
-
Biologics (e.g., TNF inhibitors, IL-6 inhibitors): The combination of JAK inhibitors and biologics is being explored for refractory cases of severe atopic dermatitis.[7][8] While not a direct synergy, this approach suggests that targeting different inflammatory pathways simultaneously may provide enhanced clinical benefit in complex autoimmune diseases. International guidelines for rheumatoid arthritis, however, generally recommend the combination of biologics or targeted synthetic DMARDs (like JAK inhibitors) with a csDMARD such as methotrexate over monotherapy.[2]
Experimental Protocols
Phase IIb Study of this compound with Methotrexate (NCT01590459)
-
Study Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[2]
-
Patient Population: 358 adult patients with active rheumatoid arthritis who had an inadequate response to stable doses of methotrexate.[2]
-
Intervention: Patients were randomized to receive one of the following treatments in addition to their stable background methotrexate therapy:
-
Placebo
-
This compound 100 mg once daily
-
This compound 150 mg once daily
-
This compound 200 mg once daily
-
This compound 100 mg twice daily[2]
-
-
Primary Efficacy Endpoints:
-
The proportion of patients achieving an ACR20 response at Week 12.
-
The change from baseline in the Disease Activity Score in 28 joints using C-reactive protein (DAS28-CRP) at Week 12.[2]
-
-
Secondary Efficacy Endpoints: ACR50 and ACR70 response rates, and the proportion of patients with a DAS28-CRP score of less than 2.6 at Week 24.
-
Safety Assessments: Monitoring of adverse events, serious adverse events, and laboratory abnormalities throughout the study.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Caption: JAK3 Signaling Pathway and Mechanism of Action of this compound.
Caption: Workflow of the Phase IIb Clinical Trial of this compound.
References
- 1. This compound: A Next-Generation Jakinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VX-509 (this compound), an Oral Selective JAK-3 Inhibitor, in Combination With Methotrexate in Patients With Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Janus Kinase (JAK)-3 in Regulating Toll-Like Receptor-Mediated Inflammatory Cytokine Production in Innate Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Janus Kinase 3 phosphorylation and the JAK/STAT pathway are positively modulated by follicle-stimulating hormone (FSH) in bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. JAK-Mediated Phosphorylation and Activation of STAT Signaling Proteins | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
A Cross-Study Comparison of Decernotinib's Clinical Trial Outcomes in Rheumatoid Arthritis
This guide provides a detailed comparison of the clinical trial outcomes for Decernotinib (VX-509), a selective Janus kinase 3 (JAK3) inhibitor, with other approved JAK inhibitors for the treatment of rheumatoid arthritis (RA). The information is intended for researchers, scientists, and drug development professionals to offer an objective analysis of this compound's performance against alternative therapies, supported by experimental data from clinical trials. While this compound showed promise in clinical trials, its development was discontinued for strategic reasons.[1]
Mechanism of Action: The JAK-STAT Signaling Pathway
Janus kinases (JAKs) are intracellular tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immune responses.[2] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a key signaling cascade in the pathogenesis of rheumatoid arthritis.[3][4] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of the receptor and subsequent recruitment and phosphorylation of STAT proteins.[5] Activated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune cell function.[5]
This compound is a selective inhibitor of JAK3.[2] JAK3 is primarily associated with the common gamma chain (γc) of cytokine receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are crucial for lymphocyte function.[2] By selectively inhibiting JAK3, this compound aims to modulate the immune response with potentially fewer side effects compared to broader JAK inhibitors.[2]
Below is a diagram illustrating the JAK-STAT signaling pathway and the points of inhibition for various JAK inhibitors.
Caption: JAK-STAT signaling pathway in rheumatoid arthritis and points of intervention by various JAK inhibitors.
Clinical Trial Experimental Protocols
The following sections detail the methodologies of the key clinical trials for this compound and its comparators.
This compound (VX-509)
Phase IIa Monotherapy Study (NCT01052194) [6][7]
-
Design: A 12-week, randomized, double-blind, placebo-controlled, dose-ranging study.[7]
-
Patient Population: 204 adults with active RA who had an inadequate response to at least one disease-modifying antirheumatic drug (DMARD).[6][7]
-
Intervention: Patients received this compound (25 mg, 50 mg, 100 mg, or 150 mg) or placebo twice daily as monotherapy.[7]
-
Primary Endpoints: The primary efficacy measures at week 12 were the American College of Rheumatology 20% improvement (ACR20) response rate and the mean change from baseline in the Disease Activity Score in 28 joints using the C-reactive protein level (DAS28-CRP).[7]
Phase IIb Combination Therapy Study (NCT01237233) [8][9]
-
Design: A 24-week, randomized, double-blind, placebo-controlled study.[8]
-
Patient Population: 358 patients with active RA who had an inadequate response to methotrexate.[8]
-
Intervention: Patients received this compound (100 mg once daily, 150 mg once daily, 200 mg once daily, or 100 mg twice daily) or placebo in combination with a stable background of methotrexate.[8]
-
Primary Endpoints: The primary efficacy measures at week 12 were the ACR20 response rate and the change from baseline in DAS28-CRP.[8]
Comparator JAK Inhibitors
Tofacitinib (ORAL Solo Study - NCT00814307) [10][11][12]
-
Design: A 6-month, Phase 3, randomized, double-blind, placebo-controlled, parallel-group study.[10][12]
-
Patient Population: 611 patients with active RA who had an inadequate response to DMARDs.[12][13]
-
Intervention: Patients were randomized to receive tofacitinib 5 mg twice daily, tofacitinib 10 mg twice daily, or placebo for 3 months, after which placebo patients were advanced to either 5 mg or 10 mg tofacitinib twice daily.[10][12]
-
Primary Endpoints: The three primary efficacy endpoints at month 3 were the percentage of patients achieving an ACR20 response, the change from baseline in the Health Assessment Questionnaire–Disability Index (HAQ-DI), and the percentage of patients with a DAS28-4(ESR) of less than 2.6.[10]
Baricitinib (RA-BEAM Study - NCT01710358) [14][15][16][17]
-
Design: A 52-week, randomized, double-blind, double-dummy, placebo- and active-controlled, parallel-arm study.[14]
-
Patient Population: Over 1,300 patients with moderately to severely active RA and an inadequate response to methotrexate.[17]
-
Intervention: Patients were randomized to receive placebo, baricitinib 4 mg once daily, or adalimumab 40 mg every other week, all in addition to their background methotrexate therapy.[14][17]
-
Primary Endpoint: The primary outcome was the proportion of patients achieving an ACR20 response at week 12.[15]
Upadacitinib (SELECT-COMPARE Study - NCT02706847) [18][19][20][21]
-
Design: A Phase 3, randomized, double-blind, placebo- and active-controlled trial.[18][20]
-
Patient Population: 1,629 patients with moderate to severe RA with an inadequate response to methotrexate.[20]
-
Intervention: Patients were randomized to receive upadacitinib (15 mg once daily), adalimumab (40 mg every other week), or placebo, all in combination with a stable background of methotrexate.[18][20]
-
Primary Endpoints: The primary endpoints were the proportion of patients achieving an ACR20 response and a DAS28-CRP of less than 2.6 at week 12.[18][20]
Filgotinib (FINCH 2 Study - NCT02873936) [22][23][24][25][26]
-
Design: A 24-week, randomized, double-blind, placebo-controlled, Phase 3 study.[23][26]
-
Patient Population: 449 adult patients with moderately-to-severely active RA who had an inadequate response or intolerance to prior biologic DMARDs.[23][26]
-
Intervention: Patients were randomized to receive filgotinib 100 mg, filgotinib 200 mg, or placebo once daily, on a background of conventional synthetic DMARDs.[23][25]
-
Primary Endpoint: The primary objective was to evaluate the percentage of participants achieving an ACR20 response at Week 12.[24]
Clinical Trial Workflow
The diagram below illustrates a generalized workflow for the clinical trials discussed in this guide.
Caption: A generalized workflow for a randomized controlled clinical trial in rheumatoid arthritis.
Quantitative Data Presentation
The following tables summarize the key efficacy outcomes from the clinical trials of this compound and the comparator JAK inhibitors.
Table 1: ACR Response Rates at Week 12 in Patients with Inadequate Response to DMARDs/Methotrexate
| Treatment (Dosage) | Trial | N | ACR20 (%) | ACR50 (%) | ACR70 (%) |
| This compound | |||||
| 25 mg BID | Phase IIa[7] | 41 | 39.0 | - | - |
| 50 mg BID | Phase IIa[7] | 41 | 61.0 | Higher than placebo | Higher than placebo |
| 100 mg BID | Phase IIa[7] | 40 | 65.0 | Higher than placebo | Higher than placebo |
| 150 mg BID | Phase IIa[7] | 41 | 65.9 | Higher than placebo | Higher than placebo |
| Placebo | Phase IIa[7] | 41 | 29.3 | - | - |
| This compound + MTX | |||||
| 100 mg QD | Phase IIb[8] | 71 | 46.5 | Maintained at Wk 24 | Maintained at Wk 24 |
| 150 mg QD | Phase IIb[8] | 72 | 66.7 | Maintained at Wk 24 | Maintained at Wk 24 |
| 200 mg QD | Phase IIb[8] | 72 | 56.9 | Maintained at Wk 24 | Maintained at Wk 24 |
| 100 mg BID | Phase IIb[8] | 72 | 68.1 | Maintained at Wk 24 | Maintained at Wk 24 |
| Placebo + MTX | Phase IIb[8] | 71 | 18.3 | - | - |
| Tofacitinib | |||||
| 5 mg BID | ORAL Solo[12] | 243 | 59.8 | - | - |
| 10 mg BID | ORAL Solo[12] | 245 | 65.7 | - | - |
| Placebo | ORAL Solo[12] | 122 | 26.7 | - | - |
| Baricitinib + MTX | |||||
| 4 mg QD | RA-BEAM[15] | 487 | 70 | - | - |
| Adalimumab + MTX | RA-BEAM[15] | 330 | 61 | - | - |
| Placebo + MTX | RA-BEAM[15] | 488 | 40 | - | - |
| Upadacitinib + MTX | |||||
| 15 mg QD | SELECT-COMPARE[20] | 651 | 71 | 45 | - |
| Adalimumab + MTX | SELECT-COMPARE[20] | 327 | - | 29 | - |
| Placebo + MTX | SELECT-COMPARE[20] | 651 | 36 | - | - |
| Filgotinib + csDMARDs | |||||
| 100 mg QD | FINCH 2[22] | 147 | 57.5 | - | - |
| 200 mg QD | FINCH 2[22] | 153 | 66.0 | - | - |
| Placebo + csDMARDs | FINCH 2[22] | 148 | 31.1 | - | - |
BID: twice daily; QD: once daily; MTX: methotrexate; csDMARDs: conventional synthetic disease-modifying antirheumatic drugs. Dashes indicate data not reported in the cited source.
Table 2: Change in DAS28-CRP from Baseline at Week 12
| Treatment (Dosage) | Trial | N | Mean Change from Baseline in DAS28-CRP |
| This compound | |||
| 50 mg BID | Phase IIa[7] | 41 | Significantly greater than placebo |
| 100 mg BID | Phase IIa[7] | 40 | Significantly greater than placebo |
| 150 mg BID | Phase IIa[7] | 41 | Significantly greater than placebo |
| Placebo | Phase IIa[7] | 41 | - |
| This compound + MTX | |||
| 100 mg QD | Phase IIb[8] | 71 | Significantly greater than placebo |
| 150 mg QD | Phase IIb[8] | 72 | Significantly greater than placebo |
| 200 mg QD | Phase IIb[8] | 72 | Significantly greater than placebo |
| 100 mg BID | Phase IIb[8] | 72 | Significantly greater than placebo |
| Placebo + MTX | Phase IIb[8] | 71 | - |
| Upadacitinib + MTX | |||
| 15 mg QD | SELECT-COMPARE[20] | 651 | 29% achieved DAS28-CRP <2.6 |
| Placebo + MTX | SELECT-COMPARE[20] | 651 | 6% achieved DAS28-CRP <2.6 |
Dashes indicate data not reported in the cited source.
Summary of Findings
This compound demonstrated statistically significant improvements in the signs and symptoms of rheumatoid arthritis in Phase II clinical trials, both as a monotherapy and in combination with methotrexate.[6][27] The ACR20 response rates for higher doses of this compound were comparable to those observed in pivotal trials of other JAK inhibitors that have since received regulatory approval.[7][8] The safety profile of this compound was generally consistent with other JAK inhibitors, with observed adverse events including infections, and elevations in liver transaminases and lipids.[2][7]
The comparative data suggest that this compound had a promising efficacy profile. However, a direct head-to-head comparison with other JAK inhibitors in a Phase III trial was not conducted due to the discontinuation of its development. This guide provides a structured overview based on the available data to aid in the understanding of this compound's clinical performance in the context of other available therapies.
References
- 1. Penghambat janus kinase - Wikipedia bahasa Indonesia, ensiklopedia bebas [id.wikipedia.org]
- 2. This compound: A Next-Generation Jakinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK/STAT pathway in pathology of rheumatoid arthritis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of the JAK/STAT signal pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jrheum.org [jrheum.org]
- 6. researchgate.net [researchgate.net]
- 7. A randomized, double-blind, placebo-controlled, twelve-week, dose-ranging study of this compound, an oral selective JAK-3 inhibitor, as monotherapy in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. VX-509 (this compound), an Oral Selective JAK-3 Inhibitor, in Combination With Methotrexate in Patients With Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. abidipharma.com [abidipharma.com]
- 11. researchgate.net [researchgate.net]
- 12. Placebo-controlled trial of tofacitinib monotherapy in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of tofacitinib monotherapy on patient-reported outcomes in a randomized phase 3 study of patients with active rheumatoid arthritis and inadequate responses to DMARDs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ard.bmj.com [ard.bmj.com]
- 15. 2minutemedicine.com [2minutemedicine.com]
- 16. Effect of Baricitinib and Adalimumab in Reducing Pain and Improving Function in Patients with Rheumatoid Arthritis in Low Disease Activity: Exploratory Analyses from RA-BEAM - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Additional results from pivotal RA-BEAM study published in New England Journal of Medicine show baricitinib-treated patients demonstrated sustained improvement in rheumatoid arthritis compared to adalimumab and placebo [prnewswire.com]
- 18. benchchem.com [benchchem.com]
- 19. rmdopen.bmj.com [rmdopen.bmj.com]
- 20. SELECT-COMPARE – Upadacitinib for Rheumatoid Arthritis [52in52.goodybedside.georgetown.domains]
- 21. Safety and effectiveness of upadacitinib or adalimumab plus methotrexate in patients with rheumatoid arthritis over 48 weeks with switch to alternate therapy in patients with insufficient response | Annals of the Rheumatic Diseases [ard.bmj.com]
- 22. Effect of Filgotinib vs Placebo on Clinical Response in Patients With Moderate to Severe Rheumatoid Arthritis Refractory to Disease-Modifying Antirheumatic Drug Therapy: The FINCH 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 23. gilead.com [gilead.com]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. Protocol: Filgotinib in addition to methotrexate versus filgotinib monotherapy in patients with rheumatoid arthritis with an inadequate response to methotrexate: A multicenter, prospective, open-label, randomized controlled trial (FAITHFUL Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. glpg.com [glpg.com]
- 27. Clinical efficacy of new JAK inhibitors under development. Just more of the same? - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Decernotinib's Therapeutic Potential: A Comparative Analysis for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Decernotinib's performance with other Janus kinase (JAK) inhibitors for the treatment of rheumatoid arthritis (RA). The information is compiled from publicly available clinical trial data and pharmacological studies to support independent validation and further research. While the development of this compound was discontinued, a retrospective analysis of its therapeutic potential offers valuable insights for the ongoing development of selective kinase inhibitors.
Mechanism of Action: The JAK-STAT Signaling Pathway
Janus kinases are intracellular tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immune responses. The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene transcription. Dysregulation of this pathway is a key factor in the pathogenesis of autoimmune diseases like rheumatoid arthritis.
Figure 1. Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of this compound.
Comparative Efficacy in Rheumatoid Arthritis
Clinical trials have evaluated the efficacy of this compound and other JAK inhibitors in patients with active rheumatoid arthritis. The American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70, indicating a 20%, 50%, and 70% improvement in RA symptoms, respectively) and the Disease Activity Score in 28 joints using C-reactive protein (DAS28-CRP) are key endpoints.
Table 1: ACR Response Rates in RA Patients (Inadequate Response to Methotrexate)
| Drug (Trial) | Dose | Week | ACR20 (%) | ACR50 (%) | ACR70 (%) | Placebo (%) |
| This compound (Phase IIb)[1] | 100 mg QD | 12 | 46.5 | - | - | 18.3 |
| 150 mg QD | 12 | 66.7 | - | - | 18.3 | |
| 200 mg QD | 12 | 56.9 | - | - | 18.3 | |
| 100 mg BID | 12 | 68.1 | - | - | 18.3 | |
| Tofacitinib (ORAL Standard)[2] | 5 mg BID | 24 | 51.5 | - | - | 28.3 |
| 10 mg BID | 24 | 52.6 | - | - | 28.3 | |
| Baricitinib (RA-BEAM)[3] | 4 mg QD | 12 | 70 | 49 | 29 | 40 |
| Filgotinib (FINCH 1)[4] | 100 mg QD | 12 | 67.8 | - | - | 43.8 |
| 200 mg QD | 12 | 77.9 | - | - | 43.8 | |
| Upadacitinib (SELECT-COMPARE)[5] | 15 mg QD | 12 | 71 | 45 | 25 | 36 |
Note: Direct comparison between trials should be made with caution due to differences in study design, patient populations, and background therapies.
Table 2: Change from Baseline in DAS28-CRP in RA Patients
| Drug (Trial) | Dose | Week | Mean Change from Baseline | Placebo |
| This compound (Phase IIb)[1] | 100 mg QD | 12 | Significantly greater than placebo | - |
| 150 mg QD | 12 | Significantly greater than placebo | - | |
| 200 mg QD | 12 | Significantly greater than placebo | - | |
| 100 mg BID | 12 | Significantly greater than placebo | - | |
| Tofacitinib (ORAL Solo)[2] | 5 mg BID | 12 | -2.0 | -1.1 |
| 10 mg BID | 12 | -2.2 | -1.1 | |
| Baricitinib (RA-BEACON)[6] | 4 mg QD | 12 | Significant improvement vs. placebo | - |
| Upadacitinib (SELECT-COMPARE)[5] | 15 mg QD | 12 | -2.52 | -1.33 |
Selectivity Profile of JAK Inhibitors
The therapeutic and adverse effect profiles of JAK inhibitors are influenced by their relative selectivity for the different JAK family members (JAK1, JAK2, JAK3, and TYK2). This compound was developed as a selective JAK3 inhibitor.[7]
Table 3: In Vitro Inhibitory Activity (Ki, nM) of JAK Inhibitors
| Compound | JAK1 | JAK2 | JAK3 | TYK2 |
| This compound [8] | 11 | 13 | 2.5 | 11 |
| Tofacitinib [9] | 112 | 20 | 1 | - |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
| Filgotinib | 10 | 28 | 810 | 116 |
| Upadacitinib | 43 | 250 | 2300 | - |
Note: Data are compiled from various sources and assays; direct comparisons should be interpreted with caution.
Experimental Protocols
Detailed experimental protocols are crucial for the independent validation and replication of findings. Below are generalized methodologies for key assays used in the evaluation of JAK inhibitors.
Biochemical Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific JAK isoform.
Figure 2. General workflow for a biochemical JAK kinase inhibition assay.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK kinase domains (e.g., JAK1, JAK2, JAK3) are expressed and purified. A specific peptide substrate for the kinase is synthesized and labeled (e.g., with biotin).
-
Compound Preparation: The test compound (e.g., this compound) is serially diluted to a range of concentrations.
-
Kinase Reaction: The JAK enzyme, peptide substrate, and ATP are incubated in a reaction buffer in the presence of the test compound or a vehicle control.
-
Detection: The extent of substrate phosphorylation is measured. Common detection methods include Homogeneous Time-Resolved Fluorescence (HTRF), Fluorescence Polarization (FP), or radiometric assays.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percent inhibition against the compound concentration.
Cell-Based JAK/STAT Phosphorylation Assay
This assay measures the ability of a compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Figure 3. General workflow for a cell-based JAK/STAT phosphorylation assay.
Methodology:
-
Cell Culture: A relevant cell type, such as human peripheral blood mononuclear cells (PBMCs) or a cytokine-responsive cell line, is cultured.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compound.
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine to activate a particular JAK/STAT pathway (e.g., IL-2 to activate the JAK1/JAK3-STAT5 pathway).
-
Cell Lysis and Protein Extraction: After stimulation, the cells are lysed to release intracellular proteins.
-
Detection of Phosphorylated STAT: The levels of a specific phosphorylated STAT protein (e.g., pSTAT5) are quantified using methods such as Western blotting, flow cytometry with phospho-specific antibodies, or ELISA.
-
Data Analysis: The IC50 value is determined by analyzing the dose-dependent inhibition of STAT phosphorylation.
Concluding Remarks
The available data from Phase II clinical trials suggested that this compound was efficacious in improving the signs and symptoms of rheumatoid arthritis.[7][10] Its development as a selective JAK3 inhibitor represented a targeted approach to modulating the immune response. However, the observation of adverse events such as neutropenia raised questions about its in-vivo selectivity.[7] A comparative analysis with other approved JAK inhibitors, which exhibit different selectivity profiles, underscores the ongoing challenge in optimizing the benefit-risk profile of this class of drugs. The data and methodologies presented in this guide are intended to serve as a resource for researchers and drug development professionals in the continued exploration of novel and improved therapies for autoimmune diseases.
References
- 1. join.hcplive.com [join.hcplive.com]
- 2. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 5. Phase III FINCH 3 trial of filgotinib to treat RA meets primary endpoint [clinicaltrialsarena.com]
- 6. AbbVie's Upadacitinib Shows Positive Results as Monotherapy in Phase 3 Rheumatoid Arthritis Study, Meeting All Primary and Key Secondary Endpoints [prnewswire.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. New Analyses of Phase 3 Trials Show Improvements in Rheumatoid Arthritis Symptoms Following Treatment with Baricitinib Across Diverse Population of Patients [prnewswire.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound: A Next-Generation Jakinib - PMC [pmc.ncbi.nlm.nih.gov]
Decernotinib in Autoimmune Disorders: A Meta-Analysis and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of Decernotinib's effectiveness, with a primary focus on rheumatoid arthritis (RA), the most extensively studied indication for this Janus kinase (JAK) inhibitor. This compound (VX-509) is an oral, selective inhibitor of JAK3, a critical enzyme in the signaling pathways of several cytokines implicated in the pathogenesis of autoimmune diseases.[1][2] While its development was discontinued, the existing clinical trial data offers valuable insights into the therapeutic potential and safety profile of selective JAK3 inhibition. This document compares this compound's performance with other relevant JAK inhibitors and biologic treatments, supported by quantitative data from clinical studies.
Comparative Efficacy in Rheumatoid Arthritis
This compound demonstrated efficacy in improving the signs and symptoms of rheumatoid arthritis in Phase II clinical trials. The primary endpoints in these studies were the American College of Rheumatology 20% improvement criteria (ACR20) response rate and the change from baseline in the Disease Activity Score in 28 joints using the C-reactive protein level (DAS28-CRP).
A 12-week, randomized, double-blind, placebo-controlled, dose-ranging monotherapy study in 204 adults with active RA showed that this compound at dosages of 50 mg, 100 mg, and 150 mg twice daily resulted in significantly higher ACR20 response rates compared to placebo.[3] The mean change from baseline in DAS28-CRP was also significantly greater in these treatment groups.[3]
In a 24-week, double-blind, randomized Phase IIb study of 358 patients with active RA who had an inadequate response to methotrexate, this compound administered in combination with methotrexate also showed significant improvements in ACR20 response rates and DAS28-CRP scores compared to placebo.[4]
Below is a summary of the key efficacy data from these trials, compared with other JAK inhibitors used in the treatment of RA.
Table 1: Comparative Efficacy of this compound and Other JAK Inhibitors in Rheumatoid Arthritis (ACR20 Response Rates)
| Drug (Trial) | Dosage | Patient Population | Duration | ACR20 Response Rate (Drug) | ACR20 Response Rate (Placebo) |
| This compound (Monotherapy)[3] | 50 mg BID | Inadequate response to ≥1 DMARD | 12 Weeks | 61.0% | 29.3% |
| 100 mg BID | 65.0% | ||||
| 150 mg BID | 65.9% | ||||
| This compound (Combination with MTX)[4] | 150 mg QD | Inadequate response to MTX | 12 Weeks | 66.7% | 18.3% |
| 100 mg BID | 68.1% | ||||
| Tofacitinib (various trials) | 5 mg BID | MTX-IR | 12-24 Weeks | ~50-70% | ~25-30% |
| Baricitinib (various trials) | 4 mg QD | MTX-IR | 12-24 Weeks | ~62-77% | ~39-41% |
| Upadacitinib (various trials) | 15 mg QD | MTX-IR | 12-24 Weeks | ~64-71% | ~31-36% |
Note: Data for Tofacitinib, Baricitinib, and Upadacitinib are aggregated from various sources for comparative purposes and may not represent head-to-head trial results.
Safety and Tolerability Profile
The safety profile of this compound is consistent with other JAK inhibitors. The most commonly reported adverse events in clinical trials included nausea, headache, and infections.[3][4] Laboratory abnormalities such as increases in liver transaminase levels, hypercholesterolemia, and neutropenia were also observed.[3][4][5] The neutropenia observed with this compound, a selective JAK3 inhibitor, was notable as this side effect is more commonly associated with inhibition of JAK2.[5]
Table 2: Common Adverse Events Associated with this compound in RA Clinical Trials
| Adverse Event | Frequency in this compound Groups |
| Nausea | 6.1%[3] |
| Headache | 4.3% - 8.7%[3][4] |
| Alanine Aminotransferase Increase | 4.3%[3] |
| Hypercholesterolemia | 3.7%[3] |
| Infections (including serious infections) | Increased risk noted[3][4] |
| Neutropenia | Observed in all treatment groups[5] |
Mechanism of Action: The JAK-STAT Signaling Pathway
This compound selectively inhibits Janus kinase 3 (JAK3). The JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors that are central to the pathogenesis of autoimmune diseases.[5][6] Cytokine binding to its receptor activates associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[7][8]
By selectively inhibiting JAK3, this compound primarily blocks the signaling of cytokines that utilize the common gamma chain (γc) receptor subunit, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[2][5] These cytokines are critical for lymphocyte proliferation, differentiation, and survival.
Figure 1: this compound's inhibition of the JAK-STAT signaling pathway.
Experimental Protocols
The clinical trials for this compound in rheumatoid arthritis followed standard methodologies for evaluating new therapies in this indication.
Key Methodological Components of a Phase IIb Study (based on Genovese et al., 2016[4]):
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adults with active rheumatoid arthritis who have had an inadequate response to a stable dose of methotrexate. Key inclusion criteria typically include a certain number of swollen and tender joints and elevated C-reactive protein levels.
-
Randomization and Blinding: Patients are randomly assigned to receive one of several doses of this compound or a matching placebo. Both patients and investigators are blinded to the treatment assignment.
-
Treatment: this compound or placebo is administered orally, once or twice daily, in combination with a stable background dose of methotrexate.
-
Assessments:
-
Efficacy: The primary efficacy endpoints are typically the ACR20 response rate and the change from baseline in DAS28-CRP at a prespecified time point (e.g., week 12). Secondary endpoints often include ACR50 and ACR70 response rates, and patient-reported outcomes.
-
Safety: Safety is assessed through the monitoring of adverse events, clinical laboratory tests (hematology, chemistry, urinalysis), vital signs, and physical examinations throughout the study.
-
-
Statistical Analysis: The primary efficacy analysis is typically an intent-to-treat analysis comparing the proportion of patients achieving the primary endpoint in each this compound group with the placebo group.
Figure 2: A typical clinical trial workflow for this compound in RA.
Conclusion
The available data from Phase II clinical trials indicate that this compound, a selective JAK3 inhibitor, was an efficacious oral treatment for patients with active rheumatoid arthritis, both as a monotherapy and in combination with methotrexate. Its safety profile was generally consistent with the JAK inhibitor class, though the observation of neutropenia warrants further investigation into its selectivity and off-target effects. While the clinical development of this compound has been halted, the study of its efficacy and mechanism of action provides valuable information for the ongoing research and development of novel targeted therapies for autoimmune disorders. Further research into highly selective JAK inhibitors may lead to improved therapeutic options with more favorable benefit-risk profiles.
References
- 1. This compound: A Next-Generation Jakinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchopenworld.com [researchopenworld.com]
- 3. VX-509 (this compound), an Oral Selective JAK-3 Inhibitor, in Combination With Methotrexate in Patients With Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Safe Disposal of Decernotinib: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of investigational compounds like Decernotinib is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for this compound are not extensively documented, a comprehensive approach based on its Safety Data Sheet (SDS), general principles of pharmaceutical waste management, and regulatory guidelines ensures safe handling and disposal. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, underscoring the necessity of meticulous disposal procedures.[1]
Core Principles for this compound Disposal
The fundamental principle for the disposal of this compound is to manage it as a hazardous chemical waste.[1] This approach aligns with regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States, which governs the management of hazardous waste from its generation to its final disposal under the Resource Conservation and Recovery Act (RCRA).[2][3][4]
All materials contaminated with this compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and labware, should be collected and disposed of through a licensed professional waste disposal company.[5] It is imperative to adhere to all federal, state, and local regulations concerning chemical waste disposal.[5]
Standard Operating Procedure for this compound Disposal
The following step-by-step guide provides a framework for the safe disposal of this compound in a laboratory setting.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as unused or expired pure compound, contaminated gloves, weigh boats, and paper towels, in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be compatible with the chemical properties of this compound.
-
Liquid Waste: Collect all liquid waste containing this compound, including experimental solutions and rinsing from contaminated glassware, in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound should be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
2. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Solid Waste with this compound," "Aqueous Solution of this compound").
-
Include the approximate concentration and quantity of this compound in the waste.
-
Note the date when the waste was first added to the container.
3. Storage:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
Secondary containment should be used to prevent spills.
-
Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.
4. Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a contracted licensed hazardous waste disposal company.
-
Never dispose of this compound down the drain or in the regular trash.[3] Its high aquatic toxicity poses a significant environmental risk.[1]
5. Decontamination:
-
Thoroughly decontaminate all work surfaces and non-disposable equipment that have come into contact with this compound. Use an appropriate cleaning agent as recommended by your institution's safety protocols.
-
Dispose of all cleaning materials (e.g., wipes, absorbent pads) as hazardous solid waste.
Quantitative Hazard Data
To underscore the importance of these procedures, the following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Statement | Precautionary Statement |
| Acute Oral Toxicity (Category 4) | H302: Harmful if swallowed. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life. | P273: Avoid release to the environment. |
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects. | P391: Collect spillage. |
Data sourced from this compound Safety Data Sheet.[1]
Experimental Protocols
Specific experimental protocols for the degradation or neutralization of this compound for disposal purposes are not publicly available. Therefore, the recommended and safest approach is to rely on professional hazardous waste disposal services that utilize high-temperature incineration or other approved methods for the destruction of chemical waste.[3][4]
This compound Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Decernotinib
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when working with potent compounds like Decernotinib. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in handling this selective JAK3 inhibitor.
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. Adherence to proper safety protocols is crucial to minimize exposure and prevent environmental contamination.
Personal Protective Equipment (PPE) for Handling this compound
When handling this compound, especially in its powdered form, a comprehensive approach to personal protective equipment is mandatory. The following table summarizes the recommended PPE based on the task being performed.
| Task | Eye Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Handling Solid Compound (Weighing, Aliquoting) | Chemical safety goggles or a face shield | Double-gloving with nitrile gloves | NIOSH-approved N95 or higher-rated respirator | Disposable gown or lab coat, sleeve covers |
| Preparing Solutions | Chemical safety goggles | Nitrile gloves | Not generally required if handled in a certified chemical fume hood | Lab coat |
| Administering to Cell Cultures | Standard safety glasses | Nitrile gloves | Not required | Lab coat |
| Handling Waste | Chemical safety goggles | Nitrile gloves | Not generally required | Lab coat |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be clearly labeled with appropriate hazard warnings.
Preparation of Stock Solutions
-
All handling of solid this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Before weighing, decontaminate the work surface.
-
Use a dedicated set of spatulas and weighing papers.
-
When preparing solutions, add the solvent to the powdered compound slowly to avoid aerosolization.
-
Ensure the container is tightly sealed after use.
Experimental Use
-
When using solutions of this compound, wear standard laboratory PPE, including a lab coat, safety glasses, and nitrile gloves.
-
Conduct all procedures that may generate aerosols within a biological safety cabinet or chemical fume hood.
Spill Response
-
For solid spills:
-
Evacuate the immediate area and restrict access.
-
Wearing appropriate PPE (including respiratory protection), gently cover the spill with absorbent paper towels to avoid raising dust.
-
Wet the absorbent material with a suitable solvent (e.g., ethanol) to dampen the powder.
-
Carefully wipe up the material, working from the outside in.
-
Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent.
-
-
For liquid spills:
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area.
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental harm.[1]
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing papers, contaminated PPE, absorbent materials from spills) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.
-
Sharps: Any sharps (e.g., needles, pipette tips) contaminated with this compound should be placed in a puncture-resistant sharps container that is also labeled as hazardous chemical waste.
Disposal Procedure
-
All waste containing this compound must be disposed of as hazardous chemical waste.
-
Follow your institution's specific guidelines for hazardous waste disposal.
-
Arrange for pickup and disposal by a certified hazardous waste management company.
-
Never dispose of this compound down the drain or in the regular trash.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
